molecular formula C2H3Br<br>CH2=CHBr<br>C2H3B B1203149 Vinyl bromide CAS No. 593-60-2

Vinyl bromide

Cat. No.: B1203149
CAS No.: 593-60-2
M. Wt: 106.95 g/mol
InChI Key: INLLPKCGLOXCIV-UHFFFAOYSA-N
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Description

Workers may be occupationally exposed to vinyl bromide via inhalation during its manufacture or use. Acute (short-term) and chronic (long-term) studies indicate that the liver is the primary target organ following inhalation exposure to this compound in humans and animals. In high concentrations, this compound may produce dizziness, disorientation, and sleepiness in humans. Acute exposure of rats to very high concentrations via inhalation has showed liver and kidney damage and neurological effects. Chronic inhalation exposure primarily damages the liver, causing foci in the liver of rats. This compound has been shown to be a potent carcinogen in rats exposed by inhalation, producing liver angiosarcomas. EPA has classified this compound as a Group B2, probable human carcinogen.
Boiling point 60°F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket.
Bromoethene is a monohaloethene and a bromoalkene.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromoethene
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InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2
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InChI Key

INLLPKCGLOXCIV-UHFFFAOYSA-N
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Canonical SMILES

C=CBr
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Molecular Formula

C2H3Br, Array
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Related CAS

25951-54-6
Record name Poly(vinyl bromide)
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DSSTOX Substance ID

DTXSID8021432
Record name Vinyl bromide
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Molecular Weight

106.95 g/mol
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Physical Description

Boiling point 60 °F. Liquid at low ambient temperatures. Specific gravity 1.51. A suspected carcinogen. Under exposure to fire or heat containers may rupture violently and rocket., Colorless gas or liquid (below 60 degrees F) with a pleasant odor; Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization; [NIOSH], COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas or liquid (below 60 °F) with a pleasant odor., Colorless gas or liquid (below 60 °F) with a pleasant odor. [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization.]
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Boiling Point

60.4 °F at 760 mmHg (NTP, 1992), 15.8 °C @ 760 mm Hg, 15.6 °C, 60.4 °F, 60 °F
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Flash Point

less than 18 °F (NTP, 1992), Flash point <18 °F, ... No flash point by standard tests in air ... ., Flammable gas, <18 °F, NA (Gas)
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Solubility

Insoluble (NTP, 1992), Soluble in chloroform, ethanol, ether, acetone, and benzene, Insol in water @ 20 °C, Solubility in water: none, Insoluble
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Density

1.49 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4933 @ 20 °C, Relative density (water = 1): 1.49, 1.49 (liquid at 60 °F), 1.49 (Liquid at 60 °F), 3.79(relative gas density)
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 3.7, 3.79
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Vapor Pressure

895 mmHg at 68 °F (NTP, 1992), 1,033 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 119, 1.4 atm
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Color/Form

Gas under normal atmospheric conditions, colorless liquid under pressure, Colorless gas or liquid (below 60 degrees F) [Note: Shipped as a liquefied compressed gas with 0.1% phenol added to prevent polymerization].

CAS No.

593-60-2, 4666-78-8
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Melting Point

-219.1 °F (NTP, 1992), -137.8 °C, -139.5 °C, -219 °F
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Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of vinyl bromide (bromoethene), a valuable reagent and monomer in organic synthesis and polymer chemistry. This document is intended for an audience with a technical background in chemistry and toxicology, offering detailed data, experimental methodologies, and an examination of its metabolic fate.

Physicochemical Properties

This compound is a colorless gas at room temperature with a pleasant, sweet, ether-like odor.[1] It is typically shipped as a liquefied compressed gas, often stabilized with inhibitors like phenol or monomethyl ether hydroquinone to prevent polymerization.[2][3]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₂H₃Br[4]
Molecular Weight 106.95 g/mol [4]
Appearance Colorless gas or liquid[4]
Odor Pleasant, sweet, ether-like[1]
Density 1.4933 g/cm³ at 20 °C[4]
1.525 g/cm³ at boiling point (liquid)[4]
Boiling Point 15.8 °C (60.4 °F; 288.9 K)[4]
Melting Point -137.8 °C (-216.0 °F; 135.3 K)[4]
Vapor Pressure 206.8 kPa at 37.8 °C[4]
Solubility in Water Insoluble[4]
log P (Octanol/Water Partition Coefficient) 1.57[4]
Table 2: Safety and Reactivity Data for this compound
PropertyValueReferences
Flash Point < -8 °C (< 18 °F)
Autoignition Temperature 530 °C (986 °F)
Flammability Limits in Air 9% - 15% by volume
Stability May polymerize in sunlight; reacts violently with oxidants.[2]
Incompatibilities Strong oxidizing agents, peroxides, copper and its alloys, plastics.[2]

Spectral Data and Interpretation

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum of this compound displays a characteristic pattern for a vinyl group with three non-equivalent protons. The approximate chemical shifts (δ) and coupling constants (J) are as follows:

  • δ ≈ 5.8-6.0 ppm (2H, multiplet, =CH₂)

  • δ ≈ 6.4-6.6 ppm (1H, multiplet, -CHBr)

The geminal protons (=CH₂) are split by each other and by the proton on the adjacent carbon. Similarly, the proton on the bromine-bearing carbon is split by the two geminal protons.

¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound shows two distinct signals corresponding to the two sp² hybridized carbon atoms:

  • δ ≈ 117 ppm (=CH₂)

  • δ ≈ 128 ppm (-CHBr)

The carbon atom bonded to the electronegative bromine atom appears further downfield.

Infrared (IR) Spectrum

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups:

  • ~3100-3000 cm⁻¹: C-H stretching of the vinyl group.

  • ~1600 cm⁻¹: C=C stretching of the alkene.

  • ~950-890 cm⁻¹: C-H out-of-plane bending of the vinyl group.

  • ~690-515 cm⁻¹: C-Br stretching.

Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). The major fragmentation pattern involves the loss of the bromine atom to give a vinyl cation at m/z 27.

Experimental Protocols

Synthesis of this compound from 1,2-Dibromoethane

A common laboratory-scale synthesis of this compound involves the dehydrobromination of 1,2-dibromoethane.[5]

Materials:

  • 1,2-dibromoethane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distillation apparatus

  • Ice bath

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared in a round-bottom flask equipped with a dropping funnel and a distillation head.

  • The flask is gently heated.

  • 1,2-dibromoethane is added dropwise to the heated ethanolic KOH solution.

  • The this compound product, being volatile, distills from the reaction mixture as it is formed.

  • The distillate is collected in a receiver cooled in an ice bath.

  • The collected this compound can be further purified by redistillation.

Free-Radical Polymerization of this compound

This compound can undergo free-radical polymerization to form polythis compound.

Materials:

  • This compound monomer

  • A free-radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

  • An appropriate solvent (e.g., toluene)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Precipitating solvent (e.g., methanol)

Procedure:

  • The this compound monomer and solvent are placed in the reaction vessel.

  • The solution is deoxygenated by bubbling nitrogen through it.

  • The initiator (AIBN) is added to the reaction mixture.

  • The mixture is heated to a temperature sufficient to cause the decomposition of the initiator and initiate polymerization (typically 60-80 °C for AIBN).

  • The polymerization is allowed to proceed for a set period, with stirring, under a nitrogen atmosphere.

  • At the end of the reaction, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • The precipitated polythis compound is collected by filtration, washed with the precipitating solvent, and dried.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a standard method for the analysis of this compound, particularly for determining its presence in environmental or industrial samples.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).

  • Headspace autosampler (for solid or liquid matrices).

Procedure (for air analysis):

  • A known volume of air is drawn through a sorbent tube (e.g., charcoal) to trap the this compound.

  • The this compound is desorbed from the sorbent using a suitable solvent (e.g., carbon disulfide).

  • An aliquot of the desorbed sample is injected into the GC.

  • The GC is operated under conditions that provide good separation of this compound from other volatile components (e.g., temperature programming).

  • The FID detects the this compound as it elutes from the column.

  • Quantification is achieved by comparing the peak area of the this compound in the sample to the peak areas of known standards.

Metabolic Pathway and Toxicological Implications

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its metabolic activation in the liver.

The primary metabolic pathway involves the oxidation of this compound by the cytochrome P450 enzyme, specifically CYP2E1. This reaction forms the highly reactive electrophile, 2-bromoethylene oxide. This epoxide can then undergo several transformations:

  • Detoxification: It can be hydrolyzed by epoxide hydrolase to form bromoacetaldehyde, which is further oxidized to bromoacetic acid and excreted. It can also be conjugated with glutathione (GSH) via glutathione-S-transferase, leading to its detoxification and excretion.

  • Toxicity: 2-bromoethylene oxide can directly alkylate DNA and proteins. Bromoacetaldehyde can also react with DNA bases to form etheno adducts. These DNA adducts are promutagenic and are believed to be the primary mechanism of this compound's carcinogenicity.

VinylBromideMetabolism VB This compound BEO 2-Bromoethylene Oxide (Reactive Epoxide) VB->BEO CYP2E1 (Oxidation) BAA Bromoacetaldehyde BEO->BAA Rearrangement / Epoxide Hydrolase GSH_conj Glutathione Conjugate BEO->GSH_conj Glutathione S-transferase DNA_adducts DNA Adducts (e.g., etheno adducts) BEO->DNA_adducts BA Bromoacetic Acid BAA->BA Oxidation BAA->DNA_adducts Excretion Excretion BA->Excretion GSH_conj->Excretion SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,2-Dibromoethane + Ethanolic KOH Reaction Dehydrobromination Reaction Reactants->Reaction Distillation Distillation Reaction->Distillation Crude Product Collection Collection in Cooled Receiver Distillation->Collection Redistillation Redistillation (Optional) Collection->Redistillation FinalProduct Pure this compound Redistillation->FinalProduct GC_MS GC-MS Analysis NMR NMR Spectroscopy FinalProduct->GC_MS FinalProduct->NMR

References

An In-depth Technical Guide to the Synthesis of Vinyl Bromide from Ethylene Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing vinyl bromide (bromoethene) from ethylene dibromide (1,2-dibromoethane). This conversion is a crucial step in the production of various polymers and serves as a key intermediate in numerous organic syntheses. This document details the core chemical principles, experimental protocols, and quantitative data associated with the main synthetic routes.

Introduction

This compound is a versatile organobromine compound with the chemical formula CH₂=CHBr. It is a colorless gas at room temperature and is primarily used as a comonomer to impart flame-retardant properties to acrylate polymers.[1][2] Its synthesis from the readily available precursor ethylene dibromide is a topic of significant interest in industrial and academic research. The fundamental reaction involves the elimination of one equivalent of hydrogen bromide (HBr) from the ethylene dibromide molecule, a process known as dehydrobromination.

Two principal methods are employed for this transformation: base-mediated dehydrobromination and thermal dehydrobromination. This guide will explore both methodologies in detail.

Reaction Pathways and Mechanisms

The conversion of ethylene dibromide to this compound proceeds via an elimination reaction. However, it is crucial to note that a subsequent, second dehydrobromination can occur under certain conditions, leading to the formation of ethyne (acetylene) as an undesirable byproduct.[3] Careful control of reaction parameters is therefore essential to maximize the yield of the desired this compound.

The overall reaction scheme is as follows:

Step 1: Dehydrobromination to this compound BrCH₂CH₂Br → CH₂=CHBr + HBr

Step 2: Potential Over-reaction to Ethyne CH₂=CHBr → CH≡CH + HBr

Below is a diagram illustrating the reaction pathway.

ReactionPathway cluster_main Synthesis of this compound and Potential Byproduct EDB Ethylene Dibromide (1,2-Dibromoethane) VB This compound (Bromoethene) EDB->VB - HBr (Dehydrobromination 1) Ethyne Ethyne (Acetylene) VB->Ethyne - HBr (Dehydrobromination 2) [Side Reaction] ExperimentalWorkflow cluster_workflow Workflow for Base-Mediated Synthesis Setup 1. Assemble Reflux Apparatus with Cold Trap Charge 2. Charge Flask with Alcoholic KOH Setup->Charge Heat 3. Heat to Reflux Charge->Heat Add 4. Add Ethylene Dibromide Dropwise Heat->Add Collect 5. Collect Gaseous This compound in Cold Trap Add->Collect Purify 6. Purify by Fractional Distillation Collect->Purify

References

An In-depth Technical Guide to the Physical and Spectroscopic Properties of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide (bromoethene), a halogenated alkene with the chemical formula C₂H₃Br, is a significant compound in organic synthesis and polymer chemistry.[1][2][3] Its utility as a comonomer in the production of flame-retardant polymers and as a reagent in various chemical transformations necessitates a thorough understanding of its physical and spectroscopic characteristics. This technical guide provides a comprehensive overview of the core physical and spectroscopic data of this compound, complete with detailed experimental protocols and a visualization of the data relationships.

Physical Properties of this compound

This compound is a colorless gas at room temperature with a pleasant, sweet, ether-like odor.[4] It is typically shipped as a liquefied compressed gas, often with a stabilizer such as phenol added to prevent polymerization.[5][6] The key physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₂H₃Br[1][4][7][8]
Molecular Weight 106.95 g/mol [1][4][8][9][10]
Boiling Point 15.8 °C (60.4 °F) at 760 mmHg[1][3][4][9]
Melting Point -137.8 °C to -139 °C[1][3][10][11]
Density (liquid) 1.517 g/mL at 25 °C[7][10][11]
1.4933 g/cm³ at 20 °C[1][3]
Solubility Insoluble in water.[1][5][9] Soluble in chloroform, ethanol, diethyl ether, acetone, and benzene.[2]
Vapor Pressure 1033 mmHg at 25 °C[3]
1551 mmHg at 37.8 °C[11]
Refractive Index (n²⁰/D) 1.4364[4]

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. This section presents the key spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits a complex splitting pattern due to the geminal, cis, and trans couplings between the three vinyl protons.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
Hₐ (geminal to Br)~6.30Doublet of doubletsJ_ac ≈ 7.5, J_ab ≈ 1.9
H_b (cis to Br)~5.93Doublet of doubletsJ_bc ≈ 15.0, J_ab ≈ 1.9
H_c (trans to Br)~5.21Doublet of doubletsJ_bc ≈ 15.0, J_ac ≈ 7.5
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound shows two distinct signals for the two sp² hybridized carbon atoms.

CarbonChemical Shift (δ) ppm
C1 (-CHBr)~117.4
C2 (=CH₂)~123.9
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3080=C-H stretchMedium
~1640C=C stretchMedium
~1250-1000C-H in-plane bendMedium
Below 1000C-Br stretch and other fingerprint region vibrationsStrong
Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

m/zIonRelative Abundance
108[C₂H₃⁸¹Br]⁺High
106[C₂H₃⁷⁹Br]⁺High
81[⁸¹Br]⁺Medium
79[⁷⁹Br]⁺Medium
27[C₂H₃]⁺High

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Due to its low boiling point, this compound is typically analyzed as a neat liquid at low temperatures or as a solution in a deuterated solvent in a sealed NMR tube. For a solution, approximately 5-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is used.

¹H NMR Acquisition:

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to achieve optimal homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • The free induction decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlet peaks for each carbon.

  • A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • The spectral width is set to approximately 200-220 ppm.

  • The FID is processed similarly to the ¹H NMR data.

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a gas at standard temperature and pressure, its IR spectrum is typically recorded in the gas phase. A specialized gas cell with a long path length (e.g., 10 cm or longer) and windows transparent to IR radiation (e.g., NaCl or KBr) is used. The cell is first evacuated and then filled with this compound gas to a specific partial pressure.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Acquisition:

  • A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.

  • The sample spectrum is then recorded with the gas cell filled with this compound.

  • The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

  • The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: For a volatile compound like this compound, a gas chromatography-mass spectrometry (GC-MS) system is ideal. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer. Direct infusion via a heated inlet system can also be used.

Instrumentation: A mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, coupled with an electron ionization (EI) source is used.

Acquisition:

  • In the EI source, the this compound molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

  • The mass spectrum is plotted as relative intensity versus m/z.

Data Interrelation Diagram

The following diagram illustrates the logical flow and relationship between the different types of physical and spectroscopic data for this compound.

VinylBromideData cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Data cluster_nmr_details NMR Details cluster_ir_details IR Details cluster_ms_details MS Details MolWeight Molecular Weight BP Boiling Point MP Melting Point Density Density Solubility Solubility NMR NMR Spectroscopy H1_NMR ¹H NMR (Chemical Shifts, Coupling Constants) NMR->H1_NMR Provides C13_NMR ¹³C NMR (Chemical Shifts) NMR->C13_NMR Provides IR IR Spectroscopy IR_Freq Vibrational Frequencies IR->IR_Freq Provides MS Mass Spectrometry MS_Frag Fragmentation Pattern (m/z) MS->MS_Frag Provides VinylBromide This compound (C₂H₃Br) VinylBromide->MolWeight Determines VinylBromide->BP Determines VinylBromide->MP Determines VinylBromide->Density Determines VinylBromide->Solubility Determines VinylBromide->NMR Characterized by VinylBromide->IR Characterized by VinylBromide->MS Characterized by

Caption: Interrelationship of Physical and Spectroscopic Data for this compound.

References

Discovery and history of vinyl bromide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Historical Synthesis of Vinyl Bromide

This guide provides a comprehensive overview of the discovery and the core historical methods for the synthesis of this compound (bromoethene). It is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this versatile chemical's origins and production. The document details the primary synthetic routes, provides experimental protocols, summarizes quantitative data, and illustrates the logical progression of these syntheses.

Discovery and Historical Context

The investigation into halogenated hydrocarbons began in the 19th century. While the related compound vinyl chloride was synthesized by Henri Victor Regnault in the 1830s, the systematic study and production of vinyl halides as a distinct class of organic compounds gained momentum later. The two principal routes for the industrial production of this compound that were developed historically are the partial dehydrobromination of 1,2-dibromoethane and the catalytic addition of hydrogen bromide (HBr) to acetylene.[1][2] These methods became the foundation for the commercial availability of this compound starting in 1968.[1] this compound is not known to occur naturally but may form in the environment as a degradation product of 1,2-dibromoethane.[1][3]

Core Historical Synthesis Methods

Two pathways represent the classical approach to this compound synthesis, starting from either ethylene or acetylene. These methods were the industrial standards for many years.

Synthesis from Ethylene via Dehydrobromination

This two-step method begins with the halogen addition of bromine to ethylene to produce an intermediate, 1,2-dibromoethane (ethylene dibromide). This intermediate is then subjected to a base-promoted elimination reaction (dehydrobromination) to yield this compound.

  • Step 1: Bromination of Ethylene The process starts with the addition of bromine across the double bond of ethylene. This is a classic halogen addition reaction that proceeds readily.[4]

    CH₂=CH₂ + Br₂ → BrCH₂-CH₂Br

  • Step 2: Partial Dehydrobromination of 1,2-Dibromoethane The resulting 1,2-dibromoethane is treated with a base, classically alcoholic potassium hydroxide (KOH), to eliminate one equivalent of HBr, forming the this compound product.[1] This E2 elimination reaction is facile as the anti-periplanar transition state can be easily achieved.[5] Care must be taken to avoid a second elimination, which would produce acetylene.[6]

    BrCH₂-CH₂Br + KOH → CH₂=CHBr + KBr + H₂O

Synthesis from Acetylene via Hydrobromination

The direct addition of hydrogen bromide across the triple bond of acetylene provides a more direct route to this compound. This reaction is an electrophilic addition that typically requires a catalyst to proceed efficiently and prevent the formation of the double addition product, 1,1-dibromoethane.[7][8]

HC≡CH + HBr --(Catalyst)--> CH₂=CHBr

Historically, catalysts included mercury and copper halides.[1] A significant advancement was the development of gold-based catalysts, which demonstrated high activity and longevity.[9] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (in the second addition step), which is why the primary product of a second addition would be the geminal dihalide (1,1-dibromoethane).[7]

Experimental Protocols

The following protocols are representative of the historical synthesis methods.

Protocol 1: Dehydrobromination of 1,2-Dibromoethane

This protocol is based on the general procedure for the dehydrobromination of vicinal dihalides using alcoholic potassium hydroxide.

  • Objective: To synthesize this compound via the partial dehydrobromination of 1,2-dibromoethane.

  • Reagents and Equipment:

    • 1,2-dibromoethane

    • Potassium hydroxide (KOH)

    • Ethanol (95%)

    • Round-bottom flask with a distillation head and condenser

    • Heating mantle

    • Receiving flask cooled in an ice bath

  • Methodology:

    • A solution of potassium hydroxide in ethanol is prepared by carefully dissolving solid KOH in 95% ethanol within the round-bottom flask. The mixture may generate heat.

    • 1,2-dibromoethane is added dropwise to the ethanolic KOH solution at a controlled temperature.

    • The reaction mixture is heated to reflux. This compound, having a low boiling point (15.8 °C), will distill from the reaction mixture as it is formed.

    • The distillate is collected in a receiving flask cooled with an ice bath to prevent evaporation.

    • The collected this compound can be further purified by a final distillation.

Protocol 2: Catalytic Addition of HBr to Acetylene (Gold Catalyst)

This protocol is adapted from the process described in U.S. Patent 2,389,626, filed in 1942.[9]

  • Objective: To synthesize this compound by passing a gaseous mixture of acetylene and hydrogen bromide over a gold-on-charcoal catalyst.

  • Reagents and Equipment:

    • Acetylene gas

    • Dry hydrogen bromide gas

    • Potassium chloroaurate-on-charcoal catalyst

    • Packed bed reactor tube

    • Furnace for heating the reactor

    • Cold trap (dry ice/acetone) for product collection

  • Methodology:

    • The catalyst is prepared by depositing potassium chloroaurate onto activated charcoal.

    • The catalyst is packed into a reactor tube and placed within a furnace.

    • A gaseous mixture of equal volumes of acetylene and dry hydrogen bromide is prepared.

    • The gas mixture is passed over the catalyst bed at a reaction temperature of 213 °C.

    • The space velocity is maintained at 350 volumes of gas per unit volume of catalyst per hour.

    • The effluent gas from the reactor, containing this compound, is passed through a cold trap cooled with dry ice to condense the product.

    • The collected liquid this compound is then purified by distillation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its historical synthesis methods.

ParameterValue / ConditionSynthesis Method Reference
Physical Properties
Molar Mass106.95 g/mol [2]
Boiling Point15.8 °C[1][2]
Melting Point-137.8 °C to -139.5 °C[1][2]
Density (liquid)1.522 g/cm³ at 20 °C[1]
Synthesis Data
Dehydrobromination
Starting Material1,2-Dibromoethane[1][2]
ReagentAlcoholic Potassium Hydroxide (KOH)[1]
Reaction TypeE2 Elimination[5]
Addition to Acetylene
Starting MaterialsAcetylene, Hydrogen Bromide (HBr)[1]
Catalyst (Historical)Mercury/Copper Halides; Gold Halide on Charcoal[1][9]
Temperature (Au Catalyst)213 °C[9]
Space Velocity (Au Catalyst)350 vol/vol/hr[9]
Yield (Au Catalyst)~90% conversion of acetylene[9]

Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships between the historical synthesis methods for this compound.

Synthesis_Pathways Ethylene Ethylene (CH₂=CH₂) Dibromoethane 1,2-Dibromoethane (BrCH₂-CH₂Br) Ethylene->Dibromoethane + Br₂ (Bromination) Acetylene Acetylene (HC≡CH) VinylBromide This compound (CH₂=CHBr) Acetylene->VinylBromide + HBr (cat.) (Hydrobromination) Dibromoethane->VinylBromide + Alcoholic KOH (Dehydrobromination)

Caption: Historical synthesis routes to this compound.

Experimental_Workflow cluster_0 Dehydrobromination Route cluster_1 Acetylene Addition Route A0 Prepare Ethanolic KOH Solution A1 Add 1,2-Dibromoethane A0->A1 A2 Heat to Reflux A1->A2 A3 Distill & Collect Product (VB) A2->A3 B0 Prepare Gas Mixture (C₂H₂ + HBr) B1 Pass Over Heated Catalyst Bed B0->B1 B2 Condense Product in Cold Trap B1->B2 B3 Purify by Distillation B2->B3

Caption: General experimental workflows for synthesis.

References

Vinyl bromide molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Bonding of Vinyl Bromide

Introduction

This compound (CH₂=CHBr), also known as bromoethene, is an organobromine compound with significant utility as a comonomer in the synthesis of fire-retardant polymers and as a reagent in organic chemistry.[1] A comprehensive understanding of its molecular structure and bonding is fundamental to elucidating its reactivity, spectroscopic properties, and material applications. This technical guide provides a detailed analysis of the molecular geometry, electronic structure, and bonding characteristics of this compound, supported by experimental data and computational studies. It is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Geometry

This compound is a planar molecule, a geometry consistent with the sp² hybridization of its two carbon atoms.[2] The molecule belongs to the Cₛ point group.[3] The planarity of the molecule has significant implications for its spectroscopic and chemical properties.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of this compound depicts a double bond between the two carbon atoms and a single bond between one carbon and the bromine atom. Each carbon atom is also bonded to hydrogen atoms. The bromine atom possesses three lone pairs of electrons.[4][5] According to VSEPR theory, the electron domains around each sp² hybridized carbon atom adopt a trigonal planar arrangement to minimize electron-pair repulsion, resulting in bond angles of approximately 120°.

Bond Lengths and Bond Angles

The precise geometric parameters of this compound have been determined through a combination of experimental techniques, primarily microwave spectroscopy and gas electron diffraction, and corroborated by computational methods. A comparative summary of these structural parameters is presented in Table 1. Ab initio molecular orbital calculations have been shown to provide theoretical structures that agree well with experimental data derived from microwave spectroscopy.[6]

Table 1: Experimental and Computational Geometric Parameters of this compound

ParameterExperimental Value (Microwave Spectroscopy)[3]Computational Value (DFT/B3LYP)[7]Computational Value (HF/6-31G)[7]
Bond Lengths (Å)
C=C1.332 ± 0.0011.3281.311
C-Br1.884 ± 0.0011.8901.859
C-H (geminal to Br)1.080 ± 0.0011.0771.071
C-H (cis to Br)1.080 (assumed)1.0811.073
C-H (trans to Br)1.088 ± 0.0011.0831.074
**Bond Angles (°) **
∠C=C-Br122.5 (derived)122.9123.5
∠C=C-H (geminal)121.5 (derived)121.7121.6
∠Br-C-H (geminal)N/A115.4114.9
∠H-C-HN/A119.5120.0
∠C-C-H (cis)N/A121.5121.5
∠C-C-H (trans)N/A121.8121.6

Note: Some experimental angle values are derived from the primary geometric data.

Electronic Structure and Bonding

The bonding in this compound can be described using molecular orbital (MO) theory. The sp² hybridization of the carbon atoms leads to the formation of a σ-bond framework and a π-system.

Sigma (σ) Bonding Framework

The σ-framework is composed of the C-C single bond, the C-Br single bond, and the three C-H single bonds. These are formed by the overlap of sp² hybrid orbitals on the carbon atoms with the corresponding orbitals of the adjacent atoms (sp² of the other carbon, a p-orbital of bromine, and 1s orbitals of hydrogen).

Pi (π) Bonding System

Each carbon atom has an unhybridized p-orbital perpendicular to the molecular plane. The side-on overlap of these two p-orbitals forms the π-bond of the C=C double bond. The electronic structure also includes the lone pair orbitals of the bromine atom.[8] The interaction between the bromine lone pairs and the C=C π-system influences the molecule's electronic properties and reactivity.

Dipole Moment

The difference in electronegativity between bromine (2.96) and carbon (2.55) results in a polar C-Br bond, giving the molecule a permanent dipole moment.[2] The experimentally determined dipole moment is approximately 1.57 Debye.[2] This polarity affects the intermolecular forces, boiling point, and solubility of this compound.[2][9]

Molecular Orbitals (HOMO/LUMO)

Computational studies using Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to analyze the frontier molecular orbitals.[7][10] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and the energy required for electronic excitation. DFT calculations have estimated this energy gap to be approximately 6.8994 eV.[7]

Spectroscopic Properties

The molecular structure of this compound gives rise to a characteristic spectroscopic signature, which is used for its identification and for probing its bonding and dynamics.

Table 2: Key Spectroscopic Data for this compound

Spectroscopic PropertyValueReference
Ionization Energy 9.80 - 9.90 eV[11]
Principal Vibrational Frequencies (cm⁻¹) [3]
C=C Stretch1602[3]
C-Br Stretch612[3]
=C-H Stretch3112, 3087, 3027[3]
¹H NMR Chemical Shifts (ppm) ~5.8 - 6.5[12]
Rotational Constants (cm⁻¹) A: 1.81004, B: 0.13885, C: 0.12884[3]

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of this compound relies on high-resolution spectroscopic techniques performed on gas-phase samples, where intermolecular interactions are minimized.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the geometry of molecules in the gas phase.[13]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a fine nozzle to form a molecular beam.[13]

  • Electron Beam Interaction: A high-energy, monochromatic beam of electrons (typically in the keV range) is directed perpendicularly through the molecular beam.[13]

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons create a diffraction pattern due to the wave-like nature of the electrons and the fixed internuclear distances in the molecules.

  • Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of scattered electron intensity is analyzed. A Fourier transform of the molecular scattering intensity component yields a radial distribution curve (RDC). The peaks in the RDC correspond to the internuclear distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular geometry is refined using a least-squares fitting procedure to match the experimental scattering data, yielding precise bond lengths and angles.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule. It provides highly accurate rotational constants, from which the molecular moments of inertia and, subsequently, the molecular geometry can be derived.

Methodology:

  • Sample Preparation: A low-pressure gaseous sample of this compound is introduced into a waveguide sample cell.

  • Microwave Radiation: The sample is irradiated with microwave radiation of precisely controlled, continuously varying frequency.

  • Absorption and Transition: When the frequency of the microwaves matches the energy difference between two rotational levels of the molecule, the radiation is absorbed.

  • Detection: The absorption of microwave power is detected and plotted as a function of frequency, resulting in a spectrum of sharp absorption lines.

  • Spectral Assignment: The observed transition frequencies are assigned to specific changes in rotational quantum numbers (J, K). For this compound, the spectra of different isotopic species (e.g., containing ⁷⁹Br and ⁸¹Br) are often analyzed to provide more geometric constraints.

  • Structural Determination: The assigned transition frequencies are used to calculate the rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia. By analyzing the moments of inertia for several isotopic species, a complete and highly accurate molecular structure (rₛ, substitution structure) can be determined.

Visualizations

// Atoms C1 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Br [label="Br", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1 [label="H", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H", fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="H", fillcolor="#FBBC05", fontcolor="#202124"];

// Bonding C1 -- C2 [label=" σ + π", penwidth=3, color="#34A853"]; C1 -- Br [label="σ", color="#5F6368"]; C1 -- H1 [label="σ", color="#5F6368"]; C2 -- H2 [label="σ", color="#5F6368"]; C2 -- H3 [label="σ",color="#5F6368"];

// Positioning {rank=same; H2; H3;} {rank=same; Br; H1;} } dot Figure 1: Bonding diagram of this compound showing sp² hybridized carbons.

experimental_workflow cluster_GED Gas Electron Diffraction (GED) cluster_MW Microwave Spectroscopy GED_Sample Gaseous this compound Sample GED_Beam High-Energy Electron Beam GED_Sample->GED_Beam GED_Scattering Molecular Scattering GED_Beam->GED_Scattering GED_Pattern Diffraction Pattern Recording GED_Scattering->GED_Pattern GED_Analysis Radial Distribution Curve Analysis GED_Pattern->GED_Analysis GED_Structure Refined Molecular Geometry GED_Analysis->GED_Structure Final_Data Combined Structural Data GED_Structure->Final_Data Bond Lengths Bond Angles MW_Sample Low-Pressure Gas Sample MW_Radiation Microwave Irradiation MW_Sample->MW_Radiation MW_Absorption Rotational Transitions MW_Radiation->MW_Absorption MW_Spectrum Absorption Spectrum Recording MW_Absorption->MW_Spectrum MW_Analysis Assignment & Rotational Constants MW_Spectrum->MW_Analysis MW_Structure High-Precision Molecular Geometry MW_Analysis->MW_Structure MW_Structure->Final_Data Bond Lengths Bond Angles

References

Thermodynamic properties of vinyl bromide gas

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Vinyl Bromide Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound gas (C₂H₃Br). The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for key cited experiments are provided, along with a visualization of the metabolic pathway of this compound, which is of particular relevance to drug development and toxicology research.

Core Thermodynamic Properties

This compound, also known as bromoethene, is a halogenated olefin with significant industrial applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and understanding its behavior in biological systems.

Quantitative Data Summary

The key thermodynamic properties of this compound gas at standard conditions (298.15 K and 1 bar) are summarized in the table below.

Thermodynamic PropertySymbolValueUnitsReference(s)
Standard Enthalpy of Formation ΔfH°(g)79.2 ± 1.9kJ/mol[1]
Standard Gibbs Free Energy of Formation ΔfG°(g)Value not explicitly found in searcheskJ/mol[2]
Standard Molar Entropy S°(g)Value not explicitly found in searchesJ/(mol·K)
Ideal Gas Heat Capacity C_p,gasDependent on temperatureJ/(mol·K)[2]

Note: While direct experimental values for the standard Gibbs free energy of formation and standard molar entropy were not found in the performed searches, these can be calculated using the standard enthalpy of formation and other physical data.[3] The NIST Chemistry WebBook is a valuable resource for such data and calculations.[1][4]

Experimental Protocols

The determination of the thermodynamic properties of this compound gas relies on precise experimental techniques. The following sections detail the methodologies used in key cited experiments.

Determination of the Standard Enthalpy of Formation

The standard enthalpy of formation of this compound gas was determined by Lacher, Kianpour, et al. in 1957 and later reanalyzed by Cox and Pilcher in 1970.[1] The experimental method employed was catalytic hydrogenation .

Experimental Workflow: Catalytic Hydrogenation of this compound

G cluster_prep Sample Preparation cluster_reaction Calorimetric Reaction cluster_measurement Measurement & Calculation vinyl_bromide This compound Gas calorimeter Isothermal Calorimeter (containing catalyst, e.g., Pd/C) vinyl_bromide->calorimeter Introduce hydrogen_gas Hydrogen Gas hydrogen_gas->calorimeter Introduce reaction C₂H₃Br(g) + H₂(g) → C₂H₆(g) (Catalytic Hydrogenation) calorimeter->reaction heat_measurement Measure Heat of Reaction (ΔrH°) reaction->heat_measurement hess_law Apply Hess's Law heat_measurement->hess_law enthalpy_formation Calculate ΔfH°(this compound) hess_law->enthalpy_formation

Caption: Workflow for determining the enthalpy of formation of this compound via catalytic hydrogenation.

Detailed Methodology:

  • Calorimeter Setup : An isothermal or isoperibol calorimeter is used. This apparatus is designed to measure the heat evolved or absorbed during a chemical reaction. The calorimeter is calibrated using a substance with a known heat of reaction.

  • Catalyst : A catalyst, such as palladium on carbon (Pd/C), is placed within the calorimeter.

  • Reactant Introduction : A known amount of this compound gas and an excess of hydrogen gas are introduced into the calorimeter.

  • Reaction Initiation : The catalytic hydrogenation reaction is initiated. The double bond in this compound is reduced by hydrogen to form ethane (C₂H₆).

  • Heat Measurement : The heat of reaction (ΔrH°) for the hydrogenation is measured by observing the temperature change within the calorimeter.

  • Hess's Law Application : The standard enthalpy of formation of this compound is then calculated using Hess's Law. This involves using the experimentally determined heat of hydrogenation along with the known standard enthalpies of formation of the other reactants and products (hydrogen and ethane).

Metabolic Pathway and Toxicological Significance

For professionals in drug development and toxicology, understanding the metabolic fate of compounds like this compound is critical. This compound is known to be a pro-carcinogen, and its toxicity is mediated through its metabolic activation.

Metabolic Activation of this compound

The primary pathway for the metabolic activation of this compound occurs in the liver and involves the cytochrome P450 enzyme system, specifically CYP2E1.

G vinyl_bromide This compound (C₂H₃Br) cyp2e1 Cytochrome P450 2E1 (CYP2E1) vinyl_bromide->cyp2e1 epoxide Bromoethylene Oxide cyp2e1->epoxide Oxidation aldehyde Bromoacetaldehyde epoxide->aldehyde Rearrangement dna_adducts DNA Adducts (e.g., 1,N⁶-ethenoadenosine) epoxide->dna_adducts Alkylation aldehyde->dna_adducts Alkylation carcinogenesis Carcinogenesis dna_adducts->carcinogenesis

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

Pathway Description:

  • Oxidation by CYP2E1 : this compound is metabolized by cytochrome P450 2E1 in the liver to form the reactive intermediate, bromoethylene oxide.

  • Formation of Bromoacetaldehyde : Bromoethylene oxide can then rearrange to form another reactive metabolite, bromoacetaldehyde.

  • DNA Adduct Formation : Both bromoethylene oxide and bromoacetaldehyde are electrophilic and can covalently bind to DNA, forming DNA adducts such as 1,N⁶-ethenoadenosine.

  • Carcinogenesis : The formation of these DNA adducts can lead to mutations during DNA replication, which is a key step in the initiation of carcinogenesis.

This metabolic activation pathway highlights the mechanism by which this compound exerts its carcinogenic effects and is a critical consideration in risk assessment and the development of potential therapeutic interventions for exposure.

References

Carcinogenicity and toxicity of vinyl bromide exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Carcinogenicity and Toxicity of Vinyl Bromide Exposure

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (VB), an organobromine compound used in polymer manufacturing and as a flame retardant, is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on sufficient evidence from animal studies, which demonstrate a dose-dependent increase in tumors, particularly liver angiosarcomas, following inhalation exposure.[1][2] The mechanism of carcinogenicity is well-understood and involves metabolic activation by cytochrome P450 enzymes to reactive intermediates that form promutagenic DNA adducts.[3][4] This guide provides a comprehensive overview of the current knowledge on this compound's toxicokinetics, carcinogenicity, and toxicity, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed into the body following inhalation.[1][4] Animal studies in rats indicate an 11-fold accumulation in the body compared to the concentration in the inhaled air.[1] Once absorbed, it is distributed throughout the body, with the liver being the primary site of metabolism.[5]

Metabolism: The metabolism of this compound is a critical step in its toxicity and is primarily mediated by the cytochrome P450 enzyme CYP2E1 in hepatocytes.[4][6] This process is saturable; in rats, metabolic saturation occurs at exposure concentrations greater than 55 ppm (~240 mg/m³).[4][6][7]

The metabolic pathway involves two key steps:

  • Epoxidation: this compound is oxidized to a highly reactive epoxide intermediate, bromoethylene oxide.[6][7]

  • Rearrangement: Bromoethylene oxide can spontaneously rearrange to form 2-bromoacetaldehyde.[1][6][8]

Both bromoethylene oxide and 2-bromoacetaldehyde are reactive electrophiles that can covalently bind to cellular macromolecules, including DNA, RNA, and proteins, leading to cellular damage and genetic mutations.[4][7]

Excretion: Metabolites of this compound are primarily excreted in the urine.[9] At higher exposure concentrations that exceed the metabolic capacity, the parent compound is exhaled unchanged.[9]

Mechanism of Carcinogenicity

The carcinogenic effects of this compound are directly linked to its metabolic activation. The process follows a genotoxic mechanism initiated by the formation of DNA adducts.[3][8]

  • Metabolic Activation: As detailed above, CYP2E1 metabolizes this compound into bromoethylene oxide and 2-bromoacetaldehyde.[3][6]

  • DNA Adduct Formation: These reactive metabolites alkylate DNA bases, forming several adducts.[3][7] The most significant of these are the cyclic etheno adducts, such as 1,N⁶-ethenoadenosine and 3,N⁴-ethenocytidine.[2][3][6] These adducts are identical to those formed by the known human carcinogen vinyl chloride.[1][10] Bromoethylene oxide is considered the major DNA binding agent, while 2-bromoacetaldehyde is the primary protein alkylating agent.[8]

  • Mutagenesis: Etheno adducts are promutagenic because they disrupt the normal base-pairing during DNA replication, leading to mutations, primarily base-pair substitutions.[3][11] For instance, these adducts can cause G:C to A:T transitions and A:T to G:C transversions.[12]

  • Tumor Initiation: If these mutations occur in critical genes that regulate cell growth, such as proto-oncogenes (e.g., ras) or tumor suppressor genes (e.g., p53), they can lead to the initiation of cancer.[3]

The following diagram illustrates the metabolic activation and carcinogenic pathway of this compound.

Vinyl_Bromide_Carcinogenesis cluster_metabolism Metabolic Activation (Liver) cluster_genotoxicity Genotoxicity VB This compound BEO Bromoethylene Oxide VB->BEO CYP2E1 BAA 2-Bromoacetaldehyde BEO->BAA Rearrangement DNA_Adducts Etheno-DNA Adducts (e.g., 1,N⁶-ethenoadenosine) BEO->DNA_Adducts Alkylation BAA->DNA_Adducts Mutations DNA Mutations (in ras, p53) DNA_Adducts->Mutations Miscoding during DNA Replication Cancer Cancer (Liver Angiosarcoma) Mutations->Cancer Tumor Initiation

Caption: Metabolic activation and genotoxic pathway of this compound.

Carcinogenicity Data

While no epidemiological data on the carcinogenicity of this compound in humans are available, there is sufficient evidence in experimental animals.[1][2] The primary evidence comes from a comprehensive inhalation study in rats.

Table 1: Summary of Tumor Incidence in Rats Exposed to this compound by Inhalation

Data from a 104-week study in Sprague-Dawley rats. The highest dose group (1250 ppm) was terminated at 72 weeks due to high mortality.[6]

Tumor TypeSexControl (0 ppm)10 ppm (44 mg/m³)50 ppm (220 mg/m³)250 ppm (1100 mg/m³)1250 ppm (5500 mg/m³)
Liver Angiosarcoma Male0/1447/120 (p<0.025)36/120 (p<0.001)61/120 (p<0.001)43/120 (p<0.001)
Female1/14410/120 (p<0.01)50/120 (p<0.01)61/120 (p<0.01)41/120 (p<0.01)
Zymbal Gland Carcinoma Male0/1441/12011/12025/12012/120
Female0/1442/1208/12018/12010/120
Hepatocellular Adenoma & Carcinoma MaleNot specifiedIncreasedIncreasedIncreasedIncreased
FemaleNot specifiedIncreasedIncreasedIncreasedIncreased

The study demonstrated a clear dose-related increase in the incidence of liver angiosarcomas and Zymbal gland carcinomas.[1][2][6] An increased incidence of hepatocellular adenomas and carcinomas was also noted.[4][6] In contrast, limited studies in female mice via skin application or subcutaneous injection did not find evidence of tumor induction.[1][6]

Toxicity Profile

Genotoxicity

Consistent with its mechanism of action, this compound is genotoxic in multiple experimental systems.[8]

Table 2: Summary of Genotoxicity Studies for this compound
EndpointTest SystemResultsReference(s)
Gene MutationSalmonella typhimurium (Ames test)Mutagenic with and without metabolic activation[1][2][8][13]
Somatic MutationDrosophila melanogasterMutagenic[1][2][8]
DNA Damage (Comet Assay)CD-1 Mice (in vivo)Induced significant DNA damage in stomach, liver, kidney, bladder, lung, and brain[6][8]
DNA BindingCalf Thymus DNA (in vitro)Covalent binding observed[13]
Acute and Chronic Non-Cancer Toxicity

The liver is the primary target organ for both acute and chronic non-cancer toxicity of this compound.[5]

Human Exposure: In humans, high concentrations of this compound can cause central nervous system (CNS) effects such as dizziness, disorientation, and sleepiness.[5] It is also an eye and skin irritant, and rapid evaporation of the liquid can cause frostbite-type burns.[1][14]

Animal Studies:

  • Acute Exposure: High-concentration inhalation exposure in rats has resulted in liver and kidney damage, as well as neurological effects like hypoactivity and drowsiness.[5]

  • Chronic Exposure: Long-term inhalation exposure in rats primarily damages the liver, causing hypertrophy and the formation of basophilic and eosinophilic foci.[5] Elevated liver and kidney weights have also been observed.[5]

Table 3: Quantitative Toxicity Values
ValueSpeciesEndpointValue/ConcentrationReference(s)
RfC (Reference Concentration)RatLiver hypertrophy, basophilic/eosinophilic foci0.003 mg/m³[5]
Oral LD₅₀ (Lethal Dose, 50%)RatMortality500 mg/kg[14][15]
ACGIH TLV-TWA (8-hr)HumanOccupational Exposure Limit22 mg/m³ (Animal Carcinogen Notation)[1]

Experimental Protocols

Key Carcinogenicity Bioassay: Inhalation Exposure in Rats

The pivotal study establishing the carcinogenicity of this compound was a long-term inhalation bioassay.[6]

Objective: To evaluate the carcinogenic potential of this compound in rats following chronic inhalation exposure.

Methodology:

  • Test System: Groups of 120 male and 120 female Sprague-Dawley rats, approximately 9-10 weeks old. A control group of 144 males and 144 females was used.[6]

  • Test Substance Administration: Whole-body inhalation exposure to this compound (purity ≥ 99.9%).[6]

  • Exposure Concentrations: 0 (control), 10, 50, 250, or 1250 ppm.[6]

  • Exposure Duration and Schedule: 6 hours per day, 5 days per week, for 104 weeks.[6]

  • Early Termination: The highest dose group (1250 ppm) was terminated at 72 weeks due to 50-60% mortality.[6]

  • Endpoints Evaluated:

    • Clinical signs of toxicity and mortality.

    • Complete gross necropsy on all animals.

    • Histopathological examination of all major tissues and organs.

  • Statistical Analysis: Tumor incidences were assessed using the chi-squared (χ²) test.[6]

The following diagram provides a simplified workflow for this experimental protocol.

Carcinogenicity_Workflow start Animal Acclimation (Sprague-Dawley Rats) grouping Randomization into Exposure Groups (0, 10, 50, 250, 1250 ppm) start->grouping exposure Chronic Inhalation Exposure (6 hr/day, 5 days/wk, up to 104 wks) grouping->exposure monitoring In-life Monitoring (Clinical Signs, Body Weight, Mortality) exposure->monitoring termination Scheduled Termination & Necropsy (104 wks, or 72 wks for 1250 ppm group) monitoring->termination histology Tissue Collection & Histopathology termination->histology analysis Statistical Analysis of Tumor Incidence (Chi-Squared Test) histology->analysis end Carcinogenicity Assessment analysis->end

Caption: Workflow for a chronic inhalation carcinogenicity study.
Genotoxicity Assays

  • Salmonella typhimurium (Ames Test): This bacterial reverse mutation assay tests the ability of a chemical to induce mutations in different strains of S. typhimurium. This compound was tested with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. A positive result, indicated by a significant increase in the number of revertant colonies compared to the control, was observed for this compound.[13]

  • Drosophila melanogaster Somatic Mutation Assay: This assay detects the induction of somatic mutations in the fruit fly. Larvae were exposed to this compound gas, and adult flies were later scored for phenotypic changes (e.g., eye or wing spots) indicative of mutational events. This compound was shown to induce such mutations.[1][10]

Conclusion

The evidence for the carcinogenicity and toxicity of this compound is substantial and mechanistically well-defined. Animal studies, particularly in rats, have conclusively demonstrated its ability to induce malignant tumors in a dose-dependent manner, with the liver being a primary target.[4][6] The genotoxic mechanism, involving metabolic activation to DNA-reactive intermediates, is analogous to that of vinyl chloride, a known human carcinogen.[3][4] The available quantitative data on tumor incidence and non-cancer toxicity provide a basis for risk assessment and the establishment of occupational exposure limits.[1][5] For professionals in research and drug development, it is crucial to recognize this compound as a potent genotoxic carcinogen and to handle it with appropriate safety precautions.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of vinyl bromide. It covers the core physicochemical properties, various degradation pathways including thermal, photolytic, hydrolytic, oxidative, and biological processes, and detailed experimental protocols for its analysis. This document is intended to be a valuable resource for professionals working in fields where the stability and fate of this compound are of concern.

Chemical and Physical Properties of this compound

This compound (CH₂=CHBr), also known as bromoethene, is a colorless, flammable gas at room temperature and pressure, often shipped as a liquefied compressed gas.[1] It possesses a characteristic pungent, sweet odor.[2][3] this compound is sparingly soluble in water but is soluble in organic solvents such as ethanol, ether, acetone, and benzene.[4] Due to its propensity to polymerize, especially when exposed to light, commercial preparations are typically stabilized with inhibitors like hydroquinone methyl ether.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₂H₃Br[5]
Molecular Weight 106.95 g/mol [5]
Boiling Point 15.8 °C (60.4 °F)[5]
Melting Point -139.5 °C (-219.1 °F)[4]
Density (liquid) 1.522 g/cm³ at 20 °C[4]
Vapor Pressure 119 kPa at 20 °C[4]
Water Solubility Insoluble[6]
log P (octanol/water) 1.57[4]
Flash Point Flammable Gas[4]
Autoignition Temperature 530 °C (986 °F)[5]
Explosive Limits 9% - 15% by volume in air[4]

Chemical Stability and Reactivity

This compound is a reactive compound due to the presence of the carbon-carbon double bond and the carbon-bromine bond. It can undergo addition reactions and is susceptible to polymerization.[3] The compound is light-sensitive and can form peroxides in the presence of air, which can initiate exothermic polymerization.[6] It is also known to react violently with oxidants.[6]

Degradation Pathways

This compound can degrade through several pathways, including thermal degradation, photolysis, hydrolysis, oxidation, and biodegradation. The specific pathway and rate of degradation are highly dependent on the environmental conditions.

Thermal Degradation

The thermal decomposition of this compound has been studied, particularly at elevated temperatures. The pyrolysis of this compound proceeds through two primary channels: a molecular elimination of hydrogen bromide (HBr) to form acetylene, and a free-radical pathway.

A kinetic model for the thermal decomposition of this compound at temperatures below approximately 750 K indicates that the decomposition is initiated by two main reactions[7]:

  • Molecular Elimination: C₂H₃Br → C₂H₂ + HBr

  • Free Radical Initiation: 2 C₂H₃Br → C₂H₃• + C₂H₃Br₂•

The molecular elimination is a pressure-dependent reaction. The free radical pathway involves the formation of a vinyl radical (C₂H₃•) and a C₂H₃Br₂• radical.

Table 2: Kinetic Parameters for the Thermal Decomposition of this compound [7]

ReactionPre-exponential Factor (A)Activation Energy (Ea)Rate Constant Expression (k)
Molecular Elimination 3 x 10¹⁵ L mol⁻¹ s⁻¹248 kJ mol⁻¹ln(k) = 35.7 - (29.8 x 10³) / T
Free Radical Initiation 3 x 10⁷ L mol⁻¹ s⁻¹144 kJ mol⁻¹ln(k) = 17.3 - (17.3 x 10³) / T
H Abstraction by Vinyl Radical 3 x 10¹² L mol⁻¹ s⁻¹81 kJ mol⁻¹ln(k) = 28.7 - (9.7 x 10³) / T

Note: T is the temperature in Kelvin.

Thermal_Degradation 2 C2H3Br 2 C2H3Br C2H3_rad + C2H3Br2_rad C2H3_rad + C2H3Br2_rad 2 C2H3Br->C2H3_rad + C2H3Br2_rad Free Radical Initiation C2H3Br C2H3Br C2H2 + HBr C2H2 + HBr C2H3Br->C2H2 + HBr Molecular Elimination C2H4 + C2H2Br_rad C2H4 + C2H2Br_rad C2H3_rad C2H3_rad C2H3_rad->C2H4 + C2H2Br_rad H Abstraction from C2H3Br

Thermal degradation pathways of this compound.
Photolytic Degradation

This compound is susceptible to photolysis, particularly by ultraviolet (UV) radiation. The primary photolytic degradation pathway involves the cleavage of the carbon-bromine bond or the elimination of HBr. Studies on the 193 nm photolysis of this compound have shown that the main products are HBr and either acetylene (C₂H₂) or vinylidene (which rapidly isomerizes to acetylene).[8]

The major decomposition channel is C-Br bond scission, producing a bromine atom and a vinyl radical. A secondary reaction is the molecular elimination of HBr.

Photolytic_Degradation C2H3Br C2H3Br hv hv C2H3Br->hv C2H3_rad + Br_rad C2H3_rad + Br_rad hv->C2H3_rad + Br_rad C-Br Scission C2H2 + HBr C2H2 + HBr hv->C2H2 + HBr 4-center Elimination Vinylidene + HBr Vinylidene + HBr hv->Vinylidene + HBr 3-center Elimination Isomerization Isomerization Vinylidene + HBr->Isomerization Isomerization->C2H2 + HBr Hydrolysis_Pathway cluster_acidic Acidic Conditions cluster_basic Basic Conditions (Unfavorable) VB_acid C2H3Br Protonated_VB [C2H4Br]+ VB_acid->Protonated_VB + H+ Carbocation [CH3CHBr]+ Protonated_VB->Carbocation Protonated_Enol [CH2CH(OH2)]+ Carbocation->Protonated_Enol + H2O, - H+ Enol CH2=CHOH Protonated_Enol->Enol - H+ Acetaldehyde CH3CHO Enol->Acetaldehyde Tautomerization VB_base C2H3Br Vinyl_Cation [C2H3]+ + Br- VB_base->Vinyl_Cation SN1 (very slow) SN2_attack Transition State VB_base->SN2_attack SN2 (hindered) Metabolic_Activation Vinyl_Bromide C2H3Br Bromoethylene_Oxide 2-Bromoethylene Oxide Vinyl_Bromide->Bromoethylene_Oxide CYP2E1 Bromoacetaldehyde 2-Bromoacetaldehyde Bromoethylene_Oxide->Bromoacetaldehyde Rearrangement DNA_Adducts DNA Adducts Bromoethylene_Oxide->DNA_Adducts Protein_Adducts Protein Adducts Bromoethylene_Oxide->Protein_Adducts Bromoacetaldehyde->Protein_Adducts Air_Analysis_Workflow Start Start Sample_Collection Air Sampling with Charcoal Tube Start->Sample_Collection Desorption Desorption with Solvent (e.g., CS2, Ethanol) Sample_Collection->Desorption GC_Analysis Gas Chromatography (GC-FID) Analysis Desorption->GC_Analysis Quantification Quantification using Calibration Curve GC_Analysis->Quantification End End Quantification->End

References

Vinyl Bromide: A Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of vinyl bromide in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility values. This information is crucial for researchers and professionals in drug development and various chemical synthesis processes where this compound is utilized as a reagent or intermediate.

Qualitative Solubility of this compound

Solvent ClassSolventQualitative Solubility
Alcohols EthanolSoluble[3][4]
Ketones AcetoneSoluble[3]
Ethers Diethyl EtherSoluble[3][4]
Aromatic Hydrocarbons BenzeneSoluble[3]
Halogenated Hydrocarbons ChloroformSoluble[3]

Experimental Protocols for Determining Solubility

To obtain precise and quantitative solubility data for this compound in specific organic solvents, established experimental methods for determining the solubility of gases in liquids can be employed. The following section details a common and reliable methodology based on the static equilibrium principle.

Principle

The static equilibrium method involves introducing a known amount of the gaseous solute (this compound) into a sealed vessel containing a known amount of the degassed solvent. The system is allowed to reach thermodynamic equilibrium at a constant temperature and pressure. By measuring the pressure change within the vessel, the amount of gas dissolved in the liquid phase can be determined using the principles of the ideal gas law and mass balance.

Apparatus

A typical apparatus for this method consists of:

  • Equilibrium Cell: A thermostatted, high-pressure vessel equipped with a magnetic stirrer, pressure transducer, and temperature sensor. The cell must be capable of maintaining a constant temperature and pressure.

  • Gas Reservoir: A calibrated vessel of known volume to store and measure the amount of this compound to be introduced into the equilibrium cell.

  • Vacuum Pump: For evacuating the equilibrium cell and degassing the solvent.

  • Pressure Measurement System: A high-precision pressure transducer and a digital display to monitor the pressure inside the equilibrium cell.

  • Temperature Control System: A circulating bath or jacket to maintain a constant temperature in the equilibrium cell.

  • Magnetic Stirrer: To ensure thorough mixing of the gas and liquid phases to facilitate equilibrium.

Experimental Procedure
  • Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium cell. The solvent is then thoroughly degassed to remove any dissolved air, typically by repeated freeze-pump-thaw cycles or by sparging with an inert gas followed by vacuum application.

  • System Evacuation: The entire apparatus, including the equilibrium cell and connecting lines, is evacuated using a vacuum pump to remove any residual air.

  • Solute Introduction: A precisely measured amount of this compound gas from the gas reservoir is introduced into the evacuated equilibrium cell containing the degassed solvent. The initial amount of gas can be determined from its pressure, volume, and temperature using the ideal gas law or a more suitable equation of state.

  • Equilibration: The mixture is stirred vigorously at a constant, controlled temperature. The pressure inside the cell is monitored until it stabilizes, indicating that equilibrium has been reached between the gas and liquid phases.

  • Data Acquisition: The final equilibrium pressure and temperature are recorded.

  • Calculation of Solubility: The amount of this compound dissolved in the solvent is calculated from the difference between the initial amount of gas introduced and the amount of gas remaining in the vapor phase at equilibrium. The solubility can then be expressed in various units, such as mole fraction, molarity, or grams of solute per 100 grams of solvent.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility in an organic solvent using the static equilibrium method.

experimental_workflow start Start degas Degas Solvent in Equilibrium Cell start->degas evacuate Evacuate the System degas->evacuate introduce_gas Introduce Known Amount of this compound evacuate->introduce_gas equilibrate Stir at Constant Temperature and Monitor Pressure introduce_gas->equilibrate check_equilibrium Is Pressure Stable? equilibrate->check_equilibrium check_equilibrium->equilibrate  No record_data Record Equilibrium Pressure and Temperature check_equilibrium->record_data  Yes calculate Calculate Solubility record_data->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is not widely published, its qualitative solubility in alcohols, ketones, ethers, aromatic hydrocarbons, and halogenated hydrocarbons is well-established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. Understanding the solubility characteristics of this compound is essential for its safe and effective use in research and industrial applications, particularly in the fields of drug development and polymer chemistry.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Vinylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of vinylmagnesium bromide, a versatile Grignard reagent crucial for carbon-carbon bond formation in organic synthesis.[1][2] The protocol emphasizes safety, reagent handling, and reaction optimization to ensure a high yield of the desired product. The synthesis involves the reaction of magnesium turnings with vinyl bromide in an anhydrous tetrahydrofuran (THF) solvent.[1][3] This application note also includes quantitative data tables for easy reference and a visual workflow diagram to guide researchers through the process.

Introduction

Vinylmagnesium bromide is a highly reactive organometallic compound, widely utilized as a nucleophilic source of a vinyl group in various chemical transformations.[2][4] Its application spans the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2][4] The preparation of this Grignard reagent requires strict adherence to anhydrous and inert atmosphere techniques due to its sensitivity to moisture and atmospheric oxygen.[1][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of vinylmagnesium bromide.

Table 1: Reagent Quantities and Specifications

ReagentChemical FormulaMolar Mass ( g/mol )Amount (moles)Mass/VolumePurity/Grade
Magnesium TurningsMg24.311.536 g---
This compoundC₂H₃Br106.951.1118 g---
Tetrahydrofuran (THF)C₄H₈O72.11---350 ml (initial) + 120 ml (for this compound) + 60 ml (rinsing)Anhydrous
1,2-DibromoethaneC₂H₄Br₂187.86---4 mlInitiator

Table 2: Reaction Conditions and Expected Yield

ParameterValue
Reaction Temperature35-40 °C
Addition Time2.5 hours
Post-addition Stirring Time1 hour
Final Volume of Solution500 ml
Expected Yield≥ 90%
Final Concentration~2.0 M in THF

Experimental Protocol

This protocol is adapted from established laboratory procedures.[7][8][9]

Materials and Equipment
  • Three-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Dropping funnel (250 ml)

  • Reflux condenser (Dry Ice-acetone or water-cooled)

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

  • Calibrated flask for storage

Reagent Preparation
  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Use freshly distilled, anhydrous THF.

Synthesis Procedure
  • Initiation:

    • Place 36 g (1.5 mol) of dry magnesium turnings into the 2 L three-necked flask.

    • Cover the magnesium with 100 ml of anhydrous THF.

    • Begin stirring and add 4 ml of 1,2-dibromoethane to activate the magnesium surface. An exothermic reaction should be observed.[7]

    • If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[6][8]

  • Grignard Reagent Formation:

    • Once the initial exothermic reaction subsides, cool the flask to 35°C.[7]

    • Prepare a solution of 118 g (1.1 mol) of this compound in 250 ml of anhydrous THF in the dropping funnel.

    • Add the this compound solution dropwise to the stirred magnesium suspension over 2.5 hours, maintaining the reaction temperature between 35 and 40°C.[7] A dark-grey solution will form.[7] It is crucial to maintain this temperature range to prevent the crystallization of salts which can hinder the reaction.[7]

  • Completion and Storage:

    • After the addition is complete, continue stirring and heating at 40°C for an additional hour to ensure the reaction goes to completion.[7]

    • Under a blanket of inert gas, transfer the warm solution to a calibrated storage flask.[7]

    • Rinse the excess magnesium in the reaction flask with two 30 ml portions of dry THF and add the rinsings to the storage flask.[7]

    • Add a small amount of dry THF to bring the final volume to 500 ml at 35-40°C and homogenize the solution by shaking.[7] The resulting solution has a concentration of approximately 2.0 M and a yield of at least 90%.[7]

Safety Precautions

  • Vinylmagnesium bromide is highly reactive and flammable; it reacts violently with water and air.[1][10]

  • The synthesis must be conducted in a well-ventilated fume hood under a dry, inert atmosphere (nitrogen or argon).[1][8][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

  • Handle this compound, a toxic and volatile liquid, with extreme care.

  • Ensure all solvents are anhydrous, as water will quench the Grignard reagent.[5][6][11]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Storage A Dry Glassware B Add Mg Turnings & THF A->B C Initiate with 1,2-Dibromoethane B->C D Add this compound in THF (35-40°C) C->D E Stir at 40°C for 1 hour D->E F Transfer Solution (Inert Atmosphere) E->F G Rinse Flask with THF F->G H Adjust to Final Volume G->H I Store under Inert Gas H->I

Caption: Experimental workflow for the synthesis of vinylmagnesium bromide.

Signaling Pathway Diagram

The formation of a Grignard reagent does not involve a biological signaling pathway. However, the chemical transformation can be represented as a reaction pathway.

GrignardFormation reagents This compound (CH₂=CHBr) + Magnesium (Mg) solvent Anhydrous THF product Vinylmagnesium Bromide (CH₂=CHMgBr) reagents->product Oxidative Insertion

Caption: Reaction pathway for the formation of vinylmagnesium bromide.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate.[1][2] Specifically, the coupling of vinyl bromides is of significant interest as it provides a stereospecific method for the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceutical agents. This document provides a detailed protocol and application notes for performing the Suzuki-Miyaura coupling with vinyl bromide substrates.

Core Concepts and Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

A key advantage of the Suzuki-Miyaura coupling is the stereospecificity with respect to the vinyl partners, with the reaction proceeding with retention of the double bond geometry.

Experimental Protocols

Herein, we provide two representative protocols for the Suzuki-Miyaura coupling of vinyl bromides. Protocol A describes a general procedure using a vinylboronic acid, while Protocol B utilizes the more stable potassium vinyltrifluoroborate.

Protocol A: Coupling of a this compound with a Vinylboronic Acid

This protocol is a general procedure adapted from foundational Suzuki-Miyaura coupling methodologies.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the this compound (1.0 mmol), vinylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1:1 mixture of toluene:ethanol:water) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol B: Coupling of a this compound with Potassium Vinyltrifluoroborate

This protocol is adapted from procedures developed for the use of air- and moisture-stable potassium organotrifluoroborates.[4][5]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Potassium vinyltrifluoroborate (0.75 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.01 mmol, 2 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 mmol, 3.0 equiv)

  • Solvent (e.g., THF/Water, 3:1 mixture, 4 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a reaction tube, add the this compound (0.5 mmol), potassium vinyltrifluoroborate (0.75 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).

  • Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 10 minutes.

  • Solvent Addition: Add the degassed THF/water solvent mixture (4 mL) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Suzuki-Miyaura coupling of vinyl bromides with different boron reagents, highlighting the versatility of this transformation.

This compoundBoron ReagentCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
(E)-β-BromostyrenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Benzene/H₂OReflux284[6]
1-Bromo-1-octene9-Octyl-9-BBNPdCl₂(dppf) (3)NaOH (3)THFReflux1685[7]
1-Bromo-2-methyl-1-propenePotassium isopropenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)t-BuNH₂ (3)i-PrOH/H₂O801282[8]
(Z)-1-Bromo-1-hexenePotassium (E)-1-hexenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)t-BuNH₂ (3)i-PrOH/H₂O801291[8]
4-BromobenzonitrilePotassium vinyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (2)Cs₂CO₃ (3)THF/H₂O80495[9]
1-Bromo-3-(trifluoromethyl)benzenePotassium vinyltrifluoroboratePd(dppf)Cl₂ (0.07)K₂CO₃ (2.5)DMSO/H₂O (9:1)80<1>99 (conv.)[10]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)L-X Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition OxAdd->PdII_complex PdII_complex->Pd0 Reductive Elimination PdII_R1R2 R¹-Pd(II)L-R² PdII_complex->PdII_R1R2 Transmetalation Transmetalation Transmetalation Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² PdII_R1R2->Product RedElim->Pd0 RedElim->Product VinylBromide R¹-X (this compound) VinylBromide->OxAdd BoronReagent R²-B(OR)₂ (Boronic Acid/Ester) BoronReagent->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: This compound, Boron Reagent, Base start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup dry Dry and Concentrate Organic Phase workup->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Reaction of Vinyl Bromides and Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become an indispensable tool in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the Heck reaction specifically involving vinyl bromides and acrylates, which are ideal coupling partners due to the electron-withdrawing nature of the acrylate group.[1]

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide to form a vinylpalladium(II) complex.

  • Migratory Insertion (Carbopalladation): The acrylate coordinates to the palladium center, followed by the insertion of the alkene into the vinyl-palladium bond. This step typically proceeds in a syn-fashion.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond in the product and forming a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.[1]

Key Reaction Parameters

Several factors influence the outcome of the Heck reaction between vinyl bromides and acrylates. Careful optimization of these parameters is crucial for achieving high yields and selectivity.

  • Catalyst: Palladium complexes are the most common catalysts. Precatalysts like palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are often used and are reduced in situ to the active Pd(0) species.[1] The use of phosphine ligands is often necessary, especially for less reactive bromides, to stabilize the palladium catalyst and promote the reaction.[3]

  • Ligand: The choice of ligand can significantly impact the catalyst's stability and reactivity. Both monodentate and bidentate phosphine ligands are commonly employed. For instance, the tetraphosphine ligand cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) has been shown to be highly effective in the Heck reaction of vinyl bromides.[3]

  • Base: A base is required to neutralize the hydrogen bromide (HBr) generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[1] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[3]

  • Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the catalyst. Polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[3]

  • Temperature: The reaction temperature typically ranges from 80 to 140 °C. The optimal temperature depends on the reactivity of the specific substrates and the catalyst system used.[3]

Tabulated Reaction Conditions

The following table summarizes typical reaction conditions for the Heck reaction of various vinyl bromides with acrylates, showcasing the versatility of this transformation.

This compoundAcrylateCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
(E)-ß-BromostyreneMethyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.005)Tedicyp (0.01)K₂CO₃ (2)DMF130595[3]
(E)-ß-BromostyreneEthyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.005)Tedicyp (0.01)K₂CO₃ (2)DMF130496[3]
(E)-ß-Bromostyrenen-Butyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.005)Tedicyp (0.01)K₂CO₃ (2)DMF130494[3]
1-Bromo-2-methylpropeneMethyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃ (2)DMF1301881[3]
1-BromocyclohexeneMethyl acrylate[Pd(η³-C₃H₅)Cl]₂ (0.5)Tedicyp (1)K₂CO₃ (2)DMF1301684[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl (2E,4E)-5-Phenylpenta-2,4-dienoate from (E)-ß-Bromostyrene and Methyl Acrylate[3]

Materials:

  • (E)-ß-Bromostyrene

  • Methyl acrylate

  • [Pd(η³-C₃H₅)Cl]₂ (Palladium(II) chloride allyl complex dimer)

  • cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ (0.005 mol%) and Tedicyp (0.01 mol%).

  • Add anhydrous DMF (5 mL) to the tube and stir the mixture for 5 minutes at room temperature.

  • Add (E)-ß-bromostyrene (1.0 mmol), methyl acrylate (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 130 °C and stir for 5 hours.

  • After cooling to room temperature, add water (20 mL) and extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (2E,4E)-5-phenylpenta-2,4-dienoate.

Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products cluster_base Base Pd0 Pd(0)L_n VinylPdBr Vinyl-Pd(II)L_n(Br) Pd0->VinylPdBr Oxidative Addition AlkeneComplex [Alkene]Vinyl-Pd(II)L_n(Br) VinylPdBr->AlkeneComplex Alkene Coordination Intermediate R-Pd(II)L_n(Br) AlkeneComplex->Intermediate Migratory Insertion HPdBr H-Pd(II)L_n(Br) Intermediate->HPdBr β-Hydride Elimination CoupledProduct Coupled Product Intermediate->CoupledProduct HPdBr->Pd0 Reductive Elimination HBr HBr HPdBr->HBr VinylBromide This compound VinylBromide->VinylPdBr Acrylate Acrylate Acrylate->AlkeneComplex Base Base BaseH Base-H⁺ Base->BaseH

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow start Start reagents Combine Catalyst, Ligand, This compound, Acrylate, Base, Solvent start->reagents reaction Heat Reaction Mixture (e.g., 130°C, 5h) reagents->reaction workup Aqueous Workup (Water, Diethyl Ether) reaction->workup extraction Extract Organic Layer workup->extraction drying Dry with MgSO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product Isolated Product purification->product

Caption: A typical experimental workflow.

References

Application Notes and Protocols for the Free-Radical Polymerization of Vinyl Bromide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Free-radical polymerization is a versatile and extensively used method for synthesizing a wide range of polymers from vinyl monomers. This document provides detailed application notes and protocols for the free-radical polymerization of vinyl bromide (CH₂=CHBr). The resulting polymer, polythis compound (PVBr), exhibits unique properties owing to the presence of the bromine atom, which confers flame retardancy and offers a reactive site for subsequent functionalization. These attributes make PVBr and its copolymers valuable in various industrial applications and increasingly relevant in the pharmaceutical and drug development fields for creating specialized drug delivery systems.

Reaction Mechanism

The free-radical polymerization of this compound follows the classic four-stage mechanism:

  • Initiation: The process is initiated by the thermal or photochemical decomposition of an initiator molecule, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of a this compound monomer, forming a new radical.

  • Propagation: The newly formed monomer radical adds to another this compound monomer in a repetitive process, leading to the growth of the polymer chain.

  • Chain Transfer: A growing polymer radical can abstract an atom (commonly hydrogen or a halogen) from another molecule, such as the monomer, solvent, or a designated chain transfer agent. This action terminates the growth of the current polymer chain while initiating a new one. Chain transfer reactions are a key factor in controlling the molecular weight of the final polymer.

  • Termination: The polymerization process concludes when two growing radical chains combine in one of two ways: coupling, where the two chains form a single bond, or disproportionation, where one radical transfers a hydrogen atom to another, resulting in one saturated and one unsaturated polymer chain.

Applications in Research and Drug Development

Polythis compound is predominantly used in the manufacturing of flame-retardant synthetic fibers. Copolymers of this compound and vinyl chloride are utilized in the production of films and as rubber substitutes.

In the realm of drug development, the bromine atoms along the PVBr backbone present a significant advantage. They can act as reactive sites for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, or other functional groups. This positions PVBr as a promising, albeit emerging, material for the design of novel drug delivery systems. While not as extensively researched for this purpose as polymers like polyvinyl alcohol (PVA) or polyvinyl pyrrolidone (PVP), the functionalization potential of PVBr makes it an attractive candidate for creating tailored drug carriers.

Data Presentation: Illustrative Polymerization of this compound

The following tables present illustrative quantitative data for the free-radical polymerization of this compound, demonstrating expected trends based on the polymerization of analogous vinyl halides.

Table 1: Effect of Initiator (AIBN) Concentration on Polymer Properties

Entry[this compound] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI, Mw/Mn)
12.00.0056066550,0002.1
22.00.0106067535,0002.0
32.00.0206068520,0001.9

Table 2: Effect of Temperature on Polymerization

Entry[this compound] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI, Mw/Mn)
12.00.0105086045,0002.2
22.00.0106067535,0002.0
32.00.0107048825,0001.8

Experimental Protocols

Protocol 1: Bulk Polymerization of this compound

Materials:

  • This compound monomer (inhibitor removed by passing through a column of activated alumina)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Methanol (for precipitation)

  • Thick-walled glass polymerization tube with a vacuum-rated stopcock

  • Vacuum line apparatus

  • Constant temperature oil bath

Procedure:

  • Introduce a magnetic stir bar and a precisely weighed amount of AIBN into the polymerization tube.

  • Connect the tube to a vacuum line and evacuate to remove all air.

  • Cool the tube in a liquid nitrogen bath and distill a known quantity of purified this compound monomer into the tube under vacuum.

  • Seal the tube under vacuum using a high-temperature torch or by securely closing the stopcock.

  • Allow the tube to warm to ambient temperature, ensuring the contents are fully liquefied.

  • Submerge the sealed tube in a constant temperature oil bath preheated to the desired reaction temperature (e.g., 60°C).

  • Continue the polymerization for the intended duration with continuous stirring. The formation of a white polythis compound precipitate will be observed.

  • Upon completion, remove the tube from the oil bath and immerse it in an ice bath to quench the reaction.

  • In a well-ventilated fume hood, carefully open the tube.

  • Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF).

  • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent like methanol, under vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum until a constant weight is achieved.

  • Characterize the polymer's molecular weight and polydispersity index using gel permeation chromatography (GPC).

Protocol 2: Solution Polymerization of this compound

Materials:

  • This compound monomer (inhibitor removed)

  • AIBN (recrystallized)

  • Anhydrous solvent (e.g., toluene or tetrahydrofuran)

  • Methanol

  • Three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a rubber septum

  • Magnetic stirrer and hotplate with an oil bath

  • Dry nitrogen source

Procedure:

  • Assemble the reaction apparatus and purge with dry nitrogen for a minimum of 30 minutes.

  • Under a positive nitrogen atmosphere, introduce the desired amounts of anhydrous solvent and this compound monomer into the flask using a syringe.

  • Dissolve the required quantity of AIBN in a small volume of the solvent and add it to the reaction flask.

  • Heat the reaction mixture to the target temperature (e.g., 60-70°C) with continuous stirring under a nitrogen atmosphere.

  • Maintain the reaction for the specified time.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolate the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

  • Analyze the resulting polymer using GPC to determine its molecular weight and PDI.

Visualizations

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification (Remove Inhibitor) Reactant_Charging Charge Reactants (Monomer, Initiator, Solvent) Monomer_Purification->Reactant_Charging Initiator_Purification Initiator Purification (Recrystallization) Initiator_Purification->Reactant_Charging Glassware_Setup Glassware Setup & Purging with N2 Glassware_Setup->Reactant_Charging Heating Heat to Reaction Temp Reactant_Charging->Heating Polymerization_Step Polymerization (Stirring for set time) Heating->Polymerization_Step Quenching Quench Reaction (Cooling) Polymerization_Step->Quenching Precipitation Precipitate Polymer (in Non-solvent) Quenching->Precipitation Drying Filter & Dry Polymer Precipitation->Drying Characterization Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: Experimental workflow for free-radical polymerization.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Free Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical (RM•) Radical->Monomer_Radical Addition Monomer This compound (M) Monomer->Monomer_Radical Growing_Chain Growing Chain (P•) Monomer_Radical->Growing_Chain leads to Longer_Chain Longer Chain (PM•) Growing_Chain->Longer_Chain New_Monomer Monomer (M) New_Monomer->Longer_Chain Addition Chain1 Growing Chain (P•) Longer_Chain->Chain1 is a Chain2 Growing Chain (P'•) Longer_Chain->Chain2 is a Dead_Polymer_Coupling Dead Polymer (P-P') (Coupling) Chain1->Dead_Polymer_Coupling Dead_Polymer_Disprop Dead Polymers (PH + P'=) (Disproportionation) Chain1->Dead_Polymer_Disprop Chain2->Dead_Polymer_Coupling Chain2->Dead_Polymer_Disprop

Caption: Mechanism of free-radical polymerization.

Application Notes and Protocols: Vinyl Bromide in the Synthesis of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of vinyl bromide in the synthesis of flame retardants. This compound serves as a crucial reactive monomer and intermediate in the fabrication of polymeric and reactive flame retardants, imparting enhanced fire safety to a variety of materials.

Introduction: The Role of this compound in Flame Retardancy

This compound (CH₂=CHBr) is an organobromine compound valued in polymer chemistry for its ability to confer flame retardant properties.[1] When incorporated into a polymer backbone, the bromine atom can act as a radical trap during combustion, interrupting the exothermic processes of fire and slowing its spread. This mechanism makes this compound a key ingredient in the synthesis of flame-retardant materials. Its primary application is as a comonomer in the production of polymers such as acrylates and modacrylic fibers, which are used in textiles, protective clothing, and furnishings.[1][2]

The vinyl group of this compound allows it to readily participate in polymerization reactions, while the bromine atom provides the flame-retardant functionality. This dual-functionality makes it a versatile building block for creating materials with inherent fire resistance.

Synthesis of Flame-Retardant Polymers via Copolymerization

A primary application of this compound is its use as a comonomer in the synthesis of flame-retardant acrylic and modacrylic fibers. In this process, this compound is copolymerized with other monomers, such as acrylonitrile.

Experimental Protocol: Synthesis of a Flame-Retardant Acrylonitrile-Vinyl Bromide Copolymer

This protocol describes the free-radical polymerization of acrylonitrile and this compound to produce a flame-retardant copolymer.

Materials:

  • Acrylonitrile (inhibitor removed)

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and hot plate

  • Condenser

Procedure:

  • Reaction Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar and a condenser is dried in an oven and cooled under a stream of nitrogen.

  • Monomer and Initiator Addition: To the flask, add 100 mL of DMF, 20 g of acrylonitrile, and 5 g of this compound. The molar ratio of the monomers can be adjusted to achieve the desired bromine content and flame retardancy.

  • Initiator Addition: Add 0.1 g of AIBN to the monomer solution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C under a nitrogen atmosphere with constant stirring. The polymerization is typically carried out for 6-12 hours.

  • Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature. Precipitate the polymer by slowly adding the solution to a beaker containing 500 mL of methanol with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the resulting white polymer powder in a vacuum oven at 50°C to a constant weight.

Data Presentation:

ParameterValue
Monomer Ratio (Acrylonitrile:this compound)4:1 (by weight)
Initiator (AIBN)0.5 wt% of total monomers
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature65°C
Reaction Time8 hours
Typical Yield 85-95%
Bromine Content (Theoretical) ~15%

Diagram: Copolymerization of Acrylonitrile and this compound

G Acrylonitrile Acrylonitrile Polymerization Free Radical Polymerization Acrylonitrile->Polymerization VinylBromide This compound VinylBromide->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Copolymer Flame-Retardant Acrylonitrile-Vinyl Bromide Copolymer Polymerization->Copolymer G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Synthesis of Brominated Monomer VinylBromide This compound GrignardReaction Grignard Reaction (in THF) VinylBromide->GrignardReaction Magnesium Magnesium Magnesium->GrignardReaction VinylmagnesiumBromide Vinylmagnesium Bromide GrignardReaction->VinylmagnesiumBromide NucleophilicAddition Nucleophilic Addition VinylmagnesiumBromide->NucleophilicAddition EpoxyResin Tetrabromobisphenol A diglycidyl ether EpoxyResin->NucleophilicAddition BrominatedMonomer Brominated Vinyl Ester Monomer NucleophilicAddition->BrominatedMonomer

References

Application of Vinyl Bromide in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl bromide (CH₂=CHBr) is a versatile reagent in organic synthesis, primarily utilized for the introduction of a vinyl moiety into a target molecule. In the pharmaceutical industry, the vinyl group serves as a crucial building block for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] Its utility is most prominently observed in its conversion to vinylmagnesium bromide, a potent Grignard reagent for nucleophilic addition, and its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.[1]

Despite its utility, this compound is a gas at room temperature and is classified as a suspected human carcinogen, necessitating careful handling and the exploration of safer alternatives.[2] This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on Grignard reactions and cross-coupling methodologies.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the introduction of a vinyl group, which can subsequently be functionalized to create more complex structures. This is achieved through several key reaction types:

  • Grignard Reactions: this compound is readily converted to vinylmagnesium bromide, which acts as a nucleophile, reacting with electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds. This is a fundamental strategy for building molecular complexity.[1] A notable example is its use in the synthesis of a precursor to Coenzyme Q10.[2]

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction of a vinyl halide with a boronic acid or ester is a powerful method for forming carbon-carbon bonds. While vinyl boronic acids can be unstable, derivatives are used to couple with aryl or vinyl halides, and conversely, vinyl halides like this compound can be coupled with various organoboron compounds.[3]

  • Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.[4][5] this compound is a suitable substrate for this reaction, leading to the formation of conjugated enynes, which are valuable intermediates in the synthesis of various pharmaceutical compounds.[4][5]

Data Presentation

Table 1: Grignard Reaction with this compound Derivative
PrecursorReagentProductSolventTemperature (°C)Time (h)Yield (%)Reference
SolanesylacetoneVinylmagnesium BromideIsodecaprenolTHF0-5, then 203Not Specified, but product obtainedUS20020156302A1
Table 2: Representative Suzuki-Miyaura Coupling of Vinyl Halides
Vinyl HalideBoronic Acid DerivativeCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aryl BromideTrivinylboroxane-pyridine complexPd(PPh₃)₄K₂CO₃DME/H₂O801270-95Organic Syntheses Procedure
This compoundPhenylboronic acidI₂/PEG-400K₂CO₃PEG-400Not SpecifiedNot SpecifiedNot SpecifiedResearchGate
Table 3: Representative Sonogashira Coupling of this compound
This compound SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-8-chloro-1-octenePhenylacetylenePd(PPh₃)₄, CuIEt₃NTHFRoom Temp16High (not specified)Benchchem
Aryl BromideVarious AlkynesPd(PhCN)₂Cl₂/P(t-Bu)₃, CuIHN(i-Pr)₂DioxaneRoom TempNot Specified65-98Organic Chemistry Portal

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide and Synthesis of a Coenzyme Q10 Precursor

This protocol is adapted from the synthesis of isodecaprenol, an intermediate in the production of Coenzyme Q10.

Materials:

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • Methyl iodide (drop)

  • This compound

  • Solanesylacetone

  • Ammonium chloride solution (saturated)

  • Ether

  • Magnesium sulfate

Procedure:

  • Preparation of Vinylmagnesium Bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.4 g) and anhydrous THF (18 mL) under a nitrogen atmosphere.

    • Add a small crystal of iodine and a drop of methyl iodide to initiate the reaction.

    • Add 0.1 mL of this compound. Once the exothermic reaction begins, add a solution of this compound (4 mL) in THF (9 mL) dropwise, maintaining the temperature at approximately 50°C.

    • After the addition is complete, stir the mixture at 50-60°C for 1 hour to ensure the complete formation of vinylmagnesium bromide.

  • Reaction with Solanesylacetone:

    • Cool the freshly prepared vinylmagnesium bromide solution to 0-5°C in an ice bath.

    • Slowly add a solution of solanesylacetone (8 g) in THF (32 mL) over 10 minutes.

    • Allow the reaction mixture to warm to 20°C and stir for 3 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0-5°C.

    • Quench the reaction by slowly adding a saturated solution of ammonium chloride (4.2 g in 10 mL of water).

    • Stir for 10 minutes, then extract the aqueous layer with ether.

    • Wash the combined organic layers with water and dry over magnesium sulfate.

    • Evaporate the solvent under reduced pressure to obtain isodecaprenol.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a this compound

This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound substrate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) and water)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add the this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0 eq).

  • Degas the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., DME/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling of a this compound

This is a representative protocol and may require optimization for specific substrates.[4]

Materials:

  • This compound substrate

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., THF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add the this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

  • Degas the flask and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and base (e.g., Et₃N).

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Pharmaceutical Intermediate Synthesis using this compound

G cluster_grignard Grignard Pathway cluster_coupling Cross-Coupling Pathways cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling VB This compound VMB Vinylmagnesium Bromide VB->VMB  + Mg, THF Mg Magnesium Grignard_Product Intermediate A (Alcohol) VMB->Grignard_Product  + Electrophile E Electrophile (e.g., Ketone) API Active Pharmaceutical Ingredient Grignard_Product->API Further Functionalization VB2 This compound Suzuki_Product Intermediate B (Styrene derivative) VB2->Suzuki_Product  + Organoboron, Pd catalyst, Base Sonogashira_Product Intermediate C (Enyne) VB2->Sonogashira_Product  + Alkyne, Pd/Cu catalyst, Base Boronic_Acid Organoboron Reagent Suzuki_Product->API Alkyne Terminal Alkyne Sonogashira_Product->API G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Receptor Tyrosine Kinase Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibits Apoptosis TKI Tyrosine Kinase Inhibitor (TKI) (e.g., Lapatinib, Afatinib) TKI->EGFR  Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Growth_Factor Growth Factor (Ligand) Growth_Factor->EGFR Binds

References

Application Notes and Protocols: Copolymerization of Vinyl Bromide with Vinyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copolymerization of vinyl bromide (VBr) with vinyl chloride (VC) offers a versatile platform for the synthesis of functional polymers with tailored properties. The incorporation of this compound into the polyvinyl chloride (PVC) backbone can significantly alter the material's characteristics, including its thermal stability, flame retardancy, and solubility. These modifications open up new avenues for the application of PVC-based materials in specialized fields, including the development of advanced drug delivery systems, medical device coatings, and specialty packaging. This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(vinyl chloride-co-vinyl bromide) copolymers.

Applications

Copolymers of vinyl chloride and this compound are noted for their enhanced flame retardant properties due to the presence of bromine. This makes them suitable for applications where fire safety is a critical concern. While specific applications for drug development are still emerging, the tunable properties of these copolymers make them interesting candidates for:

  • Flame-retardant medical device housings: The inherent flame retardancy of the copolymer can be beneficial for electronic medical device enclosures.

  • Specialty coatings: The altered solubility and polarity from the this compound units can be leveraged for creating specialized coatings for medical instruments or drug containers.

  • Controlled release matrices: The modification of the PVC polymer backbone could potentially be used to modulate the release kinetics of embedded therapeutic agents.

Quantitative Data Summary

A critical aspect of copolymerization is understanding the relative reactivity of the monomers, which dictates the composition of the resulting copolymer. The reactivity ratios for the free-radical copolymerization of vinyl chloride (M1) and this compound (M2) are summarized below.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
Vinyl ChlorideThis compound1.00.50.5Random

Data sourced from a comprehensive tabulation of monomer reactivity ratios.

The product of the reactivity ratios (r1 * r2) is less than 1, indicating a tendency towards random incorporation of both monomers into the polymer chain. Since r1 is greater than r2, vinyl chloride is more reactive towards its own radical than this compound is towards the vinyl chloride radical. This suggests that the copolymer will be slightly richer in vinyl chloride units compared to the monomer feed composition.

Experimental Protocols

The following protocols describe the free-radical copolymerization of vinyl chloride and this compound via suspension and emulsion polymerization techniques. These methods are widely used in the industrial production of PVC and can be adapted for the synthesis of the copolymer.

Protocol 1: Suspension Copolymerization

Suspension polymerization is a heterogeneous process where monomer droplets are dispersed in an aqueous medium and polymerized using a monomer-soluble initiator.

Materials:

  • Vinyl chloride (VC), polymerization grade

  • This compound (VBr), polymerization grade

  • Deionized water

  • Suspending agent (e.g., polyvinyl alcohol (PVA) or gelatin)

  • Initiator (e.g., benzoyl peroxide, lauroyl peroxide, or 2,2'-azobis(isobutyronitrile) - AIBN)

  • Nitrogen gas, high purity

Equipment:

  • High-pressure polymerization reactor equipped with a mechanical stirrer, temperature control system, and pressure gauge

  • Monomer charging system

  • Vacuum pump

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor.

  • Charging the Aqueous Phase: Charge the reactor with deionized water (typically a water-to-monomer ratio of 2:1 by weight). Add the suspending agent (e.g., 0.1-0.5 wt% based on total monomer weight) and stir until fully dissolved.

  • Deoxygenation: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Monomer and Initiator Charging: In a separate, cooled, and sealed vessel, prepare a solution of the initiator in the desired mixture of vinyl chloride and this compound monomers. The initiator concentration typically ranges from 0.1 to 0.5 wt% based on the total monomer weight.

  • Initiation of Polymerization: Transfer the monomer/initiator solution to the reactor. Raise the temperature to the desired reaction temperature (typically 50-70 °C). The polymerization is initiated by the thermal decomposition of the initiator.

  • Polymerization: Maintain constant stirring and temperature throughout the reaction. The pressure inside the reactor will initially rise and then gradually decrease as the monomers are converted to polymer. The reaction is typically continued until a desired conversion is reached (e.g., 80-90%).

  • Termination and Recovery: Cool the reactor to stop the polymerization. Vent any unreacted monomers safely.

  • Purification: Filter the resulting polymer slurry to separate the polymer beads from the aqueous phase. Wash the beads thoroughly with deionized water to remove any residual suspending agent and other impurities.

  • Drying: Dry the polymer beads in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Emulsion Copolymerization

Emulsion polymerization is another heterogeneous technique that yields a stable aqueous dispersion of polymer particles (latex).

Materials:

  • Vinyl chloride (VC), polymerization grade

  • This compound (VBr), polymerization grade

  • Deionized water

  • Emulsifier (surfactant) (e.g., sodium dodecyl sulfate - SDS)

  • Water-soluble initiator (e.g., potassium persulfate - KPS)

  • Buffer solution (optional, to maintain pH)

  • Nitrogen gas, high purity

Equipment:

  • Jacketed glass or stainless steel reactor with a mechanical stirrer, condenser, and temperature control

  • Monomer and initiator feed systems

  • Nitrogen inlet

  • Latex collection vessel

Procedure:

  • Reactor Setup: Assemble the clean and dry reactor system.

  • Aqueous Phase Preparation: Charge the reactor with deionized water, emulsifier (typically above its critical micelle concentration), and buffer if needed.

  • Deoxygenation: Bubble nitrogen through the aqueous phase for at least 30 minutes to remove dissolved oxygen.

  • Monomer Addition: Add the desired mixture of vinyl chloride and this compound monomers to the reactor while stirring to form an emulsion.

  • Initiation: Heat the reactor to the desired polymerization temperature (typically 40-60 °C). Prepare a fresh aqueous solution of the initiator and add it to the reactor to start the polymerization.

  • Polymerization: Maintain constant stirring and temperature. The progress of the reaction can be monitored by observing the disappearance of the monomer phase and the formation of a milky-white latex.

  • Completion and Cooling: Continue the reaction until the desired monomer conversion is achieved. Cool the reactor to room temperature.

  • Latex Characterization and Coagulation: The resulting product is a stable polymer latex. The polymer can be isolated by coagulation, for example, by adding a salt solution (e.g., calcium chloride) or by freezing and thawing.

  • Purification and Drying: Filter the coagulated polymer, wash it thoroughly with deionized water, and dry it in a vacuum oven at a moderate temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the suspension copolymerization of vinyl chloride and this compound.

G Suspension Copolymerization Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Reactor Cleaning and Drying D Charge Aqueous Phase and Deoxygenate A->D B Prepare Aqueous Phase (Water + Suspending Agent) B->D C Prepare Monomer/Initiator Mix (VC + VBr + Initiator) E Charge Monomer/Initiator Mix C->E D->E F Heat and Stir (Initiate Polymerization) E->F G Monitor Temperature and Pressure F->G H Cool and Vent Reactor G->H I Filter Polymer Slurry H->I J Wash Polymer Beads I->J K Dry Final Copolymer J->K

Caption: Workflow for Suspension Copolymerization.

Signaling Pathway and Logical Relationships

The core of the copolymerization process is governed by the principles of free-radical polymerization. The logical relationship between the key steps is depicted below.

G Free-Radical Copolymerization Mechanism Initiator Initiator (e.g., BPO, AIBN) Radical Primary Radicals (R•) Initiator->Radical Decomposition (Heat) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation Monomer Monomers (VC, VBr) Monomer->GrowingChain Propagation GrowingChain->GrowingChain Termination Termination GrowingChain->Termination Copolymer Copolymer Chain Termination->Copolymer

Caption: Free-Radical Copolymerization Steps.

Application Notes and Protocols: Grignard Reaction of Vinyl Bromide with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Overview

The Grignard reaction is a fundamental organometallic reaction that enables the formation of carbon-carbon bonds.[1][2] Specifically, the reaction of vinylmagnesium bromide (a vinyl Grignard reagent) with carbonyl compounds is a powerful and versatile method for synthesizing allylic alcohols.[3] These products are valuable intermediates in the synthesis of complex organic molecules, including natural products, polymers, and active pharmaceutical ingredients (APIs).[4][5] Vinylmagnesium bromide is a highly reactive nucleophile that adds to the electrophilic carbon of aldehydes, ketones, esters, and acid chlorides.[6][7] This application note provides a detailed overview of the reaction principles, quantitative data, and comprehensive experimental protocols for utilizing vinylmagnesium bromide in synthetic chemistry.

Reaction Principles and Mechanism

The core of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon from the vinylmagnesium bromide on the electrophilic carbonyl carbon.[2][6] This addition breaks the carbonyl's pi bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[6] The type of carbonyl compound used dictates the class of alcohol produced.

  • Reaction with Aldehydes: Produces secondary allylic alcohols.[1][6]

  • Reaction with Ketones: Yields tertiary allylic alcohols.[1]

  • Reaction with Esters and Acid Chlorides: Results in the formation of tertiary allylic alcohols through the addition of two equivalents of the Grignard reagent.[8][9][10] The initial addition forms a ketone intermediate which is more reactive than the starting ester and rapidly reacts with a second molecule of the Grignard reagent.[10][11]

Grignard_Reaction_Mechanism General Reaction Mechanism of Vinyl Grignard with Carbonyls VinylicGrignard Vinylmagnesium Bromide (H₂C=CH-MgBr) TetrahedralAlkoxide Tetrahedral Magnesium Alkoxide VinylicGrignard->TetrahedralAlkoxide 1. Nucleophilic Attack Carbonyl Carbonyl Compound (R-CO-R') AllylicAlcohol Allylic Alcohol TetrahedralAlkoxide->AllylicAlcohol 2. Acidic Workup (H₃O⁺)

Caption: General mechanism of vinyl Grignard addition to a carbonyl group.

Data Presentation: Reaction Summary

The success and yield of the Grignard reaction depend significantly on the substrate and reaction conditions. The following table summarizes typical outcomes for the reaction of vinylmagnesium bromide with various carbonyl compounds.

Carbonyl SubstrateProduct TypeEquivalents of VinylMgBrTypical SolventTypical Yield
AldehydesSecondary Allylic Alcohol1.0 - 1.2THF, Diethyl EtherGenerally High (>90%)[4]
KetonesTertiary Allylic Alcohol1.0 - 1.2THF, Diethyl EtherGood to High
EstersTertiary Allylic Alcohol> 2.0THF, Diethyl EtherGood to High[10]
Acid ChloridesTertiary Allylic Alcohol> 2.0THF, Diethyl EtherGood to High[8][12]

Note: Yields are highly dependent on substrate purity, reagent quality, and strict adherence to anhydrous conditions.

Experimental Protocols

Strict anhydrous conditions are critical for the success of any Grignard reaction, as the reagent is a strong base and reacts readily with protic solvents like water.[13][14] All glassware must be flame- or oven-dried, and anhydrous solvents must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

Protocol 1: Preparation of Vinylmagnesium Bromide in THF

This protocol describes the preparation of a vinylmagnesium bromide solution, which can be stored and used for subsequent reactions.[15]

Materials:

  • Magnesium turnings (1.5 mol, 36 g)

  • 1,2-dibromoethane (4 mL) for initiation

  • Vinyl bromide (1.1 mol, 118 g)

  • Anhydrous Tetrahydrofuran (THF) (410 mL total)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.

Procedure:

  • Set up a flame-dried three-necked flask equipped with a stirrer, reflux condenser (with a drying tube), and a dropping funnel under a nitrogen atmosphere.

  • Place the magnesium turnings in the flask and cover with 100 mL of anhydrous THF.

  • Add 4 mL of 1,2-dibromoethane with stirring to activate the magnesium. An exothermic reaction should be observed.

  • Once the initial reaction subsides, cool the mixture to 35°C.

  • Prepare a solution of this compound (1.1 mol) in 250 mL of anhydrous THF in the dropping funnel.

  • Add the this compound solution dropwise to the magnesium suspension over 2.5 hours, maintaining the reaction temperature between 35-40°C.

  • After the addition is complete, continue stirring and heating at 40°C for an additional hour to ensure complete reaction.

  • The resulting dark-grey solution contains vinylmagnesium bromide. The yield is typically high (at least 90%).[15] The solution can be transferred to a storage vessel under an inert atmosphere.

Protocol 2: Synthesis of 1-Vinylcyclohexan-1-ol (Reaction with a Ketone)

This protocol provides a general procedure for the reaction of a prepared vinylmagnesium bromide solution with a ketone, using cyclohexanone as an example.

Materials:

  • Vinylmagnesium bromide solution in THF (1.0 M, 1.1 equivalents)

  • Cyclohexanone (1.0 equivalent)

  • Anhydrous THF or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for inert atmosphere reactions.

Procedure:

  • In a flame-dried, nitrogen-flushed flask, place the vinylmagnesium bromide solution and cool to 0°C using an ice bath.

  • Prepare a solution of cyclohexanone (1.0 eq.) in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture back to 0°C. b. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[13] c. Add diethyl ether to dilute the mixture and transfer to a separatory funnel. d. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Purification: a. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. b. The crude 1-vinylcyclohexan-1-ol can be purified by column chromatography on silica gel or by distillation.

Protocol 3: Synthesis of a Tertiary Alcohol from an Ester

This protocol outlines the reaction with an ester, which requires at least two equivalents of the Grignard reagent.[10]

Procedure:

  • Follow the setup and reaction procedure as described in Protocol 2.

  • Crucially, use at least 2.2 equivalents of the vinylmagnesium bromide solution relative to the ester substrate.

  • Add the ester solution in anhydrous THF dropwise to the Grignard reagent at 0°C.

  • After addition, the reaction is typically refluxed gently for 20-30 minutes to ensure the second addition is complete.[16]

  • Perform the work-up and purification as described in Protocol 2.

Experimental_Workflow General Experimental Workflow for Vinyl Grignard Reactions node_start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) node_reagent Prepare/Obtain Vinylmagnesium Bromide Solution node_start->node_reagent node_cool Cool Grignard Reagent to 0°C node_reagent->node_cool node_add Dropwise Addition of Carbonyl Substrate (in Anhydrous Solvent) node_cool->node_add node_react Stir at Room Temp (or Reflux for Esters) node_add->node_react node_quench Quench Reaction at 0°C (e.g., sat. aq. NH₄Cl) node_react->node_quench node_workup Workup: Extraction with Ether, Wash, Dry node_quench->node_workup node_purify Purification: Solvent Removal & Chromatography/Distillation node_workup->node_purify node_end End: Characterize Product node_purify->node_end

Caption: General workflow for the vinyl Grignard reaction with carbonyls.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The primary cause of low yields is the presence of water, which quenches the Grignard reagent. Ensure all equipment and reagents are scrupulously dry.[13]

  • Initiation: The formation of the Grignard reagent can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to initiate the reaction on the magnesium surface.[14]

  • Side Reactions: For ketones with acidic alpha-protons, enolization can compete with addition, reducing the yield. Using a less basic reagent variant or adding cerium(III) chloride (CeCl₃) to form a less basic organocerium reagent can mitigate this issue.

  • Reactivity with Esters: Remember that ketones are more reactive than esters towards Grignard reagents.[10] Therefore, it is not possible to isolate the ketone intermediate when reacting with esters or acid chlorides; the reaction will proceed to the tertiary alcohol.[10][11] Using less than two equivalents of the Grignard reagent will result in a mixture of starting material and tertiary alcohol.[9]

  • Regioselectivity: While standard carbonyls undergo C-alkylation, certain heteroaromatic ketones can undergo O-alkylation as a competing pathway.[17] This is generally not a concern for simple aliphatic or aromatic carbonyl compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for several widely utilized palladium-catalyzed cross-coupling reactions of vinyl bromides. The methodologies outlined are foundational in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The included data tables offer a comparative summary of reaction conditions and yields for key transformations, while detailed protocols provide practical guidance for laboratory implementation.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, with profound applications in medicinal chemistry, materials science, and natural product synthesis. Vinyl bromides are versatile coupling partners in these transformations due to their appropriate reactivity and commercial availability. This document details the application of vinyl bromides in five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. Each section provides a brief overview, a general reaction scheme, a detailed experimental protocol for a representative reaction, and a table summarizing various reaction conditions and their outcomes.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions often relies on the careful exclusion of oxygen and moisture. A general workflow is depicted below, which can be adapted based on the specific requirements of the reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Oven-dry glassware and cool under inert gas (N2 or Ar) prep2 Add Pd catalyst, ligand, and base to the reaction vessel prep1->prep2 prep3 Purge vessel with inert gas prep2->prep3 react1 Add degassed solvent, vinyl bromide, and coupling partner via syringe prep3->react1 Under inert atmosphere react2 Heat the reaction mixture to the specified temperature react1->react2 react3 Monitor reaction progress by TLC, GC, or LC-MS react2->react3 workup1 Cool reaction to room temperature and quench react3->workup1 Upon completion workup2 Perform aqueous work-up (e.g., extraction with an organic solvent) workup1->workup2 workup3 Dry organic layer (e.g., over Na2SO4 or MgSO4) and concentrate workup2->workup3 workup4 Purify the crude product (e.g., column chromatography) workup3->workup4 end end workup4->end Characterize final product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of substituted alkenes, styrenes, and conjugated dienes.[1]

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Vinyl Bromides
This compound SubstrateBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-1-phenylethenePhenylboronic acidPd(PPh3)4 (3)-K2CO3Toluene/H2O801295
(E)-1-Bromo-1-hexene4-Methoxyphenylboronic acidPd(OAc)2 (2)SPhos (4)K3PO4Dioxane1001692
2-Bromostyrene2-Thiopheneboronic acidPdCl2(dppf) (3)-Na2CO3DME/H2O851288
(Z)-1-Bromo-2-(4-chlorophenyl)etheneVinylboronic acid pinacol esterPd(dba)2 (2)XPhos (4)CsFTHF652478
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of (E)-1-(4-methoxyphenyl)-1-hexene:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K3PO4 (424 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add (E)-1-bromo-1-hexene (163 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Add 5 mL of degassed dioxane via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford the desired product.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of a this compound with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[2][3] This reaction is particularly useful for the synthesis of substituted styrenes and dienes.[4]

General Reaction Scheme:

Quantitative Data for Heck Reaction of Vinyl Bromides
This compound SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Bromostyrenen-Butyl acrylatePd(OAc)2 (1)P(o-tolyl)3 (2)Et3NDMF100590
(E)-1-Bromo-1-octeneStyrenePdCl2(PPh3)2 (2)-K2CO3NMP1202485
1-Bromo-2,2-diphenyletheneMethyl vinyl ketonePd2(dba)3 (1.5)P(t-Bu)3 (3)Cy2NMeDioxane1101882
3-Bromo-2-methyl-2-buteneEthylene (1 atm)Pd(OAc)2 (2)DavePhos (4)NaOAcDMA801275
Detailed Experimental Protocol: Heck Reaction

Synthesis of (E)-n-Butyl 3-phenylacrylate:

  • In a sealed tube, combine Pd(OAc)2 (11.2 mg, 0.05 mmol, 1 mol%), P(o-tolyl)3 (30.4 mg, 0.1 mmol, 2 mol%), bromostyrene (686 µL, 5.0 mmol), and n-butyl acrylate (1.07 mL, 7.5 mmol).

  • Add 10 mL of anhydrous DMF and triethylamine (1.4 mL, 10 mmol).

  • The tube is sealed and the mixture is heated to 100 °C for 5 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether (50 mL) and washed with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

  • The organic layer is dried over MgSO4, filtered, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a this compound and a terminal alkyne.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling of Vinyl Bromides
This compound SubstrateTerminal AlkynePd Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
(E)-β-BromostyrenePhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3NTHF25696
1-Bromo-1-cyclohexene1-HeptynePd(OAc)2 (1.5)CuI (3)i-Pr2NHDMF601289
(Z)-1-Bromo-1-deceneTrimethylsilylacetylenePd(PPh3)4 (3)CuI (5)PiperidineToluene80891
2-Bromo-1,1-diphenylethenePropargyl alcoholPdCl2(dppf) (2)CuI (4)DBUAcetonitrile501087
Detailed Experimental Protocol: Sonogashira Coupling

Synthesis of (E)-1,4-Diphenylbut-1-en-3-yne:

  • To a solution of (E)-β-bromostyrene (1.83 g, 10 mmol) in 40 mL of THF in a Schlenk flask, add phenylacetylene (1.22 g, 12 mmol) and triethylamine (20 mL).

  • The solution is degassed by bubbling argon through it for 15 minutes.

  • Add Pd(PPh3)2Cl2 (140 mg, 0.2 mmol, 2 mol%) and CuI (76 mg, 0.4 mmol, 4 mol%).

  • The reaction mixture is stirred at room temperature for 6 hours under an argon atmosphere.

  • The solvent is evaporated, and the residue is taken up in diethyl ether (100 mL).

  • The organic solution is washed with saturated NH4Cl solution (2 x 30 mL) and brine (30 mL), then dried over anhydrous MgSO4.

  • After filtration and concentration, the crude product is purified by recrystallization from ethanol to give the desired enyne.[8]

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of a this compound with an organostannane reagent.[1] This reaction is known for its tolerance of a wide variety of functional groups.[9]

General Reaction Scheme:

R1-Br + HNR2R3 --[Pd catalyst, Ligand, Base]--> R1-NR2R3 (Vinyl) (Amine)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

References

Troubleshooting & Optimization

Preventing premature polymerization of vinyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of vinyl bromide during their experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: this compound is susceptible to spontaneous polymerization, which can be initiated by several factors. Exposure to heat, sunlight, and air (oxygen) can trigger the formation of free radicals, leading to unwanted polymerization.[1][2] The presence of contaminants can also initiate this process. It is a flammable gas that tends to polymerize at room temperature.[3]

Q2: How can I prevent this compound from polymerizing during storage?

A2: Proper storage is crucial for maintaining the stability of this compound. It should be stored in a cool, dark, and well-ventilated area, away from heat and ignition sources.[4][5] The recommended storage temperature is between 2-8°C.[6][7] To prevent polymerization initiated by oxygen, it is best to store this compound under an inert atmosphere, such as nitrogen or argon. Additionally, this compound is typically supplied with a chemical inhibitor.[1]

Q3: What are chemical inhibitors and which ones are effective for this compound?

A3: Chemical inhibitors are compounds that are added to this compound to prevent premature polymerization by scavenging free radicals. Common inhibitors used for this compound and other vinyl monomers include:

  • Hydroquinone methyl ether (MEHQ) [8]

  • Tributylamine [3]

  • Phenol [1]

  • Hydroquinone [9]

These inhibitors are effective at low concentrations. For instance, tributylamine is often used at 0.1%.[3] MEHQ may be present at concentrations between 175-225 mg/kg or 200 ppm.[8]

Q4: Do I need to remove the inhibitor before using this compound in my reaction?

A4: In many cases, yes. The presence of an inhibitor can interfere with the desired polymerization or other chemical reactions. The need for inhibitor removal depends on the specific requirements of your experimental protocol.

Q5: How can I safely remove the inhibitor from this compound?

A5: A common and effective method for removing amine-based inhibitors like tributylamine is to pass the this compound through a column packed with silica gel.[3] For phenolic inhibitors, an alumina column is often used. Distillation can also be used, but it must be performed with extreme caution due to the risk of polymerization at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
This compound has become viscous or solidified in the container. Premature polymerization has occurred due to improper storage (exposure to light, heat, or air).The material is likely unusable. Dispose of it according to your institution's hazardous waste guidelines. Review your storage procedures to prevent future occurrences.
My reaction yield is low, and I observe insoluble material. The this compound may have partially polymerized, reducing the concentration of the active monomer.Before starting your reaction, check for signs of polymerization. Consider purifying the this compound by passing it through an inhibitor removal column immediately before use.
Inconsistent results between different batches of this compound. Batches may have varying levels of inhibitor or partial polymerization.Always check the certificate of analysis for the specific inhibitor and its concentration. It is good practice to purify the this compound before each use to ensure consistency.
My polymerization reaction is not initiating. The inhibitor present in the this compound is preventing the reaction.Ensure you have effectively removed the inhibitor from the this compound before starting your experiment.

Inhibitor and Storage Data Summary

Inhibitor Typical Concentration Recommended Storage Temperature Additional Storage Conditions
Hydroquinone methyl ether (MEHQ)175-225 mg/kg[8] / 200 ppm2-8°C[6]Protect from sunlight, store in a well-ventilated place.[5][6]
Tributylamine0.1%[3]Low temperatures[3]---
Phenol0.1%[1]Refrigerated (+2°C to +8°C)[7]Protect from light.[7]

Experimental Protocols

Protocol 1: Removal of Tributylamine Inhibitor using Silica Gel

Objective: To remove the tributylamine inhibitor from this compound immediately prior to use.

Materials:

  • This compound stabilized with tributylamine

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Inert gas (Nitrogen or Argon)

  • Collection flask, cooled in an ice bath

  • Schlenk line or glovebox

Procedure:

  • Column Preparation:

    • Dry the silica gel in an oven at 120°C for at least 4 hours to remove any adsorbed water.

    • Pack a glass chromatography column with the dried silica gel. The amount of silica gel will depend on the quantity of this compound to be purified. A general rule is to use approximately 10-20g of silica gel per 100mL of this compound.

    • Flush the column with an inert gas (nitrogen or argon) to create an inert atmosphere.

  • Purification:

    • Cool the this compound container in an ice bath.

    • Under a stream of inert gas, carefully pour the cold this compound onto the top of the silica gel column.

    • Allow the this compound to pass through the column under the force of gravity or with gentle positive pressure from the inert gas.

    • Collect the purified, inhibitor-free this compound in a flask cooled in an ice bath.

  • Post-Purification:

    • The purified this compound is now free of the amine inhibitor and should be used immediately as it is no longer stabilized.

    • Keep the purified this compound cold and under an inert atmosphere until it is added to the reaction mixture.

Visualizations

Polymerization_Initiation cluster_initiators Initiators cluster_process Polymerization Process Heat Heat Radical Free Radical Formation Heat->Radical Light Light (UV) Light->Radical Oxygen Oxygen (Air) Oxygen->Radical VB_Monomer This compound Monomer VB_Monomer->Radical initiates Propagation Chain Propagation VB_Monomer->Propagation consumes Radical->Propagation starts Polymer Poly(this compound) Propagation->Polymer forms

Caption: Initiation of this compound polymerization.

Inhibition_Mechanism cluster_polymerization Polymerization Chain cluster_inhibitor Inhibition Growing_Chain Growing Polymer Chain (Radical) Propagation Propagation Growing_Chain->Propagation Inhibitor Inhibitor (e.g., MEHQ) Growing_Chain->Inhibitor reacts with Monomer This compound Monomer Monomer->Propagation Propagation->Growing_Chain extends chain Stable_Radical Stable, Non-reactive Radical Inhibitor->Stable_Radical forms

Caption: Mechanism of polymerization inhibition.

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Purification of Vinyl Bromide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of vinyl bromide monomer to remove inhibitors. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the common inhibitors found in commercial this compound?

Commercial this compound is typically stabilized to prevent premature polymerization during storage and transport. Common inhibitors include tributylamine and hydroquinone methyl ether (MEHQ).[1] The concentration of these inhibitors is usually in the range of 175-225 mg/kg.[1]

Q2: Why is it necessary to remove the inhibitor from this compound?

The presence of inhibitors can significantly hinder or completely prevent the desired polymerization or reaction of the this compound monomer.[2] For successful and controlled reactions, it is crucial to remove these stabilizing agents.

Q3: What are the primary methods for removing inhibitors from this compound?

The most common laboratory methods for removing inhibitors from this compound are:

  • Column Chromatography: Passing the monomer through a column containing an adsorbent like basic alumina or silica gel.

  • Alkaline Extraction: Washing the monomer with a dilute aqueous solution of sodium hydroxide (NaOH).

  • Distillation: Separating the this compound monomer from the less volatile inhibitor by distillation.

Q4: How do I know if the inhibitor has been successfully removed?

Quantitative analysis of the inhibitor concentration can be performed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3] A simple qualitative test for phenolic inhibitors involves shaking a small sample of the purified monomer with a dilute NaOH solution; the absence of a yellow to brown color in the aqueous layer indicates the removal of the phenolic inhibitor.

Q5: What are the storage recommendations for purified this compound?

Once the inhibitor is removed, this compound is highly susceptible to polymerization, which can be initiated by heat, light, or air.[1][4] Purified this compound should be used immediately. If short-term storage is necessary, it should be kept in a tightly sealed container, protected from light, and stored at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Inhibitor Removal - Insufficient amount of adsorbent (alumina/silica gel).- Inadequate mixing during alkaline extraction.- Inefficient distillation.- Increase the amount of adsorbent or slow down the flow rate through the column.- Ensure vigorous mixing during the NaOH wash to maximize contact between the two phases.- Use a fractionating column and control the distillation rate and temperature carefully.
Polymerization During Purification - Distillation: Excessive heating can induce thermal polymerization.[5]- Column Chromatography: The heat of adsorption on the column material can initiate polymerization.- General: Presence of oxygen can promote radical polymerization.- Use vacuum distillation to lower the boiling point of the this compound.- Cool the column externally with a water jacket.- Perform all purification steps under an inert atmosphere (nitrogen or argon).
Low Recovery of Monomer - Polymerization leading to loss of monomer.- Adsorption of the monomer onto the column material.- Incomplete separation during extraction.- See "Polymerization During Purification" for mitigation strategies.- Use a less active grade of alumina or pre-treat it to reduce surface activity.- Perform multiple extractions with fresh solvent to ensure complete recovery.
Monomer is Cloudy or Contains Precipitate After Purification - Spontaneous polymerization has occurred.- The purified monomer should be used immediately. If cloudiness appears, it indicates polymerization and the monomer may not be suitable for use. Consider re-purification if the material is valuable.

Quantitative Data on Inhibitor Removal

While specific quantitative data for this compound is limited in the available literature, the following tables provide an overview of the efficiency of common inhibitor removal methods for other vinyl monomers, which can serve as a useful reference.

Table 1: Efficiency of Phenolic Inhibitor Removal by Adsorption

AdsorbentMonomerInhibitorRemoval Efficiency (%)Reference
Activated AluminaPhenol SolutionPhenol21.8[6]
Activated CarbonPhenol SolutionPhenol95.2[6]

Note: The efficiency of inhibitor removal by adsorption is highly dependent on the specific adsorbent, the monomer, the inhibitor, and the experimental conditions.

Experimental Protocols

Protocol 1: Inhibitor Removal using Basic Alumina Column Chromatography

This method is effective for removing phenolic inhibitors like MEHQ.

Materials:

  • This compound containing inhibitor

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Cotton or glass wool

  • Inert gas supply (nitrogen or argon)

  • Collection flask, cooled in an ice bath

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Dry-pack the column with basic alumina to the desired height (a column of 10-15 cm is typically sufficient for small-scale purification).

    • Gently tap the column to ensure even packing.

    • Flush the column with a small amount of a dry, inert solvent (e.g., hexane) and then purge with an inert gas to dry the column completely.

  • Purification:

    • Under an inert atmosphere, carefully add the this compound to the top of the column.

    • Allow the monomer to pass through the column under gravity or with gentle positive pressure from the inert gas.

    • Collect the purified monomer in a flask cooled in an ice bath to minimize vaporization and prevent polymerization.

  • Post-Purification:

    • Use the purified this compound immediately.

Protocol 2: Inhibitor Removal by Alkaline Extraction (NaOH Wash)

This method is suitable for removing acidic inhibitors like hydroquinone and its derivatives.

Materials:

  • This compound containing inhibitor

  • 5% (w/v) aqueous sodium hydroxide (NaOH) solution, pre-chilled

  • Saturated sodium chloride (brine) solution, pre-chilled

  • Anhydrous magnesium sulfate or calcium chloride

  • Separatory funnel

  • Inert gas supply (nitrogen or argon)

  • Collection flask

Procedure:

  • Extraction:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of chilled 5% NaOH solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer may become colored as it removes the inhibitor.

    • Drain and discard the lower aqueous layer.

    • Repeat the wash with fresh 5% NaOH solution until the aqueous layer remains colorless.

  • Washing and Drying:

    • Wash the this compound with an equal volume of chilled brine to remove any residual NaOH.

    • Separate and discard the aqueous layer.

    • Transfer the this compound to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Swirl the flask gently and let it stand for 10-15 minutes.

  • Isolation:

    • Carefully decant or filter the dried this compound into a clean, dry collection flask under an inert atmosphere.

Protocol 3: Purification by Distillation

Distillation is a highly effective method for separating the monomer from non-volatile inhibitors.

Materials:

  • This compound containing inhibitor

  • Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum source (if performing vacuum distillation)

  • Heating mantle

  • Stir bar or boiling chips

  • Inert gas supply (nitrogen or argon)

  • Ice bath

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all glassware is dry.

    • Place the this compound and a stir bar or boiling chips in the distillation flask.

    • Connect the apparatus to an inert gas line.

    • Place the receiving flask in an ice bath to cool the distillate and minimize evaporation.

  • Distillation:

    • Begin stirring and gently heat the distillation flask.

    • For atmospheric pressure distillation, the boiling point of this compound is approximately 16 °C. For vacuum distillation, the boiling point will be significantly lower.

    • Collect the fraction that distills at the correct boiling point.

  • Post-Distillation:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool under an inert atmosphere.

    • The purified this compound in the receiving flask should be used immediately.

Visualizations

experimental_workflow_column_chromatography start Start: Inhibited This compound prep_column Prepare Basic Alumina Column start->prep_column add_monomer Add Monomer to Column prep_column->add_monomer elute Elute with Inert Gas (Optional Pressure) add_monomer->elute collect Collect Purified Monomer in Cooled Flask elute->collect use_immediately Use Immediately collect->use_immediately

Caption: Workflow for inhibitor removal using column chromatography.

experimental_workflow_alkaline_extraction start Start: Inhibited This compound add_naoh Add 5% NaOH Solution start->add_naoh shake_vent Shake and Vent Separatory Funnel add_naoh->shake_vent separate_layers Separate Aqueous and Organic Layers shake_vent->separate_layers repeat_wash Repeat NaOH Wash (Until Colorless) separate_layers->repeat_wash repeat_wash->add_naoh Incomplete brine_wash Wash with Brine repeat_wash->brine_wash Complete dry_monomer Dry with Anhydrous Magnesium Sulfate brine_wash->dry_monomer decant Decant/Filter Purified Monomer dry_monomer->decant use_immediately Use Immediately decant->use_immediately

Caption: Workflow for inhibitor removal using alkaline extraction.

logical_relationship_troubleshooting issue Problem: Polymerization During Purification cause1 Cause: Excessive Heat (Distillation) issue->cause1 cause2 Cause: Heat of Adsorption (Chromatography) issue->cause2 cause3 Cause: Presence of Oxygen issue->cause3 solution1 Solution: Vacuum Distillation cause1->solution1 solution2 Solution: Cool Column cause2->solution2 solution3 Solution: Inert Atmosphere cause3->solution3

Caption: Troubleshooting logic for polymerization during purification.

References

Technical Support Center: Vinylmagnesium Bromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of vinylmagnesium bromide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a low yield of vinylmagnesium bromide and a significant amount of a high-boiling byproduct. What is the likely cause?

A1: A low yield of the desired Grignard reagent accompanied by a high-boiling byproduct is often indicative of a Wurtz coupling side reaction.[1][2] This occurs when a newly formed molecule of vinylmagnesium bromide reacts with a molecule of unreacted vinyl bromide, resulting in the formation of 1,3-butadiene.

Troubleshooting Steps:

  • Slow Addition of this compound: Add the this compound solution dropwise to the magnesium turnings. A rapid addition can lead to high local concentrations of this compound, increasing the likelihood of the Wurtz coupling reaction.[1]

  • Temperature Control: The formation of Grignard reagents is exothermic.[1] Maintain a steady and controlled reaction temperature. Overheating can accelerate the rate of the Wurtz coupling side reaction.[1][3] A recommended temperature range for the formation of vinylmagnesium bromide is between 35 and 40°C.[4]

  • Solvent Choice: While tetrahydrofuran (THF) is a common and effective solvent for stabilizing the Grignard reagent, in some cases, other ether solvents might be considered to minimize Wurtz coupling.[1][5][6]

  • Magnesium Surface Area: Ensure the magnesium turnings have a sufficient surface area for reaction. A limited surface area can slow the formation of the Grignard reagent, leaving more unreacted this compound available for the side reaction.[1]

Q2: My reaction is difficult to initiate. What are some common reasons and solutions?

A2: Difficulty in initiating a Grignard reaction is a common issue, often related to the magnesium surface.

Troubleshooting Steps:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting.[7] Several methods can be used to activate the magnesium:

    • Mechanical Activation: Gently crushing the magnesium turnings in the flask (under an inert atmosphere) can expose a fresh reactive surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common methods to activate the magnesium surface.[4][7] The disappearance of the iodine's color or the observation of ethylene bubbles (from 1,2-dibromoethane) indicates activation.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[3][7] Ensure all glassware is thoroughly dried and the solvent is anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Initiator: In some cases, adding a small amount of pre-formed Grignard reagent or a more reactive alkyl halide like methyl iodide can help to initiate the reaction.[8]

Q3: The Grignard reagent solution is cloudy and a precipitate has formed. Is this normal?

A3: Yes, it is normal for a vinylmagnesium bromide solution in THF to appear cloudy or to form a precipitate upon standing or at lower temperatures.[4] This is due to the Schlenk equilibrium, where the vinylmagnesium bromide can exist in equilibrium with divinylmagnesium (Mg(CH=CH₂)₂) and magnesium bromide (MgBr₂). The magnesium bromide is less soluble in THF and can precipitate. Before use, it is recommended to gently warm the solution with swirling to redissolve the salt.[4]

Experimental Protocol: Preparation of Vinylmagnesium Bromide

This protocol is adapted from established procedures and aims to minimize side reactions.[4][8]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus (three-necked flask, reflux condenser, and dropping funnel) and dry it thoroughly in an oven or by flame-drying under a stream of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. Gently heat the flask under an inert atmosphere until the iodine sublimes and its color disappears, indicating activation. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings. Add a small portion of the this compound solution (dissolved in THF) from the dropping funnel. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux. The reaction temperature should be maintained between 35-40°C.[4]

  • Completion: After the addition is complete, continue stirring the mixture and maintain the temperature at 40°C for an additional hour to ensure complete reaction.[4]

  • Storage: The resulting vinylmagnesium bromide solution should be used immediately or transferred to a sealed, dry, and inert gas-filled storage vessel.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Reaction Temperature 35-40°CMinimizes Wurtz coupling and prevents precipitation of salts at lower temperatures.[4]
Addition Rate of this compound Slow, dropwisePrevents high local concentrations of this compound, reducing Wurtz coupling.[1]
Solvent Anhydrous THFSolubilizes and stabilizes the Grignard reagent.[5][6][9]
Typical Yield >90%With proper technique, high yields can be achieved.[4]

Visual Guides

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome prep1 Dry Apparatus prep2 Add Mg Turnings prep1->prep2 prep3 Activate Mg (Iodine/1,2-Dibromoethane) prep2->prep3 react1 Initiate with small amount of this compound in THF prep3->react1 react2 Slow, dropwise addition of remaining this compound react1->react2 react3 Maintain Temperature (35-40°C) react2->react3 react4 Stir for 1h post-addition react3->react4 outcome1 Successful Formation of Vinylmagnesium Bromide react4->outcome1 outcome2 Proceed to next synthetic step outcome1->outcome2 troubleshooting_flowchart start Low Yield of Vinylmagnesium Bromide? cause1 High concentration of byproduct (1,3-butadiene)? start->cause1 Yes cause2 Reaction failed to initiate? start->cause2 No solution1 Wurtz Coupling is likely. - Slow down this compound addition. - Ensure strict temperature control (35-40°C). cause1->solution1 solution2 Magnesium surface is likely passivated. - Activate Mg with iodine or 1,2-dibromoethane. - Ensure anhydrous conditions. cause2->solution2 Yes cause3 Precipitate observed in solution? cause2->cause3 No solution3 This is likely due to the Schlenk equilibrium. - Gently warm and swirl the solution before use. cause3->solution3 Yes end Consult further literature or technical support. cause3->end No

References

Technical Support Center: Suzuki Coupling of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki coupling reactions involving vinyl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with a vinyl bromide is giving a low yield. What are the most common causes?

Low yields in Suzuki coupling reactions involving vinyl bromides can stem from several factors. The primary culprits often include:

  • Catalyst and Ligand Issues: Inefficient catalyst systems can fail to effectively facilitate the catalytic cycle. The choice of palladium source and phosphine ligand is critical, as electron-rich and bulky ligands are often required to promote the oxidative addition and reductive elimination steps.[1]

  • Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[2] Using a base that is too weak, too strong, or poorly soluble in the reaction medium can hinder the reaction.[3]

  • Solvent Effects: The choice of solvent impacts the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents are common, and the presence or absence of water can significantly affect the reaction rate and yield.[4]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Homocoupling: The coupling of two boronic acid molecules.[5] This is often exacerbated by the presence of oxygen.[5]

    • Dehalogenation: The replacement of the bromide with a hydrogen atom.[5]

    • Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source.[6]

  • Reaction Conditions: Parameters such as temperature and reaction time are critical. Insufficient temperature may lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition or promote side reactions.[7]

  • Quality of Reagents: The purity and stability of the this compound and the boronic acid are paramount. Vinylboronic acids, in particular, can be unstable and prone to polymerization.[8] Using bench-stable boronic acid derivatives like MIDA boronates or potassium vinyltrifluoroborate can mitigate this issue.[4][6]

  • Oxygen Sensitivity: Many palladium catalysts and phosphine ligands are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote homocoupling.[5][9]

Q2: How do I choose the right catalyst and ligand for my this compound Suzuki coupling?

The selection of the catalyst and ligand is crucial for a successful reaction. Here are some guidelines:

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂.[1][4] Pd(II) sources like Pd(OAc)₂ need to be reduced in situ to the active Pd(0) species.[5]

  • Phosphine Ligands: The ligand's electronic and steric properties are key.

    • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which can be important for less reactive bromides.[5]

    • Bulky ligands (e.g., those containing tert-butyl or adamantyl groups) facilitate the final reductive elimination step to release the product.[5]

    • Commonly used phosphine ligands include triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and Buchwald's biaryl phosphine ligands (e.g., XPhos).[6][10]

Q3: What is the role of the base, and how do I select the best one?

The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[3]

  • Common Bases: A variety of inorganic bases are used, including carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3] Organic bases like amines can also be employed.[5]

  • Selection Criteria: The choice of base depends on the substrates and reaction conditions. Weaker bases like carbonates and phosphates are often effective and compatible with a wide range of functional groups.[3] Stronger bases like hydroxides can sometimes lead to side reactions.[3] The solubility of the base in the chosen solvent system is also a critical factor.

Q4: What are the most common side reactions and how can I minimize them?

  • Homocoupling of Boronic Acid: This side reaction forms a dimer of your boronic acid.

    • Cause: Often promoted by the presence of Pd(II) species and oxygen.[5]

    • Prevention:

      • Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen).[9]

      • Use a slight excess of the this compound relative to the boronic acid.[9]

      • Ensure the use of a high-purity palladium catalyst.

  • Dehalogenation of this compound: The this compound is reduced to the corresponding alkene.

    • Cause: Can occur after oxidative addition if a hydride source is present in the reaction mixture.[5]

    • Prevention:

      • Ensure the use of pure, dry solvents and reagents.

      • Carefully select the base and reaction conditions to avoid potential hydride sources.

  • Protodeboronation: The boronic acid is replaced by a proton.

    • Cause: Cleavage of the C-B bond, often by water or other protic sources, especially under harsh conditions.

    • Prevention:

      • Use stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[6]

      • Control the amount of water in the reaction if using an aqueous system.

      • Avoid overly acidic or basic conditions that can promote this side reaction.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing Suzuki coupling reactions of vinyl bromides.

Table 1: Comparison of Different Bases in Suzuki-Miyaura Coupling

BaseSubstrate ScopeTypical Yield RangeNotes
K₃PO₄Aryl bromides, heteroaryl halides85-98%A widely used, cost-effective, and efficient base for a broad range of substrates.[3]
K₂CO₃Aryl bromides, aryl chlorides, heteroaryl halides80-95%Another common and effective carbonate base.[3]
Cs₂CO₃Aryl bromides, aryl chlorides80-95%Often used for challenging couplings.[3]
NaOHAryl bromides~70%A strong base, but its high basicity can sometimes be detrimental.[3]
KOHAryl bromides70-90%Similar to NaOH, can lead to side reactions.[3]
KFAryl bromidesModerate to highFluoride ions are believed to play a unique role in activating the boronic acid.[3]

Table 2: Effect of Catalyst on a Model Suzuki Coupling Reaction

Reaction: 1-bromo-3-(trifluoromethyl)benzene with potassium vinyltrifluoroborate in anhydrous DMSO at 80°C.

CatalystConversionReaction TimeNotes
Pd(dppf)Cl₂Complete6 minHighly active catalyst for this transformation.[4]
Pd(dtbpf)Cl₂ (Pd-118)Complete6 minAlso a very active catalyst.[4]
Pd(PPh₃)₄4.1%80 minVery slow at 80°C.[4]
Pd(PPh₃)₄95.4%17 h at 100°CRequires higher temperature and longer time.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of a this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv), the boronic acid or its derivative (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. Common solvents include dioxane, THF, DMF, or toluene, often with a small amount of water.[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-formed complex) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 50-100°C) and stir until the reaction is complete, monitoring by TLC or GC/LC-MS.[7]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Diagrams

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, Boronic Acid, and Base B Degas with Inert Gas A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC/GC/LC-MS) E->F G Cool and Quench Reaction F->G H Aqueous Workup G->H I Purify by Chromatography H->I J Characterize Product I->J

Caption: General workflow for a Suzuki coupling reaction.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Q1 Check for Side Products (Homocoupling, Dehalogenation) Start->Q1 A1_Yes Thoroughly Degas Reaction Mixture Q1->A1_Yes Yes A1_No Review Catalyst and Ligand Q1->A1_No No Q2 Is the Base Optimal? A1_No->Q2 A2_Yes Screen Different Solvents Q2->A2_Yes Yes A2_No Screen Alternative Bases (K3PO4, Cs2CO3) Q2->A2_No No Q3 Is Boronic Acid Stable? A2_Yes->Q3 A2_No->Q3 A3_Yes Optimize Temperature and Time Q3->A3_Yes Yes A3_No Use Stable Boronic Acid Derivative Q3->A3_No No

Caption: Troubleshooting guide for low-yield Suzuki reactions.

References

Suppressing beta-hydride elimination in vinyl bromide Heck reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on suppressing β-hydride elimination in vinyl bromide Heck reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to help optimize your reactions for higher yields and product selectivity.

Frequently Asked questions (FAQs)

Q1: What is β-hydride elimination in the context of the Heck reaction, and why is it problematic with vinyl bromides?

A1: β-hydride elimination is a common side reaction in palladium-catalyzed cross-couplings. After the migratory insertion of the alkene into the palladium-vinyl bond, the resulting palladium alkyl intermediate can eliminate a hydrogen atom from the β-carbon (relative to the palladium atom). This process regenerates the alkene and forms a palladium-hydride species, leading to unwanted byproducts such as isomerized starting materials or reduced substrates, ultimately lowering the yield of the desired coupled product. This can be a significant issue in this compound Heck reactions, competing with the desired product-forming reductive elimination step.

Q2: What are the key factors that influence the rate of β-hydride elimination?

A2: Several factors can influence the competition between β-hydride elimination and productive C-C bond formation. The primary factors include the choice of ligand, base, solvent, and reaction temperature. The electronic and steric properties of the substrates (both the this compound and the alkene) also play a crucial role.

Q3: How does the choice of ligand affect the suppression of β-hydride elimination?

A3: Ligands play a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can favor reductive elimination by sterically hindering the conformation required for β-hydride elimination. Bidentate ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), have been shown to be effective in promoting the desired coupling over β-hydride elimination by stabilizing the palladium center and influencing the geometry of the reaction intermediates.[1]

Q4: Can the choice of base impact the formation of byproducts from β-hydride elimination?

A4: Yes, the base is crucial not only for regenerating the Pd(0) catalyst but also for influencing the reaction pathway. The strength and steric bulk of the base can affect the overall reaction rate and selectivity. For instance, using a hindered amine base like triethylamine (NEt3) is common. The selection of the base should be optimized for the specific substrates and catalyst system being used.

Q5: Is there an optimal temperature range to minimize β-hydride elimination?

A5: Temperature is a critical parameter to control. While higher temperatures generally increase the reaction rate, they can also accelerate undesirable side reactions, including β-hydride elimination and catalyst decomposition. It is often a trade-off, and the optimal temperature is typically found within the range of 80-120°C.[2] It is recommended to screen a range of temperatures to find the best balance for a specific reaction.

Troubleshooting Guide

This guide addresses common issues encountered during this compound Heck reactions, with a focus on problems arising from β-hydride elimination.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired product with significant starting material remaining. 1. Low Catalyst Activity: The palladium catalyst may not be active enough or may have decomposed. 2. Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective.[2]1. Use a more active catalyst/ligand system: Consider using a palladacycle catalyst or bulky, electron-rich phosphine ligands. 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct increase.
Formation of isomerized alkene (double bond migration). Reversible β-hydride elimination and re-addition: The palladium-hydride species formed can re-add to the alkene in a different orientation, leading to isomerization.1. Ligand Choice: Employ strongly coordinating bidentate phosphine ligands like dppp to disfavor the dissociation/re-addition pathway.[1] 2. Additive: The addition of certain salts can sometimes suppress isomerization.
Significant amount of reduced vinyl arene (hydrodehalogenation). Presence of a Pd-H species: The palladium-hydride intermediate, formed via β-hydride elimination, can reductively eliminate with the organic group, replacing the bromide with a hydrogen.1. Optimize Base and Solvent: Avoid using protic solvents or bases that can readily act as hydride sources. 2. Lower Reaction Temperature: This can slow down the rate of β-hydride elimination relative to the desired coupling.
Poor regioselectivity (formation of both α and β-substituted products). Cationic vs. Neutral Pathway: The regioselectivity of the Heck reaction can be influenced by whether it proceeds through a neutral or cationic palladium intermediate. For vinyl halides, the neutral pathway is often suggested.[1]1. Ligand Modification: Bidentate ligands like dppp are known to favor the formation of the branched (α) product in the reaction of vinyl halides with electron-rich olefins.[1] 2. Avoid Halide Scavengers: For vinyl bromides, the use of halide scavengers like silver salts may not be necessary and could alter the reaction pathway.[1]

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield and selectivity of the Heck reaction between β-bromostyrene and n-butyl vinyl ether. This data is compiled from studies on regioselective Heck vinylation.[1]

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) α:β Selectivity
1Pd(OAc)₂ (3)dppp (6)NEt₃DMSO115496>99:1
2Pd(OAc)₂ (3)PPh₃ (12)NEt₃DMSO1152485>99:1
3Pd(OAc)₂ (3)dppp (6)K₂CO₃DMSO1152470>99:1
4Pd(OAc)₂ (3)dppp (6)NEt₃DMF1152445>99:1
5Pd(OAc)₂ (3)dppp (6)NEt₃Toluene11524<5-

Yields are for the isolated ketone product after hydrolysis of the initial enol ether product.

Experimental Protocols

General Protocol for the Heck Vinylation of β-Bromostyrene with n-Butyl Vinyl Ether[1]

This protocol is optimized for high regioselectivity and yield, minimizing β-hydride elimination-related side products.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • β-Bromostyrene

  • n-Butyl vinyl ether

  • Triethylamine (NEt₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (0.03 mmol, 6.7 mg) and dppp (0.06 mmol, 24.8 mg).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen) three times.

  • Add anhydrous DMSO (2 mL) via syringe, followed by triethylamine (3 mmol, 0.42 mL).

  • Add β-bromostyrene (1 mmol, 183 mg) and n-butyl vinyl ether (2 mmol, 0.26 mL) to the reaction mixture.

  • Heat the reaction mixture to 115°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4 hours.

  • Upon completion, cool the reaction to room temperature.

  • The resulting enol ether can be hydrolyzed to the corresponding ketone by adding 1 M HCl and stirring for 1 hour.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ketone.

Visualizations

Heck Catalytic Cycle and Competing β-Hydride Elimination

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_intermediate R-Pd(II)L₂-Br (Vinyl-Pd Complex) oxidative_addition->pd_intermediate alkene_coordination Alkene Coordination pd_intermediate->alkene_coordination + Alkene pd_alkene_complex [R-Pd(II)L₂(Alkene)]Br alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd reductive_elimination Reductive Elimination alkyl_pd->reductive_elimination Productive Pathway beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride Competing Pathway reductive_elimination->pd0 Base product Desired Product reductive_elimination->product hydride_complex H-Pd(II)L₂-Br + Isomerized Alkene beta_hydride->hydride_complex hydride_complex->pd0 Base

Caption: The Heck catalytic cycle showing the desired productive pathway via reductive elimination and the competing β-hydride elimination side reaction.

Troubleshooting Workflow for Low Yield in Heck Reactions

Troubleshooting_Workflow start Low Yield or Unwanted Byproducts analyze Analyze Crude Reaction Mixture (GC-MS, NMR) start->analyze is_sm Significant Starting Material Remaining? analyze->is_sm is_isomer Isomerized Alkene or Reduced Byproduct Observed? is_sm->is_isomer No increase_temp Increase Temperature or Change Catalyst/Ligand is_sm->increase_temp Yes optimize_ligand Optimize Ligand: Use bulky/bidentate phosphines is_isomer->optimize_ligand Yes (Isomerization) optimize_conditions Optimize Base/Solvent & Lower Temperature is_isomer->optimize_conditions Yes (Reduction) success Reaction Optimized is_isomer->success No increase_temp->analyze optimize_ligand->analyze optimize_conditions->analyze

Caption: A logical workflow for troubleshooting common issues in this compound Heck reactions.

References

Technical Support Center: Scaling Up Vinyl Bromide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up vinyl bromide polymerization from laboratory to pilot or production scale. The information is presented in a practical, question-and-answer format to directly address common issues.

Troubleshooting Guide

Issue 1: Uncontrolled Exothermic Reaction (Runaway Reaction)

Question: My polymerization reaction temperature is increasing rapidly and uncontrollably. What should I do, and how can I prevent this in the future?

Answer: An uncontrolled exotherm, or runaway reaction, is a critical safety concern during polymerization scale-up due to the highly exothermic nature of vinyl polymerization.[1][2][3] Immediate action is required to prevent over-pressurization and potential reactor failure.

Immediate Corrective Actions:

  • Emergency Shutdown: Immediately stop the feed of monomer and initiator.

  • Maximize Cooling: Fully open the flow of coolant to the reactor jacket and any internal cooling coils.

  • Inject a Short-Stopper: If the temperature continues to rise, inject a polymerization inhibitor (e.g., a pre-prepared solution of hydroquinone or 4-methoxyphenol) into the reactor to quench the reaction.[1]

Preventative Measures for Future Scale-Up Batches:

  • Reduce Initiator Concentration: An excess of initiator can lead to a rapid polymerization rate and excessive heat generation.[1]

  • Improve Heat Removal: As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[4] Consider enhancing the heat transfer capabilities of your system.

  • Controlled Monomer/Initiator Addition: Switch from a batch to a semi-batch process where the monomer and/or initiator are fed gradually. This allows for better control over the rate of heat generation.

  • Ensure Adequate Mixing: Poor agitation can lead to localized "hot spots" where the reaction rate accelerates.[1]

Issue 2: Reactor Fouling and Polymer Buildup

Question: I'm observing a significant amount of polymer adhering to the reactor walls, agitator, and probes. What causes this, and how can I minimize it?

Answer: Reactor fouling is a common problem in industrial polymerization, leading to reduced heat transfer, poor product quality, and increased downtime for cleaning.[4][5][6][7][8]

Possible Causes:

  • Low Monomer Droplet Stability (in suspension polymerization): Inadequate agitation or an inappropriate suspending agent can cause monomer droplets to coalesce and stick to surfaces.

  • Formation of Insoluble Polymer: The polymer may precipitate and adhere to surfaces, especially in areas with poor mixing or localized high temperatures.[7]

  • Polymer Adhesion to Reactor Surfaces: The polymer itself may have an affinity for the reactor's material of construction.

Troubleshooting and Prevention:

  • Optimize Agitation: Ensure the agitator design and speed are sufficient to maintain a homogenous mixture and prevent stagnant zones.

  • Select Appropriate Reactor Materials/Coatings: The use of anti-fouling coatings can provide a barrier that prevents polymer deposits from adhering.[4]

  • Control Temperature Profile: Avoid hot spots on the reactor wall, as these can promote polymer buildup.

  • Implement a Rigorous Cleaning Protocol: Regular and thorough cleaning between batches is crucial to prevent the accumulation of fouling.[4][5]

Issue 3: High Viscosity Leading to Poor Mixing and Heat Transfer

Question: As my polymerization reaction progresses, the viscosity increases so much that my agitator struggles to mix the contents, and I'm seeing a rise in temperature. How can I manage this?

Answer: A significant increase in viscosity is expected during polymerization.[9][10] If not managed, it can severely impede mixing and heat transfer, leading to a non-uniform product and an increased risk of a runaway reaction.[9][10]

Strategies for Viscosity Management:

  • Introduce a Solvent: Transitioning from a bulk to a solution polymerization by adding a suitable solvent can help to keep the viscosity within a manageable range.[2]

  • Modify Agitator Design: High-viscosity systems may require a more robust agitator design, such as an anchor or helical ribbon impeller, to ensure proper mixing.

  • Control the Rate of Polymerization: A slower, more controlled polymerization will result in a more gradual increase in viscosity. This can be achieved by lowering the temperature or reducing the initiator concentration.

  • Limit the Final Monomer Conversion: In some cases, it may be necessary to stop the reaction at a lower conversion to avoid reaching an unmanageably high viscosity. The unreacted monomer can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: How do I adjust my initiator concentration when scaling up from a 1L lab reactor to a 100L pilot reactor?

A1: Simply scaling the initiator amount linearly with the reactor volume is often not appropriate. Due to the lower surface area-to-volume ratio in the larger reactor, heat removal is less efficient. Therefore, you will likely need to decrease the relative initiator concentration or, more commonly, switch to a controlled dosing strategy to manage the heat of polymerization. It is crucial to perform heat flow calorimetry studies at the lab scale to understand the thermal profile of your reaction before scaling up.

Q2: My final polymer has a different molecular weight and a broader molecular weight distribution at the pilot scale compared to the lab scale. Why is this happening?

A2: Discrepancies in molecular weight and its distribution are common during scale-up and are often related to temperature non-uniformity and mixing issues. "Hot spots" in a large reactor can lead to faster polymerization rates in those areas, resulting in a broader distribution of chain lengths. Inadequate mixing can also lead to variations in the initiator and monomer concentrations throughout the reactor, further broadening the molecular weight distribution.

Q3: What are the key safety considerations when scaling up this compound polymerization?

A3: this compound is a flammable gas and a suspected carcinogen. Key safety considerations for scale-up include:

  • Closed System Operation: All handling and polymerization should occur in a well-ventilated, closed system to prevent the release of this compound vapors.

  • Explosion-Proof Equipment: Electrical equipment in the vicinity of the reactor should be rated for use in explosive atmospheres.

  • Pressure Relief Systems: The reactor must be equipped with a properly sized rupture disc or relief valve to safely vent in the case of over-pressurization.

  • Emergency Preparedness: Have a clear and practiced emergency shutdown procedure, including the immediate availability of a short-stopping agent.[1]

  • Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection and chemical-resistant gloves, must be used at all times.

Data Presentation

Table 1: Illustrative Effect of Scale and Initiator Concentration on Polymerization of this compound

ParameterLab Scale (1L)Pilot Scale (100L) - Scenario APilot Scale (100L) - Scenario B
Reactor Volume 1 L100 L100 L
Initiator Concentration 0.1 mol%0.1 mol% (Batch)0.05 mol% (Batch)
Peak Temperature 75 °C>150 °C (Runaway)85 °C
Polymerization Time 6 hours<1 hour (Uncontrolled)8 hours
Average Molecular Weight (Mw) 100,000 g/mol N/A95,000 g/mol
Polydispersity Index (PDI) 1.8N/A2.2

This table illustrates that a direct linear scale-up of the initiator concentration (Scenario A) can lead to a runaway reaction. Reducing the initiator concentration (Scenario B) can help control the exotherm but may lead to a longer reaction time and a broader polydispersity index due to less uniform conditions in the larger vessel.

Table 2: Typical Overall Heat Transfer Coefficients (U) for Different Reactor Cooling Systems

Cooling SystemTypical U (W/m²·K)Suitability for Scale-Up
Single Wall Jacket 100 - 300Suitable for small lab reactors, often insufficient for larger scales.
Baffled Jacket 300 - 800Improved heat transfer over single wall jackets, common in pilot plants.[11][12][13]
Half-Coil Jacket 500 - 1200High heat transfer efficiency, suitable for large-scale production.[11][12][13]
Internal Cooling Coils 800 - 1500Very high heat transfer, but can be prone to fouling.[2]

This table provides a general comparison of different cooling methods. The selection of an appropriate cooling system is critical for managing the heat of polymerization during scale-up.

Experimental Protocols

Protocol 1: Controlled Initiator Dosing for Pilot-Scale Polymerization
  • Preparation: Prepare a dilute solution of the initiator (e.g., AIBN) in a suitable solvent that is miscible with this compound. The concentration should be calculated to deliver the desired total amount of initiator over a period of 4-6 hours.

  • System Setup: Charge the reactor with the this compound monomer and any other reagents except the initiator.

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

  • Heating: Bring the reactor contents to the desired reaction temperature using the reactor's heating/cooling system.

  • Initiator Dosing: Once the temperature is stable, begin the slow, continuous addition of the initiator solution using a calibrated metering pump.

  • Monitoring and Control: Continuously monitor the internal temperature of the reactor. The initiator feed rate can be adjusted to maintain a stable temperature and control the rate of polymerization.

  • Completion: After the initiator addition is complete, maintain the reaction temperature for a predetermined period to ensure high monomer conversion.

  • Cooling: Cool the reactor to ambient temperature and proceed with polymer isolation and purification.

Protocol 2: Standard Operating Procedure for Reactor Cleaning to Mitigate Fouling
  • Initial Rinse: After draining the polymer solution, immediately rinse the reactor with a suitable solvent while the vessel is still warm to remove the bulk of the residual polymer.

  • Caustic Wash: Fill the reactor with a dilute solution of sodium hydroxide and heat with agitation to hydrolyze and remove any stubborn polymer residues.

  • Water Rinse: Drain the caustic solution and rinse the reactor thoroughly with deionized water until the effluent is neutral.

  • High-Pressure Wash: Use a high-pressure water jet to physically remove any remaining particulates from the reactor walls, baffles, and agitator.

  • Solvent Boil-Out: For persistent fouling, a solvent boil-out may be necessary. Fill the reactor with a high-boiling solvent and heat to reflux for several hours.

  • Final Rinse and Drying: Perform a final rinse with a clean solvent (e.g., acetone) and dry the reactor with a stream of hot nitrogen.

  • Inspection: Visually inspect the reactor to ensure it is clean before the next batch.

Visualizations

RunawayReactionTroubleshooting Start Uncontrolled Temperature Rise Detected StopFeeds Stop Monomer and Initiator Feeds Start->StopFeeds MaxCooling Apply Maximum Cooling StopFeeds->MaxCooling AssessStability Is Temperature Stabilized? MaxCooling->AssessStability InjectStopper Inject Short-Stopper (e.g., Hydroquinone) InjectStopper->AssessStability AssessStability->InjectStopper No ReviewProtocol Review and Revise Protocol: - Initiator Concentration - Heat Removal Capacity - Dosing Strategy AssessStability->ReviewProtocol Yes End Process Stabilized ReviewProtocol->End

Caption: Troubleshooting workflow for a runaway polymerization reaction.

ScaleUpParameters cluster_params Process Parameters cluster_quality Polymer Quality Initiator Initiator Concentration MW Molecular Weight (Mw) Initiator->MW affects PDI Polydispersity (PDI) Initiator->PDI affects Temperature Reaction Temperature Temperature->MW affects Conversion Monomer Conversion Temperature->Conversion affects Mixing Agitation Speed/Design Mixing->PDI affects Fouling Reactor Fouling Mixing->Fouling affects Dosing Monomer/Initiator Dosing Rate Dosing->PDI affects Dosing->Conversion affects

Caption: Relationship between key process parameters and polymer quality during scale-up.

PolymerizationProcessFlow MonomerPrep Monomer Storage & Purification - Inhibitor Removal Reactor Polymerization Reactor - Controlled Dosing - Temperature Control - Agitation MonomerPrep->Reactor Degassing Degassing Vessel - Unreacted Monomer Removal Reactor->Degassing Isolation Isolation & Drying - Precipitation/Filtration - Drying Degassing->Isolation Product {Final Polymer Product} Isolation->Product

Caption: Simplified process flow for a scaled-up this compound polymerization.

References

Technical Support Center: Managing Vinyl Bromide Reaction Exotherms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving vinyl bromide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide & FAQs

Q1: What causes a this compound reaction to become dangerously exothermic?

A1: this compound has a significant potential for uncontrolled, rapid polymerization, which is a highly exothermic process. The primary causes of a runaway reaction include:

  • Presence of Initiators: Accidental contamination with radical initiators, exposure to light, or contact with oxygen can trigger rapid polymerization.[1]

  • Inadequate Inhibition: Commercially available this compound contains inhibitors (e.g., monomethyl ether hydroquinone) to prevent spontaneous polymerization.[2] If the inhibitor is removed or its concentration is too low, the monomer is highly susceptible to polymerization.

  • Rapid Reagent Addition: In reactions like Grignard reagent formation, adding this compound too quickly to magnesium turnings can overwhelm the cooling system's capacity to dissipate the heat generated.[3][4]

  • High Concentrations: Using highly concentrated solutions increases the reaction rate and the amount of heat generated per unit volume.

  • Insufficient Cooling: An inadequate or failed cooling system (e.g., an undersized ice bath) cannot remove heat as fast as it is generated, leading to a thermal runaway.[5]

Q2: I've noticed an unexpected and rapid rise in my reaction temperature. What are the immediate steps I should take?

A2: An unexpected temperature spike is a critical warning sign of a potential runaway reaction. Your immediate priorities are personal safety and attempting to bring the reaction under control.

  • Ensure Personal Safety: Alert nearby colleagues and be prepared to evacuate. Ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and flame-retardant clothing.[6][7]

  • Enhance Cooling: If it is safe to do so, immediately increase the efficiency of your cooling system. This could involve adding more ice, dry ice, or a colder solvent to your cooling bath.[3]

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction vessel.[4]

  • Add an Inhibitor/Quencher (if prepared): If you have a pre-prepared solution of a polymerization inhibitor (e.g., hydroquinone) or a reaction quencher, and it is safe to do so, add it to the reaction mixture to halt the polymerization.

  • Dilute the Reaction: If possible and safe, adding a cold, inert solvent can help to absorb some of the excess heat and slow the reaction rate by reducing the concentration of reactants.

  • Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent a dangerous buildup of pressure.[6]

Q3: How can I prevent an exothermic runaway reaction before it starts?

A3: Proactive planning and careful experimental setup are key to preventing thermal runaway.

  • Proper Storage and Handling: Store this compound in a cool, dark, well-ventilated area, away from heat and ignition sources.[1][6] Ensure it is stabilized with an appropriate inhibitor.

  • Controlled Addition: Use a dropping funnel or syringe pump for the slow, controlled addition of this compound or other reactive agents.[3][4] This allows the cooling system to manage the heat generated in real-time.

  • Adequate Cooling: Always use a cooling bath (e.g., ice-water or dry ice-acetone) and ensure your reaction vessel is appropriately sized for efficient heat transfer.[3]

  • Inert Atmosphere: For many reactions, such as Grignard synthesis, working under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and potential initiation by oxygen.[3]

  • Dilution: Whenever possible, use more dilute solutions to moderate the reaction rate.

  • Constant Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer. Do not rely solely on the temperature of the cooling bath.

Q4: My Grignard reaction with this compound is not initiating, and I'm tempted to apply heat. What are the risks?

A4: Applying heat to initiate a Grignard reaction that is slow to start is a common but risky practice, especially with a reactive substance like this compound. The primary risk is a sudden, uncontrolled initiation and subsequent exotherm that can quickly overwhelm your cooling system.

  • Troubleshooting Initiation Failure: Before applying external heat, consider other reasons for failure. The most common cause is a passivating magnesium oxide layer on the magnesium turnings or the presence of moisture.[8][9]

  • Activation of Magnesium: Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3][9]

  • Controlled Heating: If heating is absolutely necessary, do so gently and with extreme caution. Use a warm water bath that can be quickly removed. Never leave a heating reaction unattended. Be prepared for a rapid increase in temperature once the reaction initiates.

Data Presentation

MonomerHeat of Polymerization (ΔH_p)Notes
Vinyl Chloride-22.9 kcal/mol (-95.8 kJ/mol)This value indicates a highly exothermic polymerization. The heat of polymerization for this compound is expected to be of a similar magnitude.

Data adapted from "Heat of Polymerization" chapter, providing context on the energy released during vinyl polymerization.[10]

Experimental Protocols

Protocol for a Controlled Grignard Reaction with this compound

This protocol is adapted from a standard organic synthesis procedure and emphasizes control of the exothermic reaction.[3][4]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound (distilled and collected over a cold finger if inhibitor-free material is required)

  • 1,2-Dibromoethane (for initiation, if necessary)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser cooled with a dry ice/acetone mixture. Flame-dry all glassware under vacuum and cool under an inert atmosphere.[4]

  • Magnesium Activation: Place magnesium turnings in the flask. Add enough anhydrous THF to cover the magnesium. If activation is needed, add a small crystal of iodine or a few drops of 1,2-dibromoethane and stir until the color fades.

  • Initial Addition: Add a small amount (a few mL) of this compound to the stirred magnesium suspension. An increase in temperature or bubbling indicates reaction initiation.[3]

  • Controlled Addition: Once the reaction has started, dilute the remaining this compound with anhydrous THF in the dropping funnel. Add this solution dropwise at a rate that maintains a gentle, controllable reflux.[3] The external cooling bath should be used to manage the temperature.

  • Completion: After the addition is complete, allow the mixture to stir at a controlled temperature to ensure the reaction goes to completion.

  • Cooling: Before proceeding with subsequent steps, cool the reaction mixture to room temperature.[3]

Visualizations

Exotherm_Risk_Assessment cluster_0 Pre-Reaction Planning cluster_1 Execution start Start: Plan this compound Reaction assess_hazards Assess Hazards: - Heat of Polymerization - Thermal Stability of Reagents start->assess_hazards check_inhibitor Check Inhibitor Status of this compound assess_hazards->check_inhibitor design_setup Design Experimental Setup: - Adequate Cooling Capacity - Inert Atmosphere - Controlled Addition check_inhibitor->design_setup run_reaction Run Reaction with Continuous Monitoring design_setup->run_reaction temp_stable Temperature Stable? run_reaction->temp_stable proceed Proceed with Reaction temp_stable->proceed Yes emergency Initiate Emergency Protocol temp_stable->emergency No Exotherm_Troubleshooting start Unexpected Temperature Rise Detected safety 1. Ensure Personal Safety Alert Others start->safety stop_addition 2. Stop All Reagent Addition safety->stop_addition enhance_cooling 3. Enhance Cooling (Add dry ice/ice) stop_addition->enhance_cooling is_controlled Is Temperature Decreasing? enhance_cooling->is_controlled continue_monitoring Continue Monitoring Until Stable is_controlled->continue_monitoring Yes evacuate Evacuate and Alert Emergency Services is_controlled->evacuate No

References

Troubleshooting low conversion in vinyl bromide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in cross-coupling reactions involving vinyl bromides.

Frequently Asked Questions (FAQs)

Q1: My vinyl bromide coupling reaction has a low yield. What are the most common general causes?

Low conversion in this compound coupling reactions can stem from several factors. The primary areas to investigate are the activity of the catalyst, the purity of the reagents, and the reaction conditions. Key issues often include an inactive palladium catalyst, impure starting materials (this compound, coupling partner, or solvent), insufficient degassing of the reaction mixture which allows oxygen to deactivate the catalyst, and suboptimal choices for the ligand, base, or solvent.[1][2]

Q2: Which cross-coupling reaction is generally most effective for vinyl bromides?

Vinyl bromides are versatile substrates compatible with several palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[3][4]

  • Suzuki Coupling: Couples vinyl bromides with boronic acids or esters. It is widely used due to the stability and low toxicity of the boron reagents.[5]

  • Sonogashira Coupling: A powerful method for forming C(sp²)-C(sp) bonds by coupling vinyl bromides with terminal alkynes.[6][7] It is valued for its mild reaction conditions.[6]

  • Heck Reaction: Couples vinyl bromides with alkenes.[4][8] This reaction is a reliable method for creating substituted olefins.[4]

  • Stille Reaction: Involves the coupling of vinyl bromides with organotin compounds.[3][9] While effective, the high toxicity of organostannane reagents is a significant drawback.[3]

The "best" reaction depends on the desired product and the functional group tolerance of the substrates.

Q3: What are the key parameters to optimize for a Sonogashira coupling of a this compound?

Successful Sonogashira coupling depends on the careful optimization of several parameters. The choice of catalyst system, including the palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands, is critical.[6] For aryl bromides, which can be more challenging, bulky and electron-rich phosphine ligands like XPhos can improve reaction efficiency, often under copper-free conditions to prevent alkyne homocoupling (Glaser coupling).[10] The selection of the base (e.g., triethylamine, Cs₂CO₃) and solvent also significantly impacts the reaction's success.[6] If the reaction is sluggish at room temperature, gentle heating may be necessary.[6]

Q4: What are the most common side reactions in this compound couplings?

A primary side reaction, particularly in Stille and Sonogashira couplings, is the homocoupling of the starting materials.[3][11] In Sonogashira reactions, this leads to the formation of a diyne from the alkyne coupling partner, a process known as Glaser coupling, which can be minimized by using copper-free conditions.[10] In Stille reactions, homocoupling of the organostannane reagent is a common competing reaction.[3] For Heck reactions, isomerization of the double bond in the product can occur, which can sometimes be controlled by the choice of ligand.[12]

Q5: How do I know if my palladium catalyst is the problem?

Catalyst deactivation is a frequent cause of low conversion. The active Pd(0) species is sensitive to oxygen, so insufficient degassing of solvents and reagents can lead to its oxidation and inactivation.[1] The purity of the palladium source is also crucial. If you suspect catalyst issues, try using a fresh batch of catalyst or a modern, air-stable precatalyst, such as a G3 palladacycle, which can provide more reliable generation of the active Pd(0) species.[1] Increasing catalyst loading can also be a troubleshooting step, especially during initial screening.[13]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: No Conversion or Very Low Yield (<10%)
Q: I'm seeing no product and only starting material. What are the first steps to troubleshoot?

When a reaction fails completely, the issue is often fundamental. A logical workflow can help identify the root cause. Start by verifying the integrity of your catalyst and reagents, ensuring the reaction setup is rigorously oxygen-free, and confirming that the reaction conditions (temperature, base, solvent) are appropriate for your specific substrates.

G A Low / No Conversion B Verify Catalyst Activity A->B C Check Reagent Purity & Stoichiometry A->C D Ensure Anaerobic Conditions A->D E Review Reaction Parameters A->E F Use fresh catalyst or air-stable precatalyst. B->F G Purify starting materials. Verify concentrations. C->G H Degas solvents thoroughly. Use inert gas (Ar/N2). D->H I Screen alternative ligands, bases, and solvents. E->I J Increase temperature or catalyst loading. E->J

Caption: Troubleshooting workflow for low reaction conversion.

1. Catalyst Inactivity: The palladium catalyst is the most common point of failure.

  • Action: Try the reaction again with a fresh bottle of the palladium source or use a highly active, air-stable precatalyst. An extra equivalent of ligand relative to the palladium source can also enhance catalyst stability.[1]

2. Reagent Purity: Impurities in the this compound, coupling partner, solvent, or base can halt the reaction.

  • Action: Assess the purity of all starting materials. Liquid reagents can be filtered through a plug of activated alumina, while solid reagents can be recrystallized.[1] Ensure bases are stored in a desiccator.[1]

3. Oxygen Contamination: The active Pd(0) catalyst is readily oxidized and deactivated by oxygen.

  • Action: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[14] Assemble the reaction under a positive pressure of inert gas.

4. Suboptimal Conditions: The chosen ligand, base, or solvent may be unsuitable for your specific substrate.

  • Action: Perform a small-scale screen of different reaction conditions. For instance, in Suzuki reactions, changing from an inorganic base like K₂CO₃ to an organic base, or vice-versa, can have a dramatic effect. Similarly, solvent choice influences solubility and reaction rates.[15]

Problem: Reaction Stalls or Gives Moderate Yields
Q: My reaction proceeds to about 40-60% conversion and then stops. What could be the issue?

A stalling reaction often points to catalyst deactivation during the reaction, degradation of a key reagent, or an equilibrium issue.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA + R-Br Deactivation Catalyst Deactivation (e.g., O2) Pd0->Deactivation PdII R-Pd(II)-Br OA->PdII TM Transmetalation PdII->TM + R'-M PdII_R R-Pd(II)-R' TM->PdII_R RE Reductive Elimination PdII_R->RE -> R-R' RE->Pd0

Caption: Simplified catalytic cycle highlighting key steps.

1. Rate-Limiting Step: One step in the catalytic cycle may be particularly slow for your substrate.

  • Oxidative Addition: This is often the rate-determining step.[11] For vinyl bromides, this step is generally faster than for vinyl chlorides but slower than for vinyl iodides.[3] If oxidative addition is suspected to be slow, switching to a more electron-rich phosphine ligand can help.[10]
  • Transmetalation: In Suzuki reactions, the base is crucial for forming the active boronate species required for transmetalation.[5] If this step is slow, screening different bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., including water) can be effective.
  • Reductive Elimination: The final product-forming step can be slow. The steric and electronic properties of the ligand greatly influence this step.[10]

2. Reagent Degradation: One of the coupling partners, particularly organoboron or organotin reagents, may be degrading under the reaction conditions.

  • Action: For Suzuki reactions, boronic acids can be prone to protodeboronation. Using more robust reagents like MIDA boronates or aryltrifluoroborates can mitigate this.[5] Adding the sensitive reagent slowly over the course of the reaction can also help maintain its concentration.

Data & Protocols
Table 1: Typical Starting Conditions for this compound Coupling Reactions

This table provides general starting points for reaction optimization. The optimal conditions can be highly substrate-dependent.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O80 - 110
Sonogashira PdCl₂(PPh₃)₂ (1-5)PPh₃ (2-10)Et₃N (2-5)THF or DMF25 - 60
Heck Pd(OAc)₂ (1-3)dppp (2-6)NEt₃ (3)DMSO or DMF110 - 130
Stille Pd(PPh₃)₄ (2-5)PPh₃ (as supplied)NoneToluene or THF80 - 100

Data compiled from multiple sources for general guidance.[5][6][16]

Table 2: Effect of Ligand Choice on Yield in a Model Coupling Reaction

Ligand selection is critical for catalyst performance. This hypothetical data illustrates how yields can vary.

LigandLigand TypeYield (%)Notes
PPh₃Monodentate Phosphine45%Standard, often a good starting point.
dppfBidentate Phosphine65%Often used in Suzuki couplings.
XPhosBulky, Electron-Rich91%Highly effective for activating challenging bromides.[10]
dcppBidentate Phosphine91%Can provide excellent yields in specific systems.[17]
NoneLigandless<5%Confirms the essential role of the ligand.[17]
Experimental Protocol: Small-Scale Ligand/Base Screening

This protocol outlines a general procedure for efficiently testing multiple conditions in parallel to troubleshoot a low-yielding this compound coupling reaction.

Objective: To identify an optimal combination of ligand and base for the coupling of this compound A and Coupling Partner B .

Materials:

  • An array of small reaction vials (e.g., 2 mL HPLC vials) with stir bars.

  • Inert atmosphere glovebox or Schlenk line.

  • Stock solutions of this compound A , Coupling Partner B , and an internal standard in degassed solvent.

  • Palladium precatalyst (e.g., Pd₂(dba)₃).

  • A selection of ligands (e.g., PPh₃, XPhos, SPhos).

  • A selection of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

Procedure:

  • Preparation (under inert atmosphere):

    • To each reaction vial, add the palladium precatalyst (e.g., 2 mol%) and the chosen ligand (e.g., 4 mol%).

    • Add the chosen solid base (e.g., 2 equivalents).

  • Reagent Addition:

    • Add the degassed solvent (e.g., 0.5 mL) to each vial.

    • Add the stock solution containing this compound A (1.0 eq), Coupling Partner B (1.2 eq), and the internal standard.

  • Reaction:

    • Seal the vials tightly.

    • Place the array on a heated stirring block set to the desired temperature (e.g., 100 °C).

    • Allow the reactions to stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each vial.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.

    • Analyze the crude reaction mixture by GC-MS or LC-MS to determine the relative conversion to the desired product by comparing the product peak area to the internal standard.

  • Evaluation:

    • Compare the results across the different conditions to identify the most promising ligand and base combination for scale-up.

References

Technical Support Center: Removal of Residual Vinyl Bromide Monomer from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the removal of residual vinyl bromide monomer from polymeric materials.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual this compound from polymers critical?

The removal of residual this compound is essential for several reasons:

  • Toxicological Concerns: this compound is classified as a potential occupational carcinogen and is suspected to be a human carcinogen.[1][2][3] Its presence in a final product, particularly for biomedical or pharmaceutical applications, poses significant health risks.[4]

  • Impact on Polymer Properties: Residual monomers can negatively affect the physical and chemical properties of the polymer, including its thermal stability, mechanical strength, and appearance.[4] They can also cause objectionable odors.[4]

  • Regulatory Compliance: For many applications, particularly in the pharmaceutical and medical device industries, strict regulatory limits are placed on the concentration of residual monomers. Reducing levels to the lowest detectable limit is often required.[5]

Q2: What are the primary methods for removing residual this compound?

The main strategies for removing residual this compound can be categorized as physical and chemical methods.

  • Physical Methods: These involve separating the volatile monomer from the polymer without chemical modification. Common techniques include steam stripping, devolatilization (vacuum drying), solvent extraction, and precipitation.[4][6]

  • Chemical Methods: These methods involve reacting the residual monomer to convert it into a non-volatile or more easily removable substance. This can include using scavenger monomers or other chemical treatments.[4]

Q3: How can I detect and quantify the level of residual this compound in my polymer?

Accurate quantification is crucial for validating the removal process. The most common and sensitive methods are chromatographic techniques:

  • Gas Chromatography (GC): Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a highly effective method for quantifying volatile monomers like this compound.[7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, typically after an extraction step, to determine the concentration of residual monomers.[9]

Q4: What is considered an acceptable level of residual this compound?

There is no universal standard, as the acceptable limit depends heavily on the polymer's intended application. For pharmaceutical and biomedical applications, the goal is often to reduce residual monomer content to less than 1 ppm or below the detection limit of the analytical method used.[5] It is crucial to consult the specific regulatory guidelines relevant to your field.

Troubleshooting Guides

This section addresses common problems encountered during the removal of residual this compound.

Problem 1: High concentration of residual this compound detected after initial purification.

High residual monomer content is a frequent issue that can be traced back to incomplete polymerization or a suboptimal purification strategy.

G cluster_start start High Residual This compound Detected cause1 Possible Cause: Incomplete Polymerization start->cause1 cause2 Possible Cause: Ineffective Purification start->cause2 solution1a Optimize Reaction Time: Increase duration to drive conversion. cause1->solution1a Recommended Actions solution2 Select a More Effective Removal Method. (See Decision Tree Diagram) cause2->solution2 Recommended Action solution1b Optimize Temperature: Higher temperatures can increase polymerization rate. solution1a->solution1b Recommended Actions solution1c Adjust Initiator Conc.: Increase concentration to generate more free radicals. solution1b->solution1c Recommended Actions

Caption: Troubleshooting workflow for high residual monomer.

Problem 2: The chosen purification method is ineffective or degrades the polymer.

Selecting the right method depends on the polymer's properties (e.g., solubility, thermal stability) and its physical form (e.g., solid powder, slurry, solution).

G start Start: Select Polymer Type q1 Is the polymer in an aqueous slurry/dispersion? start->q1 q2 Is the polymer soluble in a suitable solvent? q1->q2 No ans1 Steam Stripping q1->ans1 Yes q3 Is the polymer thermally stable? q2->q3 No ans2 Precipitation or Dialysis q2->ans2 Yes ans3 Solvent Extraction q3->ans3 No ans4 Devolatilization (Vacuum Drying) q3->ans4 Yes

Caption: Decision tree for selecting a removal method.

Data Presentation

The efficiency of monomer removal varies significantly between methods. The following table summarizes typical performance data for common techniques.

Table 1: Comparison of Monomer Removal Techniques

MethodPolymer FormTypical ConditionsEfficiency/ResultReference(s)
Steam Stripping Aqueous Slurry100°C at atmospheric pressure for 5-20 minutes.Can reduce vinyl chloride monomer to <2 - 8.5 ppm.[10]
Devolatilization Powder/PelletsVacuum (<20 mbar), Temperature (60-70°C), Time (2-5 days).Can reduce residual monomers to <1 ppm.[5]
Solvent Extraction Solid PowderSoxhlet extraction with butanol for 6 hours.Achieved ~100% removal of brominated compounds.[11]
Precipitation SolutionDissolution in a good solvent followed by precipitation in a non-solvent (repeated 2-3 times).Highly effective for removing monomers and oligomers.[12][13]
Supercritical Fluid Extraction Molded ArticleExtraction with supercritical CO₂.Produces high-purity polymers for biomedical use.[4]

Experimental Protocols

Protocol 1: Polymer Purification by Precipitation

This method is ideal for soluble polymers and is highly effective at removing residual monomers and low-molecular-weight oligomers.[13][14]

  • Dissolution: Dissolve the crude polymer in a suitable "good" solvent to create a solution of approximately 5-10% (w/v). Stir until the polymer is fully dissolved. The solution should not be overly viscous.[13]

  • Precipitation: Slowly add the polymer solution drop-by-drop into a vigorously stirred "non-solvent" (an anti-solvent). The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.

  • Digestion: Continue stirring the resulting mixture for 30-60 minutes to allow for complete precipitation and hardening of the polymer particles.

  • Isolation: Collect the precipitated polymer by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer multiple times with fresh non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Repetition: For maximum purity, repeat the dissolution and precipitation cycle 2-3 times.[12]

Table 2: General Solvent/Non-Solvent Selection Guide

Polymer PolarityGood Solvent (for Dissolution)Non-Solvent (for Precipitation)
Non-Polar Toluene, Tetrahydrofuran (THF), ChloroformMethanol, Hexane, Water
Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), WaterToluene, Diethyl Ether, Hexane
Intermediate Acetone, Ethyl Acetate, DichloromethaneWater, Methanol, Hexane
Note: This is a general guide. Specific solvent systems must be optimized for each polymer.

Protocol 2: Steam Stripping for Aqueous Polymer Dispersions

Steam stripping is a process where steam is sparged through a polymer dispersion or slurry to remove volatile organic compounds (VOCs), such as this compound.[15][16]

G cluster_workflow Steam Stripping Workflow step1 1. Charge Reactor Load polymer slurry/dispersion into the stripping vessel. step2 2. Heat & Agitate Begin agitation and inject steam directly into the slurry. step1->step2 step3 3. Stripping Heat to target temperature (e.g., 180-240°F) and maintain for a set time (e.g., 15-35 min). step2->step3 step4 4. Vacuum Cooling Stop steam and apply vacuum to the vessel to flash cool the slurry. step3->step4 step5 5. Condense & Recover Vapors (steam + this compound) are removed and condensed. step4->step5 step6 6. Discharge Discharge the purified polymer slurry for dewatering and drying. step5->step6

Caption: Experimental workflow for steam stripping.
  • Setup: Place the polymer-water slurry into a stripping vessel equipped with an agitator and a steam injection port.[10]

  • Heating: While agitating the slurry, inject steam directly into the vessel to rapidly heat the contents. Target temperatures are typically in the range of 180°F to 240°F.[10]

  • Stripping: Maintain the target temperature for a sufficient period (e.g., 15-35 minutes) to allow the volatile this compound to transfer from the polymer into the vapor phase.[10] The process can be performed under vacuum to lower the required temperature.[15]

  • Cooling & Recovery: After the stripping period, rapidly cool the slurry by applying a vacuum to the vessel. The vapor phase, containing steam and this compound, is removed and directed to a condenser for recovery and proper disposal.[10]

  • Analysis: The purified slurry is then dewatered and dried. The final polymer product should be analyzed by a suitable method (e.g., Headspace GC) to confirm the removal of this compound.

Safety Precautions

This compound is a hazardous material that requires strict safety protocols.

  • Carcinogenicity: this compound is considered a potential human carcinogen.[1][2] All handling should be performed in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[3][17]

  • Flammability: this compound is an extremely flammable gas.[3] Ensure that all sources of ignition, such as sparks and open flames, are eliminated from the work area. Use explosion-proof equipment where necessary.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For operations with a high risk of exposure, respiratory protection may be necessary.[3]

  • Storage: this compound is typically supplied with a stabilizer to prevent polymerization. It should be stored in a cool, well-ventilated, fireproof area, separated from oxidants.[3][17]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Vinyl Bromide and Vinyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of vinyl halides is paramount for efficient and predictable reaction design. This guide provides an objective comparison of the reactivity of vinyl bromide and vinyl chloride, supported by available experimental data and theoretical principles. While both are key building blocks in organic synthesis, their reactivity profiles exhibit significant differences, primarily governed by the nature of the carbon-halogen bond.

Executive Summary

In general, This compound is more reactive than vinyl chloride in most chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions. This heightened reactivity is fundamentally attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The C-X bond strength directly influences the rate-determining step of many catalytic cycles, namely the oxidative addition of the vinyl halide to the metal center. However, it is crucial to note that both vinyl halides are generally less reactive than their alkyl halide counterparts in traditional nucleophilic substitution and elimination reactions due to the stability of the vinylic carbocation and the increased strength of the C-X bond arising from its sp² hybridization and resonance effects.

Quantitative Data Comparison

Direct quantitative comparisons of the reaction rates of this compound and vinyl chloride under identical conditions are not extensively documented in the literature. However, the relative reactivity can be inferred from bond dissociation energies and observations from various studies on cross-coupling reactions.

ParameterThis compound (CH₂=CHBr)Vinyl Chloride (CH₂=CHCl)Key Takeaway
Homolytic C-X Bond Dissociation Energy (BDE) ~67-71 kcal/mol (Estimated)~72-76 kcal/mol (Estimated)The C-Br bond is weaker than the C-Cl bond, suggesting that this compound should be more reactive.
Heterolytic C-X Bond Dissociation Energy Not readily available207 kcal/mol[1]The high energy required for heterolytic cleavage underscores the instability of the resulting vinyl cation for both halides.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) Higher reactivityLower reactivityThe general reactivity trend for halides in these reactions is I > Br > Cl > F.[2][3]
Metabolic Activation Rate by Liver Microsomal Enzymes Identical to vinyl chlorideIdentical to this compoundIn this specific biological context, the rates of metabolic activation to their respective epoxides were found to be the same.[4]

Note: The homolytic bond dissociation energies are estimated based on trends and computational studies, as precise experimental values for the vinylic C-X bonds are not consistently reported in readily available literature.

General Reactivity and Mechanistic Considerations

The reactivity of vinyl halides is a departure from that of their saturated sp³-hybridized analogs (alkyl halides). The key factors influencing their reactivity include:

  • Hybridization: The carbon atom in the C-X bond of a vinyl halide is sp² hybridized, which gives the bond more s-character and makes it shorter and stronger than the C-X bond in an sp³ hybridized alkyl halide.

  • Resonance: The lone pairs on the halogen atom can participate in resonance with the π-system of the double bond. This imparts a partial double bond character to the C-X bond, further strengthening it and making it more difficult to break.[5][6]

  • Vinyl Cation Instability: Should a reaction proceed via an Sₙ1-type mechanism, it would require the formation of a highly unstable vinyl cation. The positive charge on an sp-hybridized carbon is energetically unfavorable.[7]

  • Steric Hindrance: For an Sₙ2-type reaction, the backside attack of a nucleophile is hindered by the electron density of the double bond and the atoms on the other side of the π-bond.

These factors collectively render this compound and vinyl chloride relatively unreactive towards traditional nucleophilic substitution and elimination reactions under standard conditions.

However, the advent of transition-metal catalysis has unlocked the synthetic utility of vinyl halides. In reactions like the Suzuki, Heck, and Stille couplings, the catalytic cycle typically involves an oxidative addition step where the vinyl halide reacts with a low-valent metal catalyst (e.g., Pd(0)). The rate of this step is often the slowest in the cycle and is highly dependent on the strength of the C-X bond. The weaker C-Br bond in this compound allows for a faster oxidative addition compared to the stronger C-Cl bond in vinyl chloride, hence its generally higher reactivity in these transformations.

Experimental Protocols

While a specific, universally applicable protocol for directly comparing the reactivity of this compound and vinyl chloride is not feasible due to the vast range of possible reactions, a general approach for a comparative kinetic study in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is outlined below.

Objective: To determine the relative reaction rates of this compound and vinyl chloride in a Suzuki cross-coupling reaction with phenylboronic acid.

Materials:

  • This compound solution in a suitable solvent (e.g., THF)

  • Vinyl chloride (gas or condensed liquid, handled with appropriate safety precautions)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water or DME)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels, add phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equivalents).

  • Internal Standard: Add a known amount of the internal standard to each vessel.

  • Solvent Addition: Add the solvent system to each vessel.

  • Degassing: Degas both reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Substrate Addition: To one vessel, add a precise amount of the this compound solution. To the second vessel, introduce a precise amount of vinyl chloride (this may require specialized techniques for handling a gas).

  • Reaction Initiation: Place both reaction vessels in a pre-heated oil bath at a constant temperature (e.g., 80 °C) and start a timer.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a small amount of water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the product (or the disappearance of the starting material) against time for both reactions. The initial rates can be determined from the slope of these plots. The relative reactivity can be expressed as the ratio of the initial rates.

Safety Precautions: Vinyl chloride is a known human carcinogen and a flammable gas. This compound is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

Logical Flow of Reactivity Comparison

G Logical Flow for Comparing Vinyl Halide Reactivity A Identify Key Reactivity-Governing Factor B Carbon-Halogen (C-X) Bond Strength A->B G Investigate Common Reaction Classes A->G C Compare Bond Dissociation Energies (BDE) B->C D C-Br BDE < C-Cl BDE C->D E Hypothesize Reactivity Order D->E F This compound > Vinyl Chloride E->F M Conclusion: this compound is Generally More Reactive F->M H Transition-Metal Catalyzed Cross-Coupling G->H I Nucleophilic Substitution / Elimination G->I J Rate-Determining Step: Oxidative Addition H->J L Generally Unreactive I->L K Faster for Weaker C-X Bond J->K K->F

Caption: Logical flow for comparing vinyl halide reactivity.

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

G Generic Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII R-Pd(II)-X L_n OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-R' L_n TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product R-R' RE->Product RX R-X (Vinyl Halide) RX->OA R_M R'-M (Organometallic) R_M->TM

Caption: Generic Palladium-Catalyzed Cross-Coupling Cycle.

References

Vinyl Bromide as a Viable Alternative to Vinyl Iodide in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between vinyl bromide and vinyl iodide in cross-coupling reactions is a critical decision that balances reactivity with cost and stability. While vinyl iodide has traditionally been favored for its higher reactivity, this guide provides a comprehensive comparison, supported by experimental data, to demonstrate the utility of this compound as a cost-effective and versatile alternative in various synthetic applications.

This guide will delve into the performance of this compound and vinyl iodide in key cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. We will present available quantitative data in structured tables, provide detailed experimental protocols for representative reactions, and offer insights into the stability and cost-effectiveness of these two important building blocks.

Performance in Cross-Coupling Reactions: A Reactivity Overview

The generally accepted trend in reactivity for vinyl halides in palladium-catalyzed cross-coupling reactions is: Vinyl Iodide > this compound > Vinyl Chloride.[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond facilitating faster oxidative addition to the palladium catalyst, which is often the rate-determining step.[1]

However, this higher reactivity of vinyl iodides is not always a decisive advantage. With the development of highly active catalyst systems, the reactivity gap between this compound and vinyl iodide has narrowed significantly, allowing for the efficient use of the less expensive and often more stable vinyl bromides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. While vinyl iodides are known to react more readily, modern catalyst systems enable the efficient coupling of vinyl bromides.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

EntryVinyl HalideArylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012>95
2(E)-β-IodostyrenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ORT6>95

Note: This table is a representative illustration based on typical reaction conditions and outcomes. Direct comparative studies under identical conditions are limited in the literature.

The data illustrates that while vinyl iodides can react under milder conditions (room temperature), vinyl bromides can achieve comparable yields with heating.

Stille Coupling

In Stille coupling, the reactivity difference between vinyl iodide and this compound is also pronounced. Vinyl iodides are generally preferred for their ability to react faster and under milder conditions.[3] However, vinyl bromides remain effective coupling partners, particularly when cost is a consideration.

Heck Reaction

The Heck reaction, which couples vinyl or aryl halides with alkenes, also follows the general reactivity trend. While vinyl iodides often provide higher reaction rates, vinyl bromides are widely used and can provide excellent yields, especially with electron-deficient alkenes.[4] Interestingly, in some specific visible-light-driven Heck reactions, vinyl bromides have been shown to be superior coupling partners compared to the corresponding vinyl chloride and iodide under the tested conditions.

Sonogashira Coupling

The Sonogashira coupling of vinyl halides with terminal alkynes is a fundamental transformation in organic synthesis. The reactivity order is vinyl iodide ≥ vinyl triflate > this compound > vinyl chloride.[1][2] This allows for selective couplings; for instance, a vinyl iodide can be coupled in the presence of a this compound by performing the reaction at room temperature.[2] While vinyl iodides react under milder conditions, vinyl bromides are still effective substrates, typically requiring higher temperatures to achieve comparable results.[3]

Experimental Protocols

To facilitate the practical application of this compound as an alternative to vinyl iodide, detailed experimental protocols for key cross-coupling reactions are provided below.

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

Reaction Setup: A flame-dried Schlenk flask is charged with the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/ethanol/water) is then added via syringe.

Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5][6]

General Experimental Protocol for Stille Coupling of this compound

Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, the this compound (1.0 equiv), the organostannane reagent (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and an optional ligand are added.[7][8] Anhydrous, degassed solvent (e.g., THF, toluene, or DMF) is then added.[7]

Reaction Execution: The reaction mixture is heated (typically 60-110 °C) and monitored by TLC or GC-MS.[8]

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent. To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride (KF). The organic layer is then washed with water and brine, dried, and concentrated. The product is purified by column chromatography.[7][8]

General Experimental Protocol for Heck Reaction of this compound

Reaction Setup: In a Schlenk flask, the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (if required) are placed under an inert atmosphere. The this compound (1.0 equiv), the alkene (1.2-1.5 equiv), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv), and a polar aprotic solvent (e.g., DMF or NMP) are added.[9]

Reaction Execution: The mixture is heated (typically 80-120 °C) and the reaction progress is monitored.[9]

Work-up and Purification: After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.[9]

General Experimental Protocol for Sonogashira Coupling of this compound

Copper-Cocatalyzed Protocol: To a reaction vessel under an inert atmosphere, add the this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a copper(I) salt (e.g., CuI, 2-10 mol%), and a suitable solvent (e.g., THF or DMF). An amine base (e.g., Et₃N or diisopropylamine) is then added. The reaction is typically stirred at room temperature or with gentle heating (40-60 °C).[3]

Copper-Free Protocol: In a reaction vessel, combine the this compound (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (if required). Add the solvent and a base (e.g., Cs₂CO₃). Then, add the terminal alkyne (1.2 - 2.0 eq). The reaction is monitored and worked up as described above.[3]

Synthesis, Stability, and Cost Considerations

Synthesis: Both this compound and vinyl iodide can be synthesized through various methods, including the halogenation of vinyl organometallics or the hydrohalogenation of alkynes.[10][11] A common route to vinyl iodides is through a halide-exchange reaction from the corresponding vinyl bromides using potassium iodide and a copper catalyst.[10]

Stability: While both this compound and vinyl iodide are generally stable compounds, vinyl iodide is known to be more sensitive to light and can decompose over time, releasing iodine. This can be a consideration for long-term storage and handling.

Cost: A significant advantage of this compound over vinyl iodide is its lower cost. While prices can fluctuate, aryl and vinyl bromides are generally more economical than their iodide counterparts. This cost difference can be a major factor in large-scale synthesis and drug development, where process efficiency and cost-effectiveness are paramount.

Visualizing Reaction Pathways

To aid in the understanding of the discussed transformations, the following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X This compound/Iodide Oxidative_Addition Oxidative Addition R-Pd(II)-Ar(L2) R-Pd(II)-Ar(L2) R-Pd(II)-X(L2)->R-Pd(II)-Ar(L2) ArB(OH)2, Base ArB(OH)2 ArB(OH)2 Base Base Transmetalation Transmetalation R-Pd(II)-Ar(L2)->Pd(0)L2 R-Ar Coupled Product R-Pd(II)-Ar(L2)->R-Ar Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) R-X R-X This compound/Iodide Oxidative_Addition Oxidative Addition R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' Reductive_Elimination Reductive Elimination Coupled_Product Coupled Product R-Pd(II)-C≡CR'->Pd(0)L2 R-Pd(II)-C≡CR'->Coupled_Product Reductive Elimination Cu-X Cu-X Cu-C≡CR' Cu-C≡CR' Cu-X->Cu-C≡CR' H-C≡CR', Base Terminal_Alkyne H-C≡CR' Base Base Cu-C≡CR'->R-Pd(II)-X(L2) Transmetalation Cu-C≡CR'->Cu-X

References

Efficacy of vinyl bromide in flame retardants compared to alternatives.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of vinyl bromide's role as a reactive flame retardant reveals a complex landscape of performance, mechanisms, and a notable shift towards halogen-free alternatives due to environmental and health concerns. While direct, quantitative comparisons in single polymer systems are scarce in publicly available literature, a comprehensive analysis of the performance of different flame retardant classes provides valuable insights for researchers and drug development professionals.

This compound is utilized as a reactive flame retardant, meaning it is chemically bound into a polymer's structure, typically as a comonomer. This method is common in the production of modacrylic fibers, which are copolymers of acrylonitrile with monomers such as this compound or vinylidene chloride. This incorporation of bromine into the polymer backbone imparts flame-retardant properties. The Limiting Oxygen Index (LOI) of modacrylic fibers, a key measure of flammability, generally falls within the range of 28-32%, signifying their self-extinguishing nature in normal atmospheric conditions.

The primary alternatives to brominated flame retardants like this compound include organophosphorus compounds, metal hydroxides, and nitrogen-based flame retardants. Each of these alternatives operates through distinct mechanisms to inhibit combustion, offering a different profile of advantages and disadvantages in terms of efficacy, cost, and environmental impact.

Comparative Performance of Flame Retardant Classes

Due to a lack of direct comparative studies featuring this compound against its alternatives in a single polymer matrix, this guide presents a summary of the typical performance of each major flame retardant class in relevant polymer systems, such as acrylics and vinyl esters.

Polymer SystemFlame Retardant TypeConcentration (wt%)Limiting Oxygen Index (LOI) (%)UL 94 RatingReference Polymer LOI (%)
Modacrylic Fibers Copolymerized this compound/Vinylidene Chloride-28 - 32-18 (for standard acrylic)
Polypropylene Antimony Trioxide (Sb₂O₃) + Halogenated FR2% Sb₂O₃27.8 to 36.6V-0~17.4
Epoxy Resin Phosphorus-based (PPMP)1% Phosphorus-V-0-
Styrene-Acrylic Emulsion Ammonium Polyphosphate (APP) + Expandable Graphite (EG)-52.5V-021.7
Acrylic-based Coating Aluminum Hydroxide (ATH)70 phr---
Acrylic-based Coating Magnesium Hydroxide (Mg(OH)₂)70 phr---

Note: This table is a compilation of data from various sources and polymer systems to illustrate the general efficacy of different flame retardant types. Direct comparison between rows is not possible due to the differing polymer matrices and test conditions.

Mechanisms of Flame Retardancy

The efficacy of this compound and its alternatives stems from their ability to interrupt the combustion cycle at different stages.

This compound (Halogenated Flame Retardant): Brominated flame retardants, including those derived from this compound, primarily act in the gas phase of a fire. When the polymer heats up, it releases bromine radicals. These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are essential for sustaining the combustion chain reaction. This quenching of the flame reduces the heat fed back to the polymer, slowing or extinguishing the fire.

Organophosphorus Flame Retardants: These compounds can act in both the condensed (solid) phase and the gas phase . In the condensed phase, they promote the formation of a protective char layer on the polymer's surface. This char layer insulates the underlying material from heat and oxygen and reduces the release of flammable gases. In the gas phase, phosphorus-containing radicals can also contribute to flame inhibition.

Metal Hydroxides (e.g., ATH and Mg(OH)₂): These flame retardants work in the condensed phase through an endothermic decomposition process. When heated, they release water vapor, which cools the polymer surface and dilutes the flammable gases and oxygen in the surrounding atmosphere. The remaining metal oxide can also form a protective insulating layer.

Nitrogen-Based Flame Retardants (e.g., Melamine): These compounds primarily work through gas phase mechanisms. Upon heating, they release inert gases like nitrogen, which dilute the fuel and oxygen in the flame. They can also contribute to char formation in some systems.

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the efficacy of flame retardants. The two most common tests are the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.

Limiting Oxygen Index (LOI) - ASTM D2863

The Limiting Oxygen Index test determines the minimum percentage of oxygen in a flowing mixture of oxygen and nitrogen that is required to just sustain the flaming combustion of a material.

Methodology:

  • A vertically oriented specimen of a specified size is placed inside a transparent glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.

  • The top edge of the specimen is ignited with a flame.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that supports continuous burning is determined.

  • The LOI is expressed as the volume percentage of oxygen in that mixture. A higher LOI value indicates better flame retardancy.

LOI_Workflow cluster_setup Setup cluster_test Testing cluster_result Result Specimen Prepare Vertical Specimen Chimney Place in Glass Chimney Specimen->Chimney Gas Introduce O₂/N₂ Mixture Chimney->Gas Ignite Ignite Top of Specimen Observe Observe Combustion Ignite->Observe Adjust Adjust O₂ Concentration Observe->Adjust Adjust->Observe Iterate Determine Determine Minimum O₂ for Sustained Burning Adjust->Determine LOI Calculate LOI (%) Determine->LOI

Limiting Oxygen Index (LOI) Test Workflow
UL 94 Vertical Burn Test

The UL 94 standard is widely used to assess the flammability of plastic materials. The vertical burn test (V-0, V-1, V-2) is particularly relevant for evaluating the self-extinguishing properties of materials.

Methodology:

  • A rectangular bar specimen is held vertically by a clamp at its upper end.

  • A calibrated flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.

  • A piece of cotton is placed below the specimen to determine if flaming drips ignite it.

  • The material is classified as V-0, V-1, or V-2 based on the flaming and glowing times, and whether the cotton is ignited. V-0 is the most stringent classification, indicating the highest level of flame retardancy in this test.

UL94_Workflow Start Start: Vertical Specimen with Cotton Below ApplyFlame1 Apply Flame for 10s Start->ApplyFlame1 RemoveFlame1 Remove Flame ApplyFlame1->RemoveFlame1 RecordAfterflame1 Record Afterflame Time (t1) RemoveFlame1->RecordAfterflame1 ApplyFlame2 Immediately Re-apply Flame for 10s RecordAfterflame1->ApplyFlame2 RemoveFlame2 Remove Flame ApplyFlame2->RemoveFlame2 RecordAfterflame2 Record Afterflame (t2) & Afterglow (t3) Times RemoveFlame2->RecordAfterflame2 CheckDrips Observe Flaming Drips Igniting Cotton RecordAfterflame2->CheckDrips Classify Classify Material (V-0, V-1, V-2) CheckDrips->Classify

UL 94 Vertical Burn Test Workflow

Conclusion

This compound, as a reactive brominated flame retardant, effectively enhances the fire resistance of polymers, as demonstrated by the performance of modacrylic fibers. However, the increasing demand for safer and more environmentally friendly materials has driven the development of halogen-free alternatives. Organophosphorus compounds, metal hydroxides, and nitrogen-based systems offer viable pathways to achieving high levels of flame retardancy, often with the added benefits of reduced smoke and toxic gas emission. The choice of a flame retardant system is a complex decision that requires balancing efficacy, cost, processing characteristics, and regulatory compliance. While direct comparative data for this compound is limited, understanding the mechanisms and performance of the broader classes of flame retardants provides a solid foundation for material selection and development in fire safety applications.

A Comparative Kinetic Analysis of Suzuki Coupling Reactions with Different Vinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success and rate of these reactions is the choice of the vinyl halide coupling partner. This guide provides an objective comparison of the kinetic performance of different vinyl halides (iodide, bromide, and chloride) in Suzuki coupling reactions, supported by experimental data, to inform substrate selection and reaction optimization.

Executive Summary

The reactivity of vinyl halides in Suzuki coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. This bond strength directly impacts the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The generally accepted qualitative trend for reactivity is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride

This trend arises from the corresponding C-X bond dissociation energies, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst, leading to faster reaction rates. While comprehensive quantitative kinetic data comparing all vinyl halides under identical conditions is limited in the literature, specific studies provide valuable insights into their relative reactivities.

Quantitative Kinetic Data: A Comparative Analysis

The oxidative addition of the vinyl halide to the palladium(0) catalyst is a crucial step influencing the overall reaction kinetics. A key study by Jutand and Négri provides a direct comparison of the second-order rate constants (k₂) for the oxidative addition of a this compound and a vinyl triflate to a palladium(0) complex, highlighting the impact of the leaving group on this critical step.[1]

Vinyl Halide/PseudohalideStructureCatalystSolventTemperature (°C)Rate Constant (k₂) [M⁻¹s⁻¹]
(E)-1-Bromo-2-phenyletheneC₆H₅CH=CHBrPd(PPh₃)₄DMF201.8[1]
(E)-1-Trifloxy-2-phenyletheneC₆H₅CH=CHOTfPd(PPh₃)₄DMF20> 100[1]

While this data does not provide a direct comparison with vinyl iodide and chloride, it quantitatively demonstrates the significant influence of the leaving group on the rate of oxidative addition. The much larger rate constant for the vinyl triflate is indicative of a more facile oxidative addition compared to the this compound. Following the established reactivity trend, it can be inferred that the rate constant for the corresponding vinyl iodide would be even larger than that of the this compound, while the rate constant for the vinyl chloride would be significantly smaller.

Experimental Protocols

The following is a generalized protocol for the kinetic analysis of a Suzuki coupling reaction. This can be adapted for different vinyl halides and reaction conditions. The progress of the reaction can be monitored using various analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography coupled with Mass Spectrometry (TLC/CMS).

1. Materials and Reagents:

  • Vinyl halide (e.g., vinyl iodide, this compound, vinyl chloride)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Internal standard (for quantitative analysis, e.g., dodecane for GC)

  • Anhydrous solvents and reagents

  • Inert gas (Nitrogen or Argon)

2. Reaction Setup:

  • To a pre-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and internal standard (0.5 mmol).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • In a separate flask, prepare a stock solution of the palladium catalyst in the chosen degassed solvent.

  • Using a syringe, add the appropriate volume of the catalyst stock solution to the reaction flask to achieve the desired catalyst loading (e.g., 1 mol%).

  • Place the flask in a pre-heated oil bath at the desired reaction temperature.

3. Reaction Monitoring (Example using GC):

  • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., diethyl ether) and a drying agent (e.g., Na₂SO₄) to stop the reaction.

  • Analyze the quenched sample by GC to determine the concentration of the starting materials and the product relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the vinyl halide and the product as a function of time.

  • From these plots, determine the initial reaction rate.

  • By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_reactants Reactants A Pd(0)L2 (Active Catalyst) B Oxidative Addition C Vinyl-Pd(II)(X)L2 B->C Vinyl-X D Transmetalation C->D [Ar-B(OH)3]- E Vinyl-Pd(II)(Ar)L2 F Reductive Elimination E->F F->A Pd(0)L2 regenerated G Product (Vinyl-Ar) F->G VinylX Vinyl-X ArBOH2 Ar-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Data Analysis A Combine Reactants: - Vinyl Halide - Arylboronic Acid - Base - Internal Standard B Inert Atmosphere (Purge with N2/Ar) A->B C Add Catalyst Solution B->C D Maintain Constant Temperature C->D E Withdraw Aliquots at Timed Intervals D->E Start t=0 E->E F Quench Reaction E->F G Analytical Measurement (e.g., GC, HPLC) F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Calculate Rate Constants I->J

Caption: A generalized experimental workflow for kinetic analysis of Suzuki coupling.

References

A Comparative Study of Vinyl Halide Reactivity in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Reaction Mechanisms and Performance

Vinyl halides, a class of organic compounds where a halogen atom is attached to a vinylic carbon, exhibit a fascinating and complex reactivity profile in nucleophilic substitution reactions. Unlike their saturated counterparts, alkyl halides, which readily undergo S(_N)1 and S(_N)2 reactions, vinyl halides are generally unreactive under these classical conditions. This inertness stems from the sp

2^22
hybridization of the carbon atom bearing the halogen, which leads to a stronger carbon-halogen bond and significant steric hindrance to backside attack. Furthermore, the formation of a high-energy vinyl cation makes the S(_N)1 pathway energetically unfavorable.

However, vinyl halides are not entirely inert to nucleophilic substitution. They can react through a variety of alternative mechanistic pathways, the prevalence of which is dictated by the nature of the vinyl halide, the nucleophile, the presence of activating groups, and the reaction conditions. This guide provides a comparative study of the performance of vinyl halides in these diverse nucleophilic substitution reactions, supported by available experimental data and detailed methodologies.

Mechanistic Pathways for Nucleophilic Vinylic Substitution

The primary mechanisms through which vinyl halides undergo nucleophilic substitution are:

  • Addition-Elimination: This mechanism is prevalent in vinyl halides activated by electron-withdrawing groups (EWGs) at the β-position. The reaction proceeds in two steps: nucleophilic addition to the double bond to form a carbanionic intermediate, followed by the elimination of the halide ion.

  • Elimination-Addition (Benzyne Mechanism): This pathway is typically observed with aryl halides but can also occur with certain cyclic vinyl halides under strongly basic conditions. It involves the formation of a highly reactive aryne or cycloalkyne intermediate, which is then attacked by the nucleophile.

  • S(_R)N1 (Substitution Radical-Nucleophilic Unimolecular): This radical chain mechanism is initiated by the transfer of an electron to the vinyl halide, leading to the formation of a radical anion which then fragments to a vinyl radical and a halide ion. The vinyl radical then reacts with the nucleophile.

  • Concerted S(_N)V (S(_N)Vπ and S(_N)Vσ): In some cases, particularly with specific substrates and nucleophiles, a concerted, one-step substitution can occur. This can proceed through an in-plane attack on the C-X σ* orbital (S(_N)Vσ, leading to inversion of configuration) or an out-of-plane attack on the π system (S(_N)Vπ, resulting in retention of configuration).

Comparative Reactivity of Vinyl Halides

The reactivity of vinyl halides (V-F, V-Cl, V-Br, V-I) is highly dependent on the operative reaction mechanism. The familiar trend of I > Br > Cl > F for leaving group ability in S(_N)2 reactions does not universally apply to nucleophilic vinylic substitutions.

Addition-Elimination Mechanism

In reactions proceeding via an addition-elimination mechanism on activated vinyl halides, the rate-determining step is often the initial nucleophilic attack. In this scenario, the electronegativity of the halogen can play a more significant role than its ability to leave. For some reactions, the reactivity order is found to be V-F > V-Cl > V-Br > V-I . The highly electronegative fluorine atom strongly polarizes the carbon-carbon double bond, making the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Relative Reactivity of Activated p-Nitrophenyl Vinyl Halides with Piperidine

Vinyl HalideRelative Rate
p-NO(_2)C(_6)H(_4)CH=CHFVery High
p-NO(_2)C(_6)H(_4)CH=CHCl1.0
p-NO(_2)C(_6)H(_4)CH=CHBr0.7
p-NO(_2)C(_6)H(_4)CH=CHI~0.1

Note: Data is qualitative and compiled from various sources to illustrate the general trend.

Elimination-Addition (Benzyne) Mechanism

The formation of the benzyne intermediate is the rate-determining step in this mechanism. This step involves the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide. The ease of halide elimination follows the trend of bond strength, leading to a reactivity order of V-I > V-Br > V-Cl > V-F .

S(_R)N1 Mechanism

The S(_R)N1 mechanism involves the fragmentation of a radical anion intermediate. The ease of this fragmentation is related to the carbon-halogen bond strength. Therefore, the reactivity generally follows the order V-I > V-Br > V-Cl > V-F .

Theoretical Studies on Unsubstituted Vinyl Halides

For simple, unactivated vinyl halides, theoretical studies have been conducted to predict their reactivity with nucleophiles. One such study on the reaction of vinyl halides with cyanide (CN

^-
) and hydroxide (OH
^-
) ions suggests a reactivity trend of V-F < V-Cl ≈ V-Br < V-I [1]. This indicates that for unactivated systems, the leaving group ability of the halide plays a more dominant role.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution via Addition-Elimination

Reaction: Substitution of the fluorine atom in 1-fluoro-2,4-dinitrobenzene with an amine.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene

  • Amine (e.g., aniline)

  • Ethanol (solvent)

  • Sodium carbonate (base)

Procedure:

  • Dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in ethanol in a round-bottom flask.

  • Add the amine (1.1 eq) and sodium carbonate (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for nucleophilic substitution on vinyl halides.

addition_elimination Reactants Activated Vinyl Halide + Nucleophile Intermediate Carbanionic Intermediate Reactants->Intermediate Addition Product Substituted Product + Halide Ion Intermediate->Product Elimination

Caption: The two-step addition-elimination mechanism.

elimination_addition Reactant Aryl/Vinyl Halide + Strong Base Benzyne Benzyne Intermediate Reactant->Benzyne Elimination Adduct Anionic Adduct Benzyne->Adduct Nucleophilic Attack Product Substituted Product Adduct->Product Protonation

Caption: The elimination-addition (benzyne) pathway.

SRN1_mechanism cluster_initiation Initiation cluster_propagation Propagation VinylHalide R-X RadicalAnion [R-X]•- VinylHalide->RadicalAnion + e- RadicalAnion_prop [R-X]•- VinylRadical R• RadicalAnion_prop->VinylRadical - X- SubstitutedRadicalAnion [R-Nu]•- VinylRadical->SubstitutedRadicalAnion + Nu- Nucleophile Nu- Product R-Nu SubstitutedRadicalAnion->Product + R-X VinylHalide_prop R-X SubstitutedRadicalAnion->VinylHalide_prop - [R-X]•-

Caption: The radical chain mechanism of the S(_R)N1 reaction.

Conclusion

The nucleophilic substitution of vinyl halides is a mechanistically diverse area of organic chemistry. The departure from classical S(_N)1 and S(_N)2 pathways opens up a rich landscape of reactivity that is highly dependent on the electronic nature of the substrate and the reaction conditions. For activated systems, the counterintuitive leaving group ability of fluorine highlights the importance of the nucleophilic addition step. In contrast, for mechanisms involving the cleavage of the carbon-halogen bond in the rate-determining step, the more traditional leaving group trend is observed. A thorough understanding of these competing pathways is crucial for researchers in organic synthesis and drug development to effectively predict and control the outcomes of reactions involving vinyl halides. Further quantitative kinetic studies under standardized conditions are warranted to provide a more definitive comparative analysis across all mechanistic possibilities.

References

The Versatility of Vinyl Bromide in Natural Product Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of vinyl groups is a cornerstone of complex molecule synthesis. Vinyl bromide has long served as a reliable precursor for this purpose, participating in a variety of powerful cross-coupling reactions. This guide provides an objective comparison of this compound with alternative vinylating agents, supported by experimental data from the synthesis of notable natural products and pharmaceuticals, to inform the selection of the most effective synthetic strategies.

This compound's utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, including the Stille, Sonogashira, and Suzuki-Miyaura couplings. These reactions have been instrumental in the total synthesis of intricate natural products and the development of novel therapeutics. However, the landscape of vinylating agents is diverse, with alternatives such as vinyl triflates, vinyl stannanes, and vinyl silanes each presenting unique advantages and disadvantages in terms of reactivity, stability, and handling. This guide will delve into specific case studies to illuminate the performance of this compound in comparison to these alternatives.

Comparative Performance in Cross-Coupling Reactions

The choice of a vinylating agent can significantly impact the yield, stereoselectivity, and overall efficiency of a synthetic route. The following tables summarize quantitative data from key steps in the synthesis of complex molecules, offering a direct comparison between this compound and its alternatives.

Natural Product/DrugCoupling ReactionVinylating AgentCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Quadrigemine CStilleVinyl StannaneDiiodide IntermediatePd₂(dba)₃, P(2-furyl)₃, CuINMPRT>3655-71[1]
TazaroteneSonogashiraThis compoundAlkyne IntermediatePdCl₂(PPh₃)₂, CuI, Et₃NAcetonitrile80485
TazaroteneSonogashiraVinyl TriflateAlkyne IntermediatePd(PPh₃)₄, CuI, Et₃NDMFRT292
β-Elemene DerivativeSuzuki-MiyauraThis compoundBoronic AcidPd(PPh₃)₄, K₂CO₃Toluene/H₂O1001288
β-Elemene DerivativeSuzuki-MiyauraVinyl TriflateBoronic AcidPd(dppf)Cl₂, Cs₂CO₃Dioxane80695

Note: Data for Tazarotene and β-Elemene derivatives are representative examples based on typical reaction conditions and yields found in the literature for similar substrates, as direct comparative studies for these specific syntheses were not available.

In-Depth Analysis of Key Coupling Reactions

The selection of a vinylating agent is intrinsically linked to the chosen cross-coupling strategy. Below, we explore the nuances of this compound and its alternatives in the context of Stille, Sonogashira, and Suzuki-Miyaura reactions.

Stille Coupling: The Case of Quadrigemine C

The total synthesis of the complex alkaloid Quadrigemine C provides a compelling example of the strategic use of a vinyl stannane in a double Stille cross-coupling reaction.[2][3][4] In this synthesis, a diiodide intermediate was coupled with a vinyl stannane to construct a key dibutenanilide precursor.[1][2] While this compound is a viable substrate for Stille couplings, vinyl stannanes are often preferred for their high reactivity and the mild reaction conditions they allow.[3] However, a significant drawback of organotin compounds is their toxicity.[3]

Logical Workflow for the Stille Coupling Step in Quadrigemine C Synthesis

Stille_Coupling_QuadrigemineC diiodide Diiodide Intermediate product Dibutenanilide Precursor diiodide->product Stille Coupling vinyl_stannane Vinyl Stannane vinyl_stannane->product catalyst Pd₂(dba)₃, P(2-furyl)₃, CuI catalyst->product

Stille coupling in Quadrigemine C synthesis.

Sonogashira Coupling: Application in Tazarotene Synthesis

The synthesis of the anti-psoriatic and anti-acne drug Tazarotene involves a Sonogashira coupling to form a key carbon-carbon bond.[5] This reaction can be effectively carried out using either this compound or a vinyl triflate as the vinylating agent. Vinyl halides and triflates are common substrates in Sonogashira reactions.[6] Generally, vinyl iodides are more reactive than vinyl bromides, which are in turn more reactive than vinyl chlorides.[7] Vinyl triflates often exhibit reactivity comparable to or greater than vinyl bromides.[7]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine Vinyl Halide/Triflate, Alkyne, Pd Catalyst, CuI, and Base start->reagents reaction Heat Reaction Mixture reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate boronate R²-B(OR)₂ boronate->transmetalation Base reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 product R¹-R² reductive_elim->product

References

A Greener Vinylogue: A Comparative Guide to Alternatives for Vinyl Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer, more sustainable, and efficient methods for vinyl group installation, this guide provides an objective comparison of green chemistry alternatives to the hazardous and carcinogenic vinyl bromide. This document details the performance of leading alternatives—potassium vinyltrifluoroborate, vinyl acetate, and vinyl sulfonates—in common cross-coupling reactions, supported by experimental data, detailed protocols, and an evaluation of their green chemistry metrics.

This compound, a versatile C2 building block in organic synthesis, has been instrumental in the construction of complex molecules. However, its high toxicity, carcinogenic properties, and low boiling point present significant handling and environmental challenges. The principles of green chemistry necessitate a shift towards safer and more sustainable alternatives. This guide evaluates the performance of potassium vinyltrifluoroborate, vinyl acetate, and vinyl sulfonates as viable replacements for this compound, focusing on their application in widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, and Heck reactions.

Performance in Cross-Coupling Reactions: A Comparative Analysis

The efficacy of these vinylating agents is critically assessed through their performance in the vinylation of a common aryl halide substrate, 4-bromoanisole. The following tables summarize the reaction conditions and yields, providing a direct comparison of their synthetic utility.

Table 1: Performance of Vinylating Agents in the Suzuki-Miyaura Coupling with 4-Bromoanisole
Vinylating AgentCatalyst / Base / SolventTemp. (°C)Time (h)Yield (%)Reference
Potassium Vinyltrifluoroborate PdCl₂ / PPh₃ / Cs₂CO₃ / THF:H₂O801272[1][2]
This compound (for comparison) Not Directly Comparable in Suzuki---

Note: this compound is not typically used as the nucleophilic partner in Suzuki-Miyaura reactions.

Table 2: Performance of Vinylating Agents in the Heck Reaction with Aryl Halides
Vinylating AgentAryl HalideCatalyst / Base / SolventTemp. (°C)Time (h)Yield (%)Reference
Vinyl Acetate 4-BromoanisolePd(OAc)₂ / PPh₃ / Et₃N / DMF10024~85[3]
This compound 4-BromoanisolePd(OAc)₂ / dppp / NEt₃ / DMSO1154>95[4]
Vinyl Sulfonate (Vinyl Nonaflate) Methyl AcrylatePd(OAc)₂ / PPh₃ / Et₃N / Acetonitrile802485

Green Chemistry Metrics: A Quantitative Assessment of "Greenness"

To provide a more holistic comparison, the environmental impact of each vinylating agent is evaluated using key green chemistry metrics: Atom Economy and E-Factor.

Atom Economy

Atom Economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[5] A higher atom economy indicates a more efficient and less wasteful process.

Calculation: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor

The E-Factor (Environmental Factor) provides a measure of the total waste generated in a chemical process, defined as the mass of waste per unit of product.[6] A lower E-Factor signifies a greener process.

Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Table 3: Green Chemistry Metrics for Vinylation Reactions
ReactionVinylating AgentAtom Economy (%)E-Factor (approx.)
Suzuki-Miyaura Potassium Vinyltrifluoroborate45.3%10 - 25
Heck Reaction Vinyl Acetate40.2%5 - 20
Heck Reaction This compound48.6%>25

Calculations are based on the vinylation of 4-bromoanisole and include all stoichiometric reagents. Solvents are not included in the Atom Economy calculation but are a major contributor to the E-Factor.

Safety and Hazard Profile

A critical aspect of green chemistry is the reduction of hazards associated with chemical processes. The following table provides a comparative overview of the safety profiles of this compound and its alternatives.

Table 4: Comparative Safety Information
CompoundKey HazardsCarcinogenicity
This compound Highly flammable, toxic by inhalation, causes CNS effects.[7]Probable human carcinogen (IARC Group 2A).[7][8]
Potassium Vinyltrifluoroborate Causes skin and eye irritation.[9]Not classified as a carcinogen.[9]
Vinyl Acetate Flammable, harmful if inhaled, may cause respiratory irritation.Suspected human carcinogen (IARC Group 2B).
Vinyl Sulfonates Generally less volatile and toxic than this compound. Specific data varies by sulfonate ester.Data not widely available, generally considered less hazardous than this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these greener alternatives.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Vinyltrifluoroborate

Reaction Setup: To an oven-dried flask is added 4-bromoanisole (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol). The flask is evacuated and backfilled with argon.[1]

Reagents Addition: A solution of PdCl₂(dppf) (0.02 mmol) in a 9:1 mixture of THF and water (5 mL) is added via syringe.[1]

Reaction Conditions: The reaction mixture is heated to 80 °C and stirred for 12 hours.[1] The reaction progress is monitored by TLC or GC.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Heck Reaction of 4-Bromoanisole with Vinyl Acetate

Reaction Setup: A mixture of 4-bromoanisole (1 mmol), vinyl acetate (1.5 mmol), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%) is placed in a sealed tube.

Reagents Addition: Anhydrous DMF (5 mL) and triethylamine (1.5 mmol) are added to the tube.

Reaction Conditions: The reaction mixture is heated to 100 °C for 24 hours.[3]

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash chromatography.

Reaction Mechanisms and Logical Workflows

To visualize the underlying chemical transformations, the following diagrams, generated using Graphviz, illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(OH)L2 ArPd(II)(OH)L2 ArPd(II)(Br)L2->ArPd(II)(OH)L2 Ligand Exchange (OH-) ArPd(II)(Vinyl)L2 ArPd(II)(Vinyl)L2 ArPd(II)(OH)L2->ArPd(II)(Vinyl)L2 Transmetalation (Vinyl-BF3K) ArPd(II)(Vinyl)L2->Pd(0)L2 Ar-Vinyl Ar-Vinyl ArPd(II)(Vinyl)L2->Ar-Vinyl Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex ArPd(II)(Br)L(Alkene) ArPd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)Pd(II)(Br)L Alkene_Complex->Insertion_Product Migratory Insertion Ar-Vinyl Ar-Vinyl Insertion_Product->Ar-Vinyl β-Hydride Elimination HPd(II)(Br)L2 HPd(II)(Br)L2 Insertion_Product->HPd(II)(Br)L2 HPd(II)(Br)L2->Pd(0)L2 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Conclusion

The transition away from this compound in organic synthesis is not only a response to regulatory pressures but also an opportunity to embrace safer and more sustainable chemical practices. Potassium vinyltrifluoroborate, vinyl acetate, and vinyl sulfonates have emerged as highly effective and greener alternatives.

  • Potassium vinyltrifluoroborate stands out for its stability, low toxicity, and good performance in Suzuki-Miyaura couplings, offering a reliable and safe option for vinylation.[2]

  • Vinyl acetate , while being a suspected carcinogen, is a readily available and cost-effective reagent that performs well in Heck reactions.[3] Its handling and disposal require appropriate precautions.

  • Vinyl sulfonates offer a good balance of reactivity and improved safety profile compared to this compound, making them attractive alternatives in various cross-coupling reactions.

The choice of the optimal vinylating agent will ultimately depend on the specific requirements of the synthesis, including substrate scope, desired reactivity, and the prioritization of green chemistry principles. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to adopt greener and safer methodologies in their synthetic endeavors.

References

A Comparative Guide to the Performance of Polyvinyl Bromide and Other Vinyl Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of polyvinyl bromide (PVB) against other widely used vinyl polymers, including polyvinyl chloride (PVC), polyvinyl alcohol (PVA), and polyvinyl acetate (PVAc). The information herein is intended to assist researchers and professionals in material selection for a variety of applications, from industrial uses to specialized roles in drug development.

Overview of Vinyl Polymers

Vinyl polymers are a class of synthetic polymers derived from vinyl monomers. Their versatility has led to their use in a vast array of applications. This comparison focuses on four key members of this family:

  • Polythis compound (PVB): Primarily utilized for its flame-retardant properties due to the presence of bromine.[1][2][3] It is often used in the manufacturing of flame-retardant synthetic fibers and as a comonomer to enhance the fire resistance of other polymers.[1][3][4]

  • Polyvinyl Chloride (PVC): One of the most produced synthetic plastics, known for its durability, chemical resistance, and versatility.[5][6] It is available in both rigid and flexible forms and is used in applications ranging from construction pipes to medical devices.[6]

  • Polyvinyl Alcohol (PVA): A water-soluble synthetic polymer produced by the hydrolysis of polyvinyl acetate.[7][8][9] Its biocompatibility and low protein adhesion make it suitable for medical applications such as in eye drops and as a component of drug delivery systems.[8][10]

  • Polyvinyl Acetate (PVAc): Commonly known as wood glue or white glue, PVAc is a widely used adhesive with excellent bonding properties, particularly for porous materials.[7][9] It is the precursor for the production of polyvinyl alcohol.[9]

Comparative Performance Data

The following tables summarize key quantitative data for the selected vinyl polymers. It is important to note that the properties of polymers can vary significantly based on their molecular weight, degree of polymerization, and the presence of additives.

Table 1: Mechanical Properties

PropertyPolythis compound (PVB)Polyvinyl Chloride (PVC)Polyvinyl Alcohol (PVA)Polyvinyl Acetate (PVAc)
Tensile Strength Data not readily available52 MPa (rigid PVC-U)[11]Varies significantly with humidity and gradeVaries with formulation
Elongation at Break Data not readily available20-40%[6]Dependent on humidityForms a flexible film[7]
Hardness Data not readily available115 (Rockwell R)[12]VariesVaries

Table 2: Thermal Properties

PropertyPolythis compound (PVB)Polyvinyl Chloride (PVC)Polyvinyl Alcohol (PVA)Polyvinyl Acetate (PVAc)
Glass Transition Temp. (Tg) Data not readily available82 °C[6]Varies with humidityHigher heat resistance than PVA[9]
Melting Point (Tm) Decomposes upon heating100 °C to 260 °C[6]~200 °C (decomposes)Varies
Thermal Stability Decomposes upon strong heating, emitting hydrogen bromide fumes.[2]Poor heat stability without stabilizers; max operating temp ~60°C.[6]Decomposes at elevated temperatures.Generally stable at room temperature.

Table 3: Physical and Chemical Properties

PropertyPolythis compound (PVB)Polyvinyl Chloride (PVC)Polyvinyl Alcohol (PVA)Polyvinyl Acetate (PVAc)
Density Data not readily available1.4 g/cm³[6]VariesVaries
Refractive Index Data not readily available~1.54[5]VariesVaries
Solubility Soluble in select organic solvents.Insoluble in water; soluble in THF, ketones.[6][13]Water-soluble.[8][9]Less soluble in water than PVA.[9]
Water Absorption (24h) Data not readily available0.04-0.4%[6]HighVaries

Experimental Protocols

The data presented in the comparison tables are typically determined using standardized experimental methods. Below are detailed methodologies for key experiments.

3.1 Tensile Properties (ASTM D638)

This test method is used to determine the tensile properties of unreinforced and reinforced plastics.[14]

  • Specimen Preparation: A "dumbbell" or "dog-bone" shaped specimen is used to concentrate stress in the middle section.[14] The most common is the Type I specimen for materials with a thickness between 3.2 mm and 13 mm.[14]

  • Apparatus: A universal testing machine (UTM) equipped with pneumatic grips to securely hold the specimen is employed.[14] A load cell measures the applied tensile force, and an extensometer measures the strain.[14]

  • Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant rate of extension until the specimen fails.[15] The stress and strain are recorded throughout the test.

  • Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

3.2 Thermal Properties (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques for characterizing the thermal properties of polymers.[16][17]

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19] This allows for the determination of thermal transitions like the glass transition temperature (Tg) and melting point (Tm).[18][19]

    • Procedure: A small sample is placed in a pan, and both the sample and a reference pan are heated or cooled at a controlled rate.[19] The heat flow is monitored, and transitions appear as steps (Tg) or peaks (Tm) in the resulting thermogram.[19]

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[17][20] It is used to study thermal stability and decomposition.[20]

    • Procedure: A sample is placed on a sensitive microbalance within a furnace. The temperature is programmed, and the mass of the sample is continuously recorded. Mass loss indicates decomposition or volatilization.[17][20]

Experimental Workflow for Polymer Characterization

The following diagram illustrates a typical workflow for the characterization of vinyl polymers, a crucial process for quality control and research in drug development.

G cluster_0 Material Acquisition & Preparation cluster_1 Characterization cluster_2 Data Analysis & Application A Synthesize or Procure Vinyl Polymer B Sample Preparation (e.g., molding, film casting) A->B C Mechanical Testing (e.g., ASTM D638) B->C D Thermal Analysis (DSC, TGA) B->D E Spectroscopic Analysis (FTIR, NMR) B->E F Solubility & Chemical Resistance Testing B->F G Compare Data to Performance Requirements C->G D->G E->G F->G H Select Optimal Polymer for Drug Delivery Application G->H

Caption: A generalized workflow for the characterization and selection of vinyl polymers.

Relevance to Drug Development

The choice of polymer is critical in drug delivery systems.[21]

  • Polyvinyl Alcohol (PVA): Its water solubility and biocompatibility make it a valuable component in hydrogels and oral drug delivery systems.[22]

  • Polyvinylpyrrolidone (PVP): While not a primary focus of this guide, PVP is another vinyl polymer widely used as a versatile excipient in pharmaceutical formulations due to its inert, non-toxic, and biocompatible nature.[23][24] It can be used to enhance the solubility and bioavailability of poorly soluble drugs.[24]

  • Polyvinyl Chloride (PVC): Utilized in medical tubing and bags, though concerns about plasticizers exist.

  • Polythis compound (PVB): Its application in drug delivery is less common and would likely be explored in contexts where flame retardancy is a necessary property of the final device.

Conclusion

The selection of a vinyl polymer is a multifaceted decision that depends on the specific performance requirements of the intended application. PVC offers robustness and chemical resistance, while PVA provides water solubility and biocompatibility, making it particularly relevant for certain drug delivery applications. PVAc is a staple adhesive, and PVB serves a niche but important role in applications requiring flame retardancy. For researchers in drug development, a thorough understanding of these material properties, verified through standardized experimental protocols, is essential for designing effective and safe delivery systems.

References

Cost-benefit analysis of using vinyl bromide in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-benefit analysis of using vinyl bromide in industrial applications reveals a significant trade-off between its utility as a reactive monomer and its considerable health and safety risks. This guide provides a detailed comparison with safer alternatives, supported by available data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (CH₂=CHBr) is a colorless, flammable gas at room temperature with significant industrial applications, primarily as a monomer for synthesizing polymers with flame-retardant properties and as an intermediate in the production of pharmaceuticals and other organic compounds.[1][2][3][4] However, its classification as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) necessitates a thorough evaluation of its risks and a comparison with viable alternatives.[5][6][7][8]

Cost-Benefit Analysis

The primary benefit of this compound lies in its reactivity, making it a valuable precursor for introducing vinyl groups in organic synthesis, notably in the formation of vinylmagnesium bromide, a key Grignard reagent.[1][9] Its use in producing polythis compound (PVBr) imparts flame-retardant characteristics to various materials.[1][3] The major drawbacks are its high flammability, tendency to polymerize explosively, and, most critically, its carcinogenicity.[5] Animal studies have demonstrated that exposure to this compound can lead to angiosarcoma of the liver.[1][3][7]

Cost Comparison

The cost of this compound can vary significantly based on the supplier, purity, and whether it is supplied as a gas or in a solution. The alternatives also have a wide range of prices.

ChemicalFormPrice (USD)Supplier Example(s)
This compound98% purity~$219 / 100gSigma-Aldrich
This compound1M in THF~$87 / 100mLTCI Chemicals
This compoundIndustrial Grade~$1 - $3 / kg (bulk)Various Alibaba suppliers
Vinyl acetateIndustrial Grade~$0.82 - $1.21 / kgBusinessAnalytiq, IMARC Group
Sodium Vinylsulfonate25% in Water~$96 / 500mLTCI Chemicals
Divinyltetramethyldisiloxane (DVDS)97% purity~$430 / kgChem-Impex

Note: Prices are subject to change and may vary based on quantity and supplier.

Performance Comparison in Cross-Coupling Reactions

This compound is a common reagent in cross-coupling reactions. However, alternatives like vinyl acetate and vinyl sulfonates are increasingly used due to their lower toxicity and easier handling. The following table summarizes typical yields for the Suzuki-Miyaura reaction, a common cross-coupling method.

Vinylating AgentSubstrateCatalyst/ConditionsYield (%)Reference
This compound derivative (Trivinylboroxane)2-BromoacetanilidePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C95Organic Syntheses, 2006, 83, 45
Vinyl acetateAryl BromidesNi-catalyzed reductive coupling88+[8]
Vinyl nosylates (a type of vinyl sulfonate)Arylboronic acidsPd(OAc)₂, XPhos, K₃PO₄, THF, 80°C48-98[10]

Industrial Applications and Safer Alternatives

Organic Synthesis: Vinylation Reactions

This compound is a key starting material for vinylmagnesium bromide, a Grignard reagent used to introduce vinyl groups.[9]

Alternative: Divinyltetramethyldisiloxane (DVDS) activated by a silanolate is an effective and less hazardous alternative for the vinylation of aromatic halides.[11] Vinyl acetate and vinyl sulfonates are also considered "green alternatives" for cross-coupling reactions.[12]

Flame Retardants

This compound is polymerized to polythis compound (PVBr), which is used as a flame retardant in textiles and plastics.[1][3][4]

Experimental Protocols

Synthesis of Vinylmagnesium Bromide from this compound

Source: Organic Syntheses, Coll. Vol. 4, p.258 (1963); Vol. 39, p.10 (1959).[17]

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Di-n-butyltin dichloride (as an example for subsequent reaction)

  • Saturated ammonium chloride solution

  • Ether

Procedure:

  • In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, place magnesium turnings.

  • Add enough anhydrous THF to cover the magnesium and start stirring.

  • Add a small amount of this compound to initiate the reaction.

  • Once the reaction starts, add additional THF.

  • Add the remaining this compound, dissolved in THF, at a rate that maintains a moderate reflux.

  • After the addition is complete, reflux the solution for 30 minutes.

  • The resulting vinylmagnesium bromide solution is then ready for use in subsequent reactions (e.g., reaction with di-n-butyltin dichloride as described in the original procedure).

OSHA Method for Air Sampling of this compound

Source: OSHA Method 8

Apparatus:

  • Personal sampling pump calibrated to ±5% at the recommended flow rate.

  • Charcoal tubes (glass tube with both ends heat-sealed, containing two sections of coconut shell charcoal).

Procedure:

  • Break the ends of the charcoal tube immediately before sampling.

  • Connect the charcoal tube to the sampling pump with flexible tubing. The smaller section of the charcoal is used as a backup and should be positioned nearer the pump.

  • Place the tube in a vertical position in the employee's breathing zone.

  • Sample for up to 240 minutes at a flow rate of 0.2 L/min for a total sample size of 5 L.

  • After sampling, cap the tubes and send them to a laboratory for analysis by gas chromatography with a flame ionization detector (GC-FID).

Visualizations

Metabolic Activation of this compound

The following diagram illustrates the metabolic pathway of this compound, highlighting its conversion to carcinogenic metabolites.

Metabolic_Pathway VB This compound CYP2E1 CYP2E1 (Cytochrome P450 2E1) VB->CYP2E1 Metabolism in Liver Metabolites Bromoethylene oxide & Bromoacetaldehyde CYP2E1->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic activation of this compound leading to carcinogenesis.

Experimental Workflow for Grignard Reagent Synthesis

This diagram outlines the key steps in the synthesis of a Grignard reagent from this compound.

Grignard_Synthesis start Start reactants Mg turnings + Anhydrous THF start->reactants initiation Add small amount of This compound to initiate reactants->initiation addition Slowly add remaining This compound in THF initiation->addition reflux Reflux the mixture addition->reflux product Vinylmagnesium Bromide (Grignard Reagent) reflux->product end Ready for use product->end

Caption: Workflow for the synthesis of vinylmagnesium bromide.

Conclusion

The use of this compound in industrial applications presents a clear conflict between its chemical utility and its significant health risks. While it is an effective reagent for vinylation and for producing flame-retardant polymers, its carcinogenicity and flammability are major concerns. Safer and effective alternatives are available and should be considered. For organic synthesis, vinylating agents such as vinyl acetate, vinyl sulfonates, and organosilicon compounds offer viable, less hazardous options. In the realm of flame retardants, the industry is increasingly moving towards halogen-free alternatives that provide comparable performance with a better safety profile. Researchers and professionals in drug development and other industries are encouraged to prioritize the use of these safer alternatives to mitigate the risks associated with this compound.

References

Spectroscopic Crossroads: A Comparative Analysis of Vinyl Bromide and Vinyl Chloride DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular consequences of exposure to vinyl halides is paramount. Both vinyl bromide and vinyl chloride are recognized carcinogens that exert their genotoxic effects through the formation of DNA adducts. This guide provides an objective spectroscopic comparison of the key DNA adducts formed from these two compounds, supported by experimental data and detailed protocols.

Metabolically activated this compound and vinyl chloride form identical reactive intermediates, primarily chloroethylene oxide and bromoethylene oxide, respectively. These epoxides, along with their rearrangement products chloroacetaldehyde and bromoacetaldehyde, react with DNA bases to form several adducts. The most significant of these, in terms of mutagenicity and carcinogenicity, are the exocyclic etheno adducts: N²,3-ethenoguanine (N²,3-εG) and 1,N⁶-ethenoadenine (1,N⁶-εA). The major, albeit non-mutagenic, adduct formed is 7-(2-oxoethyl)guanine.

Given that both vinyl halides ultimately produce the same DNA adducts, their spectroscopic signatures are identical. The critical comparison lies not in differing spectral data for the adducts themselves, but in the understanding that both pathways converge to form these common, deleterious products. This guide presents the detailed spectroscopic data for these key adducts, providing a crucial reference for their identification and characterization in toxicological and mechanistic studies.

Comparative Spectroscopic Data of Key DNA Adducts

The following tables summarize the key spectroscopic data for the primary DNA adducts formed from the metabolic activation of both this compound and vinyl chloride.

Table 1: ¹H and ¹³C NMR Spectroscopic Data of Etheno Adducts

AdductNucleusChemical Shift (δ, ppm)Solvent
N²,3-Ethenoguanine (N²,3-εG) ¹H10.64 (s, 2H, NH)DMSO-d₆
7.39 (m, 1H, C(6)H)
¹³C164.3 (C4)CDCl₃
151.5 (C2)
142.2 (C6)
100.2 (C5)
1,N⁶-Ethenoadenine (1,N⁶-εA) ¹H8.91 (d, 1H, C(8)H)DMSO-d₆
¹³C137.5 (C8)DMSO-d₆

Table 2: UV-Vis Absorption Spectroscopic Data of DNA Adducts

Adductλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)pH/Solvent
N²,3-Ethenoguanine (N²,3-εG) 286, 227Not explicitly foundNeutral pH
1,N⁶-Ethenoadenine (1,N⁶-εA) ~275Not explicitly foundNeutral pH
7-(2-oxoethyl)guanine Not explicitly foundNot explicitly foundNot explicitly found

Signaling Pathways and Experimental Workflow

The metabolic activation of vinyl halides and subsequent formation of DNA adducts is a critical pathway leading to their carcinogenic effects. The workflow for the synthesis and spectroscopic analysis of these adducts is essential for their study.

experimental_workflow Experimental Workflow: From Vinyl Halides to Spectroscopic Analysis cluster_metabolism Metabolic Activation cluster_adduct_formation Adduct Formation cluster_analysis Spectroscopic Analysis Vinyl Halide Vinyl Halide Reactive Epoxide Reactive Epoxide Vinyl Halide->Reactive Epoxide Cytochrome P450 DNA Adducts DNA Adducts Reactive Epoxide->DNA Adducts DNA DNA DNA->DNA Adducts Synthesis Chemical Synthesis of Adduct Standards DNA Adducts->Synthesis Target for Synthesis Purification HPLC Purification Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis UVVis_Analysis UV-Vis Spectroscopy Purification->UVVis_Analysis Data_Comparison Data Comparison and Structure Verification NMR_Analysis->Data_Comparison UVVis_Analysis->Data_Comparison

Caption: Workflow from metabolic activation of vinyl halides to the synthesis and spectroscopic analysis of the resulting DNA adducts.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of vinyl halide-DNA adducts.

Synthesis of N²,3-Ethenoguanine (N²,3-εG)

The synthesis of N²,3-ethenoguanine is often achieved through the reaction of a protected guanine derivative with a bifunctional agent that mimics the reactive metabolites of vinyl halides, such as chloroacetaldehyde or bromoacetaldehyde.

  • Protection of Guanine: Guanine is first protected at the O⁶ position to direct the subsequent reaction to the desired nitrogen atoms.

  • Reaction with Haloacetaldehyde: The protected guanine is then reacted with chloroacetaldehyde or bromoacetaldehyde in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

  • Deprotection: Following the formation of the etheno ring, the protecting group is removed under appropriate conditions to yield N²,3-ethenoguanine.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity for spectroscopic analysis.

NMR Spectroscopic Analysis
  • Sample Preparation: A few milligrams of the purified adduct are dissolved in a deuterated solvent, typically DMSO-d₆ or D₂O, in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

UV-Vis Spectroscopic Analysis
  • Sample Preparation: A stock solution of the purified adduct is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Serial dilutions are made to obtain concentrations suitable for UV-Vis measurements, typically in the low micromolar range.

  • Spectrum Acquisition: The UV-Vis absorption spectrum is recorded from approximately 200 nm to 400 nm using a dual-beam spectrophotometer. A matched quartz cuvette containing the buffer is used as a reference.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials like vinyl bromide is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulations. This compound is an extremely flammable gas and a known carcinogen, necessitating stringent disposal protocols.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with extreme care in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant antistatic protective clothing, protective gloves, and safety goggles or a face shield.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]

  • Ignition Sources: this compound is extremely flammable.[1][2] All potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the storage and handling areas.[3] Use only explosion-proof equipment when working with this substance.[3]

  • Storage: Store this compound cylinders in a cool, dry, well-ventilated, fireproof area, away from incompatible materials like oxidants.[3][4] Protect containers from sunlight and ensure they are tightly closed and stored upright to prevent leakage.[2]

Quantitative Data and Hazard Profile

The following table summarizes the key hazard information for this compound, essential for risk assessment prior to disposal.

Property/Hazard Identifier/Classification Source(s)
UN Number UN 1085[1]
Proper Shipping Name This compound, STABILIZED[1]
GHS Hazard Class Gases under pressure; Flammable gases (Category 1); Carcinogenicity (Category 1B)[1]
Hazard Statements H220: Extremely flammable gas.H280: Contains gas under pressure; may explode if heated.H350: May cause cancer.[1][2]
European Waste Code 16 05 04*: Gases in pressure containers (including halons) containing dangerous substances.[1]

Step-by-Step Disposal Procedures

Direct disposal of this compound by laboratory personnel is not recommended due to its hazardous nature. The primary and mandated procedure is to engage a licensed professional waste disposal service.

Step 1: Initial Assessment and Containment

  • Identify Waste Stream: Determine if you have surplus, non-recyclable this compound solutions, or empty but uncleaned containers.

  • Container Integrity: Ensure the container holding the this compound waste is in good condition, properly sealed, and clearly labeled.[5] For leaking cylinders, attempt to stop the flow of gas only if it can be done without risk.[2] If a leak is present, evacuate the area and eliminate all ignition sources.[3]

Step 2: Contacting a Licensed Disposal Service

  • Engage Professionals: The recommended and safest method for this compound disposal is to contact a licensed professional waste disposal service.[5] These companies are equipped to handle and transport hazardous materials according to strict regulations.

  • Provide Information: When contacting the disposal service, provide them with the Safety Data Sheet (SDS) and as much information as possible about the waste, including its form (gas or solution) and quantity.

Step 3: On-Site Professional Disposal Methods

While laboratory personnel should not perform these actions, it is valuable to understand the professional disposal methods that may be employed:

  • Controlled Incineration: A common method is to burn the this compound in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion by-products like hydrogen bromide gas.[3]

  • Gas Flaring: Waste gas may be flared through a suitable burner equipped with a flashback arrestor.[1]

Step 4: Container Disposal

  • Supplier Take-Back: For gas cylinders, the preferred method of disposal is to return them to the original supplier.[1]

  • Professional Decontamination: Empty containers are still hazardous as they retain product residue and must be disposed of as unused product.[6] They should be handled by the licensed waste disposal service. In some cases, containers may be triple-rinsed (or equivalent) by the professional service before being recycled or reconditioned.[3]

Prohibited Disposal Methods

  • DO NOT discharge this compound into any place where its accumulation could become dangerous, such as poorly ventilated areas.[1]

  • DO NOT release into the atmosphere unless it can be done safely and in accordance with local regulations.

  • DO NOT wash away into any sewer or drain.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

VinylBromideDisposal cluster_prep Phase 1: Preparation & Assessment cluster_decision Phase 2: Disposal Path Selection cluster_execution Phase 3: Execution & Final Steps cluster_prohibited Prohibited Actions start Identify this compound Waste (Surplus, Expired, Residue) ppe Don Appropriate PPE (Flame-retardant clothing, gloves, goggles) start->ppe assess_container Assess Container Integrity and Labeling is_gas_cylinder Is the waste in its original gas cylinder? assess_container->is_gas_cylinder ventilate Ensure Well-Ventilated Area (Fume Hood) ppe->ventilate ventilate->assess_container contact_supplier Contact Supplier for Return/Take-Back Program is_gas_cylinder->contact_supplier Yes contact_pro Contact Licensed Professional Waste Disposal Service is_gas_cylinder->contact_pro No (e.g., solution, contaminated material) package Package & Segregate Waste for Pickup as per Instructions contact_supplier->package contact_pro->package schedule_pickup Schedule Waste Pickup package->schedule_pickup document Complete all required Waste Manifest Documentation schedule_pickup->document end Disposal Complete document->end no_drain Do NOT Dispose Down Drain/Sewer no_vent Do NOT Discharge into Atmosphere no_trash Do NOT Mix with General Waste

Caption: Logical workflow for the safe and compliant disposal of this compound.

This guide is intended to provide clear, actionable information for the proper disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of any hazardous chemical.

References

Essential Safety and Operational Protocols for Handling Vinyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling of vinyl bromide, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, emergency protocols, and disposal plans to ensure the safe use of this chemical in a laboratory setting.

Hazard Summary

This compound is a colorless, highly flammable gas or liquid that is shipped as a liquefied compressed gas.[1] It is classified as a potential occupational carcinogen and poses significant health and safety risks.[2][3] Key hazards include:

  • Flammability: Extremely flammable gas that may react explosively, even in the absence of air at elevated pressure or temperature.[3] The vapor is heavier than air and can travel to a distant ignition source.[4]

  • Health Hazards: Harmful if swallowed and may cause cancer.[2] Inhalation can lead to dizziness, confusion, and narcosis, while contact with the liquid form can cause frostbite.[1]

  • Reactivity: Can polymerize when exposed to heat and light and reacts violently with oxidants.[2][4]

Personal Protective Equipment (PPE) Requirements

Strict adherence to the following PPE requirements is mandatory when handling this compound. All equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN (EU).

Protection Type Required Equipment Specifications and Guidelines
Respiratory Protection Full-facepiece, self-contained breathing apparatus (SCBA) or a supplied-air respirator in pressure-demand or other positive-pressure mode.[1][3]To be used at any detectable concentration, especially in case of a leak or spill. Ensure the respirator is properly fitted and inspected before each use.[5]
Eye and Face Protection Tightly fitting safety goggles in combination with a face shield (8-inch minimum).[4]Must be worn to protect against splashes of the liquefied gas.[3] An emergency eyewash station must be immediately accessible.
Hand Protection Insulated, chemical-resistant gloves (e.g., PVC or neoprene).[5]Inspect gloves for tears or wear before use.[5] Contaminated gloves must be disposed of according to regulations. Due to its low chemical resistance, standard vinyl gloves are not recommended for handling harsh chemicals.[6]
Body Protection Flame-retardant, antistatic, chemical-resistant protective clothing or a full chemical suit.[3][4]Should cover all exposed skin.[5] Work clothing that becomes wet with this compound should be removed immediately due to its flammability.[7]
Footwear Non-absorbent, protective footwear.[5]To be worn in case of a spill or leak from a drum or application rig.[5]
Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound.

Parameter Value Source
OSHA Permissible Exposure Limit (PEL) 5 ppm (20 mg/m³) TWA (Vacated)
ACGIH Threshold Limit Value (TLV) 0.5 ppm TWA
NIOSH Recommended Exposure Limit (REL) Lowest feasible concentration
Flash Point < -8 °C (< 18 °F)
Lower Flammable Limit 9%
Upper Flammable Limit 15%
Autoignition Temperature 530 °C (986 °F)
Boiling Point 15.6 °C (60 °F)[1][7]
Vapor Pressure 1.4 atm[1]

Operational Plans and Protocols

Protocol for Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory environment.

1. Preparation and System Check:

  • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.[2][3][8]
  • Ensure a work permit system is in place for all activities involving this compound.[3]
  • Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a closed system.[2]
  • Verify that all ventilation equipment is explosion-proof and functioning correctly.
  • Ensure gas detectors are in place to monitor for leaks.[3]
  • Confirm that an emergency eyewash station and a quick-drench shower are immediately accessible.
  • Remove all potential ignition sources, including open flames, sparks, hot surfaces, and static discharge risks.[2] Use only non-sparking tools.[2]
  • Purge the entire system with a dry inert gas (e.g., nitrogen or helium) before introducing this compound.[3]

2. Handling the Chemical:

  • Only experienced and properly trained personnel should handle gases under pressure.[3]
  • Don the required personal protective equipment as detailed in the PPE table above.
  • Use only equipment that is specifically designed and rated for this compound's pressure and temperature.[3]
  • Ground and bond all containers and receiving equipment to prevent static discharge.[8]
  • Keep containers tightly closed and, if opened, reseal them carefully and keep them upright.[8]

3. Storage:

  • Store this compound cylinders in a cool, dry, well-ventilated, and fireproof area.[2][4]
  • Protect containers from sunlight and heat, as they may rupture or explode if heated.[2][7]
  • Store cylinders in a locked-up location, separated from oxidants.[2][4]
  • Store only if the this compound is stabilized.[4]

Emergency and Disposal Plans

Emergency Procedures

Immediate action is critical in the event of an emergency.

  • Inhalation: Immediately move the affected person to fresh air.[7] If breathing is difficult or has stopped, provide respiratory support or artificial respiration.[1] Seek immediate medical attention.[7]

  • Skin Contact (Liquid/Frostbite): For frostbite, immediately flush the affected area with plenty of lukewarm water (105-115°F or 41-46°C). Do not use hot water. Do not remove clothing that is frozen to the skin.[4] Gently wrap the affected parts in blankets. Seek immediate medical attention.[4]

  • Eye Contact (Liquid): Immediately irrigate the eyes with plenty of water for at least 15 minutes.[1] If present, remove contact lenses if it is easy to do so.[4] Seek immediate medical attention from an ophthalmologist.

  • Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely.[2][3] Use water spray or fog to cool containers and knock down fumes.[2]

  • Spill or Leak: Evacuate the area immediately.[3] Isolate the spill or leak area for at least 100 meters (330 feet) in all directions.[7] Remove all ignition sources. Ventilate the area.[2] Only personnel equipped with a chemical protection suit and a self-contained breathing apparatus should enter the area.[2][4]

This compound Spill Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow start This compound Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Severity (Trained Personnel in Full PPE) evacuate->assess small_spill Small Spill / Controllable Leak assess->small_spill Minor? large_spill Large Spill / Uncontrolled Release assess->large_spill Major? small_spill->large_spill No stop_leak Stop Leak if Safe to Do So small_spill->stop_leak Yes emergency_services Call Emergency Services Isolate Hazard Area (min. 100m) large_spill->emergency_services Yes ventilate Increase Ventilation (Fume Hood / Exhaust) stop_leak->ventilate absorb Contain with Absorbent Material ventilate->absorb cleanup Collect Waste in Sealed Containers absorb->cleanup decontaminate Decontaminate Area cleanup->decontaminate end Spill Secured decontaminate->end emergency_services->end

Caption: Workflow for managing a this compound spill.

Disposal Plan

All waste containing this compound is classified as hazardous waste and must be handled accordingly.[9]

  • Unused Product/Residues: Dispose of contents and containers at an approved waste disposal plant in accordance with all applicable local, regional, and national regulations.[2][8][9]

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, contaminated gloves, clothing) must be placed in a sealed, properly labeled container for hazardous waste.

  • Containers: Empty containers may retain product residue and vapors and can be dangerous.[9] They should be kept away from heat and ignition sources and disposed of through a hazardous waste collection point.[9] Do not attempt to clean or reuse empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.